NR1H4 activator 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H53NO7S |
|---|---|
Molecular Weight |
619.9 g/mol |
IUPAC Name |
[(2S)-2-[(3S,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl] N-(4-propan-2-yloxyphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C34H53NO7S/c1-7-25-29-18-22(36)14-16-34(29,6)28-15-17-33(5)26(12-13-27(33)30(28)31(25)37)21(4)19-41-32(38)35-43(39,40)24-10-8-23(9-11-24)42-20(2)3/h8-11,20-22,25-31,36-37H,7,12-19H2,1-6H3,(H,35,38)/t21-,22+,25-,26-,27+,28+,29+,30+,31-,33-,34-/m1/s1 |
InChI Key |
JLMRPDFFAJUPGE-CCWPMEQWSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)COC(=O)NS(=O)(=O)C5=CC=C(C=C5)OC(C)C)C)C)O |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)COC(=O)NS(=O)(=O)C5=CC=C(C=C5)OC(C)C)C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of NR1H4 Activator 1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of NR1H4 activator 1, a potent and selective agonist of the Farnesoid X Receptor (FXR). This document details the molecular signaling pathways, presents quantitative data on agonist potency, and outlines key experimental protocols for studying NR1H4/FXR activation.
Introduction to NR1H4/FXR
The Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4), commonly known as the Farnesoid X Receptor (FXR), is a ligand-activated transcription factor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1][2][3] Expressed predominantly in the liver, intestine, kidneys, and adrenal glands, FXR acts as an intracellular sensor for bile acids.[4][5] Upon activation by its natural ligands, such as chenodeoxycholic acid (CDCA), or synthetic agonists like this compound, FXR modulates the transcription of a suite of target genes, thereby maintaining metabolic equilibrium. Dysregulation of the FXR signaling pathway is implicated in various metabolic and inflammatory diseases, making it a prime therapeutic target.
The NR1H4/FXR Signaling Pathway
The activation of NR1H4/FXR initiates a cascade of molecular events that collectively regulate metabolic pathways. The canonical signaling pathway can be summarized as follows:
-
Ligand Binding and Heterodimerization: An NR1H4 activator, such as this compound, enters the cell and binds to the ligand-binding domain (LBD) of FXR in the cytoplasm or nucleus. This binding event induces a conformational change in the FXR protein. The activated FXR then forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: The FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of its target genes. FXREs are typically composed of two inverted repeat half-sites of the consensus sequence AGGTCA, separated by a single nucleotide (IR-1).
-
Transcriptional Regulation: Upon binding to an FXRE, the FXR/RXR heterodimer recruits a complex of co-activator or co-repressor proteins. This recruitment modulates the activity of RNA polymerase II, leading to either the activation or repression of target gene transcription.
A key downstream target of FXR is the Small Heterodimer Partner (SHP; encoded by the NR0B2 gene), an atypical nuclear receptor that lacks a DNA-binding domain. Activated FXR induces the expression of SHP, which in turn acts as a transcriptional repressor for several genes, most notably CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol. This feedback loop is central to maintaining bile acid homeostasis.
Another critical pathway involves the induction of Fibroblast Growth Factor 19 (FGF19) in the intestine. Activated intestinal FXR stimulates the expression and secretion of FGF19, which then travels to the liver and signals through the FGF receptor 4 (FGFR4) to repress CYP7A1 expression.
The following diagram illustrates the core NR1H4/FXR signaling pathway.
Quantitative Data: Potency of NR1H4 Activators
The potency of NR1H4 activators is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response in a given assay. The following table summarizes the EC50 values for this compound and other commonly used FXR agonists.
| Activator | EC50 (nM) | Assay System | Reference |
| This compound | 1 | Human FXR (NR1H4) Assay (Gal4 promoter-driven transactivation) | |
| GW4064 | 65 | CV-1 cells transfected with human FXR and a reporter gene | |
| 15 | Cell-free assay recruiting SRC1 | ||
| Obeticholic Acid (OCA) | 99 | Not specified | |
| Chenodeoxycholic Acid (CDCA) | 10,000 | Not specified | |
| WAY-362450 | 4 | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of NR1H4 activators.
FXR Reporter Gene Assay
This assay is used to quantify the ability of a compound to activate FXR-mediated gene transcription.
Principle: Cells are co-transfected with an expression vector for FXR and a reporter plasmid containing a luciferase gene under the control of a promoter with FXREs. Activation of FXR by an agonist drives the expression of luciferase, and the resulting luminescence is measured as a readout of FXR activity.
Protocol:
-
Cell Culture and Transfection:
-
HEK293T or CV-1 cells are commonly used.
-
Cells are seeded in 96-well plates.
-
Co-transfect cells with an FXR expression plasmid (e.g., pCMV-FXR), an RXR expression plasmid (e.g., pCMV-RXR), a luciferase reporter plasmid containing FXREs (e.g., pGL4.1-FXRE-luc), and a control plasmid for normalization (e.g., a Renilla luciferase vector).
-
Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing the test compound (e.g., this compound) at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., GW4064 or OCA).
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
-
Data Analysis:
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
The following diagram outlines the workflow for a typical FXR reporter gene assay.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the in vivo binding of FXR to the promoter regions of its target genes.
Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to FXR is used to immunoprecipitate the FXR-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by qPCR or sequencing.
Protocol:
-
Cell Culture and Cross-linking:
-
Culture cells (e.g., HepG2) to approximately 80-90% confluency.
-
Treat cells with the NR1H4 activator or vehicle control for a specified time.
-
Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells.
-
Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared chromatin with an anti-FXR antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the complexes from the beads.
-
Reverse the cross-links by heating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a DNA purification kit.
-
Analyze the purified DNA by quantitative real-time PCR (qPCR) using primers specific for the FXRE-containing promoter regions of target genes (e.g., SHP, BSEP).
-
Alternatively, the purified DNA can be used for next-generation sequencing (ChIP-seq) to identify genome-wide FXR binding sites.
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
qRT-PCR is used to measure the change in mRNA levels of FXR target genes following treatment with an NR1H4 activator.
Principle: Total RNA is extracted from cells treated with the activator and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with primers specific for the target genes. The amount of PCR product is quantified in real-time using a fluorescent dye or probe.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HepG2 or primary hepatocytes) and treat with the NR1H4 activator at various concentrations and for different time points.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
Quantitative PCR:
-
Set up the qPCR reaction with the cDNA template, gene-specific primers for FXR target genes (e.g., SHP, BSEP, CYP7A1, FGF19), and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green) or a specific probe.
-
Include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the gene expression levels in treated samples to the vehicle control.
-
Conclusion
This compound is a potent agonist of the Farnesoid X Receptor, a key regulator of metabolic homeostasis. Its mechanism of action involves the classical nuclear receptor signaling pathway, leading to the modulation of a network of target genes that control bile acid, lipid, and glucose metabolism. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of NR1H4 activators and their therapeutic potential in a range of metabolic and inflammatory disorders.
References
Fexaramine: A Gut-Restricted Farnesoid X Receptor Agonist with Therapeutic Potential in Metabolic and Bone Disorders
An In-depth Technical Guide
Abstract
Fexaramine is a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. A key characteristic of fexaramine is its gut-restricted nature; when administered orally, it predominantly activates FXR in the intestinal tract with minimal systemic absorption. This localized action triggers a cascade of downstream signaling events, leading to beneficial metabolic effects without the adverse effects associated with systemic FXR activation. Research in preclinical models has demonstrated its efficacy in preventing diet-induced obesity, improving insulin sensitivity, and promoting the browning of white adipose tissue. Furthermore, fexaramine has been shown to inhibit osteoclast differentiation, suggesting its potential therapeutic application in bone-related disorders. This technical guide provides a comprehensive overview of fexaramine, its mechanism of action, detailed experimental protocols from key studies, and a summary of its physiological effects.
Introduction
The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor highly expressed in the liver and intestine, where it functions as a master regulator of bile acid homeostasis.[1] Natural bile acids are the endogenous ligands for FXR. Upon activation, FXR modulates the expression of genes involved in bile acid synthesis, transport, and metabolism, thereby protecting the liver from bile acid toxicity. Beyond its role in bile acid regulation, FXR has emerged as a critical player in controlling lipid and glucose metabolism, making it an attractive therapeutic target for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity.[2]
Fexaramine is a non-steroidal, small molecule agonist of FXR with high potency and selectivity.[3] A significant feature of fexaramine is its limited systemic bioavailability when administered orally.[1] This "gut-restricted" property allows for targeted activation of intestinal FXR, initiating a unique signaling cascade that confers metabolic benefits. This targeted approach is hypothesized to circumvent the side effects observed with systemic FXR agonists.[4]
This guide will delve into the core mechanisms of fexaramine action, presenting key experimental data and methodologies for researchers and drug development professionals.
Core Mechanism of Action
Fexaramine exerts its primary effects through the activation of FXR in the enterocytes of the small intestine. This activation initiates a multi-faceted signaling network that impacts local and systemic physiology.
Intestinal FXR Activation and FGF15/19 Signaling
Oral administration of fexaramine leads to its binding to and activation of FXR within the intestinal epithelial cells. A primary consequence of this activation is the robust induction of Fibroblast Growth Factor 15 (FGF15) in rodents, the human ortholog of which is FGF19. FGF15 is secreted from the enterocytes into the portal circulation and travels to the liver. In the liver, FGF15 binds to its receptor complex, FGFR4/β-Klotho, initiating a signaling cascade that suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This gut-liver signaling axis is a central mechanism by which fexaramine regulates bile acid homeostasis.
Modulation of Gut Microbiota and TGR5/GLP-1 Signaling
Fexaramine treatment has been shown to alter the composition of the gut microbiota. This shift in the microbial landscape can lead to changes in the bile acid pool, favoring the production of secondary bile acids such as lithocholic acid (LCA) and taurolithocholic acid (TLCA). These specific bile acids are potent agonists for the Takeda G protein-coupled receptor 5 (TGR5), a membrane-bound receptor also expressed in the intestine, particularly in enteroendocrine L-cells.
Activation of TGR5 in L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-stimulated insulin secretion from the pancreas, slows gastric emptying, and promotes satiety. The interplay between FXR activation, gut microbiota modulation, and TGR5/GLP-1 signaling contributes significantly to the glucose-lowering and weight-reducing effects of fexaramine.
Inhibition of Osteoclast Differentiation
In addition to its metabolic effects, fexaramine has been investigated for its role in bone metabolism. Studies have shown that fexaramine can inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. This effect appears to be independent of FXR activation. Mechanistically, fexaramine has been found to block the RANKL-induced phosphorylation of p38, extracellular signal-regulated kinase (ERK), and glycogen synthase kinase 3β (GSK3β). The inhibition of these signaling pathways leads to the suppression of c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1), a master regulator of osteoclastogenesis.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of fexaramine.
Table 1: In Vitro Activity of Fexaramine
| Parameter | Value | Cell Line/System | Reference |
| EC50 for FXR activation | 25 nM | In vitro coactivator recruitment assay | |
| SHP transcript level increase | 2.1-fold (at 50 µM) | HuTu-80 cells | |
| Secretin promoter activity suppression | 32% (at 50 µM) | HuTu-80 cells |
Table 2: Effects of Fexaramine in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment Group | Control Group | % Change / Observation | Reference |
| Body Weight Gain | Fexaramine (100 mg/kg/day, 5 weeks) | Vehicle | Significantly reduced | |
| Fat Mass | Fexaramine (100 mg/kg/day, 5 weeks) | Vehicle | Significantly reduced | |
| Serum Glucose | Fexaramine (100 mg/kg/day, 5 weeks) | Vehicle | Reduced | |
| Serum Insulin | Fexaramine (100 mg/kg/day, 5 weeks) | Vehicle | Reduced | |
| Serum Cholesterol | Fexaramine (100 mg/kg/day, 5 weeks) | Vehicle | Reduced | |
| Glucose Tolerance | Fexaramine (100 mg/kg/day, 5 weeks) | Vehicle | Improved | |
| Insulin Sensitivity | Fexaramine (100 mg/kg/day, 5 weeks) | Vehicle | Improved | |
| Core Body Temperature | Fexaramine-treated | Untreated | Increased by ~1.5°C | |
| Inflammatory Cytokines (TNFα, IL-1α, IL-1β, IL-17, MCP-1) | Fexaramine (100 mg/kg/day, 5 weeks) | Vehicle | Markedly decreased |
Table 3: Effects of Fexaramine on Osteoclast Differentiation
| Parameter | Condition | Observation | Reference |
| Osteoclast Formation | Fexaramine treatment | Inhibited in a dose-dependent manner | |
| Bone Resorption Pits | Fexaramine treatment | Strongly inhibited |
Detailed Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model and Fexaramine Treatment
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet: Mice are fed a high-fat diet (HFD), often containing 60% of calories from fat, for a period of 12-14 weeks to induce obesity. A control group is maintained on a standard chow diet.
-
Fexaramine Administration: Fexaramine is administered daily by oral gavage at a dose of 100 mg/kg body weight for a duration of 5 weeks. The vehicle control is typically corn oil.
-
Body Composition Analysis: Body weight is monitored regularly. Body composition (fat and lean mass) is determined using techniques such as magnetic resonance imaging (MRI).
-
Metabolic Assessments:
-
Glucose Tolerance Test (GTT): After a fasting period (e.g., 6 hours), mice are given an oral glucose load (e.g., 2 g/kg body weight). Blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
Insulin Tolerance Test (ITT): Following a short fasting period, mice are injected intraperitoneally with insulin (e.g., 0.75 U/kg body weight). Blood glucose levels are monitored at different intervals to assess insulin sensitivity.
-
Serum Analysis: Blood is collected after an 8-hour fast to measure serum levels of glucose, insulin, cholesterol, triglycerides, leptin, and inflammatory cytokines using standard enzymatic assays and ELISAs.
-
-
Adipose Tissue Analysis:
-
Histology: White adipose tissue (WAT) depots (e.g., inguinal, gonadal) are dissected, weighed, and fixed for histological analysis (e.g., H&E staining) to assess adipocyte size.
-
Browning Analysis: Immunohistochemical staining for Uncoupling Protein 1 (UCP1) is performed on WAT sections to identify brown-like/beige adipocytes. Gene expression of thermogenic markers (e.g., Ucp1, Cidea) in adipose tissue is quantified by qPCR.
-
In Vitro Osteoclast Differentiation Assay
-
Cell Culture: Bone marrow-derived macrophages (BMMs) are isolated from the femurs and tibias of mice. Bone marrow cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF; e.g., 30 ng/mL) for 3 days to generate BMMs.
-
Osteoclast Differentiation: BMMs are seeded in 96-well plates and cultured with M-CSF (30 ng/mL) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL; e.g., 100 ng/mL) to induce osteoclast differentiation. Fexaramine is added at various concentrations to the culture medium.
-
TRAP Staining: After 4 days of culture, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts. TRAP-positive multinucleated cells (MNCs) containing three or more nuclei are counted as osteoclasts.
-
Bone Resorption Assay: BMMs are seeded on dentine slices and cultured with M-CSF and RANKL in the presence or absence of fexaramine. After differentiation, cells are removed from the dentine slices, and the slices are stained (e.g., with toluidine blue) to visualize the resorption pits. The number and area of resorption pits are quantified.
-
Western Blot Analysis: To investigate the signaling pathways, BMMs are pre-treated with fexaramine and then stimulated with RANKL for short periods. Cell lysates are collected, and Western blotting is performed to detect the phosphorylation status of signaling proteins like p38, ERK, and GSK3β, and the expression levels of c-Fos and NFATc1.
References
An In-depth Technical Guide to the Discovery and Development of NR1H4 (FXR) Agonists
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), encoded by the NR1H4 gene, is a nuclear receptor that functions as a master regulator of bile acid, lipid, and glucose metabolism.[1][2][3][4][5] Its critical role in maintaining metabolic homeostasis has positioned it as a significant therapeutic target for a range of conditions, including nonalcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders. This guide provides a comprehensive overview of the core principles, experimental methodologies, and key data in the discovery and development of novel NR1H4 agonists.
The NR1H4 (FXR) Signaling Pathway
FXR is primarily activated by bile acids, its natural ligands. The activation mechanism follows a classical nuclear receptor signaling cascade. Upon ligand binding to its ligand-binding domain (LBD), FXR undergoes a conformational change. This transformation facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins, such as the Steroid Receptor Coactivator-1 (SRC-1).
Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Key downstream target genes regulated by FXR include:
-
Small Heterodimer Partner (SHP; NR0B2): An atypical nuclear receptor that lacks a DNA-binding domain. Its induction by FXR is a primary mechanism for the feedback inhibition of bile acid synthesis. SHP represses the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.
-
Bile Salt Export Pump (BSEP; ABCB11): A transporter located on the canalicular membrane of hepatocytes that facilitates the excretion of bile acids from the liver into the bile.
-
Fibroblast Growth Factor 19 (FGF19) (FGF15 in rodents): Secreted from the intestine upon FXR activation, FGF19 travels to the liver and signals through its receptor FGFR4 to suppress CYP7A1 expression, providing another layer of feedback control on bile acid synthesis.
-
Organic Solute Transporter alpha/beta (OSTα/β): These transporters are crucial for the efflux of bile acids from intestinal cells into the portal circulation.
The coordinated regulation of these genes allows FXR to control the synthesis, transport, and enterohepatic circulation of bile acids, protecting the liver from bile acid-induced toxicity (cholestasis).
FXR Agonist Discovery and Development Workflow
The process of discovering and developing FXR agonists is a multi-stage endeavor that begins with identifying promising chemical entities and culminates in clinical evaluation.
-
Target Identification and Validation: This foundational stage has established FXR's role in metabolic diseases through preclinical studies in animal models (e.g., FXR knockout mice) and human genetic research.
-
Hit Identification: High-throughput screening (HTS) of large compound libraries is performed to identify initial "hits"—molecules that demonstrate agonistic activity towards FXR.
-
Hit-to-Lead Optimization: Hits are chemically modified to improve potency, selectivity, and pharmacokinetic properties, transforming them into "lead" compounds.
-
Lead Optimization: The most promising lead series undergo extensive medicinal chemistry efforts to select a single clinical candidate with an optimal balance of efficacy, safety, and drug-like properties.
-
Preclinical Development: The selected candidate is rigorously tested in in vitro and in vivo models to assess its therapeutic potential and safety profile before human trials.
-
Clinical Trials: The drug candidate progresses through Phase I (safety), Phase II (efficacy and dose-ranging), and Phase III (large-scale efficacy and safety) trials in human subjects.
Key Experimental Protocols
Detailed and robust experimental methods are crucial for identifying and characterizing FXR agonists.
This cell-based assay is a workhorse for HTS, designed to measure the transcriptional activation of FXR in response to a test compound.
-
Principle: Cells (commonly HEK293T or HepG2) are transfected with two plasmids: one expressing the FXR protein and another containing a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of a promoter with FXREs. When an agonist activates FXR, the resulting complex binds to the FXREs and drives the expression of the reporter gene, which produces a quantifiable signal (light or color).
-
Detailed Methodology (Example using SEAP Reporter):
-
Plate Preparation: A 96-well plate is pre-coated with a transfection complex containing DNA constructs for FXR expression and a BSEP promoter-regulated SEAP reporter. This "reverse transfection" method enhances efficiency.
-
Cell Seeding: Adherent cells, such as HEK293T/17, are seeded into the wells at a density of 30,000-50,000 cells/well in 200 µL of complete culture medium.
-
Incubation: The plate is incubated for 18-24 hours at 37°C with 5% CO2 to allow for cell adherence and transfection.
-
Compound Treatment: The culture medium is removed, and cells are treated with the test compounds at various concentrations (typically in a medium with reduced serum). A known FXR agonist (e.g., Chenodeoxycholic acid (CDCA) or GW4064) is used as a positive control, and a vehicle (e.g., 0.1% DMSO) is used as a negative control.
-
Sample Collection: After a 6-24 hour stimulation period, a small aliquot (e.g., 10 µL) of the culture medium is collected from each well.
-
Enzyme Inactivation: The collected media samples are heated at 65°C for 30 minutes to inactivate any endogenous alkaline phosphatase activity.
-
Signal Detection: After cooling to room temperature, a luminescence-based SEAP substrate is added to each sample. The plate is incubated for 5-15 minutes, and the luminescence is read using a microplate reader.
-
Data Analysis: The activity of each compound is calculated as a percentage of the response to the positive control. Dose-response curves are generated to determine the EC50 value (the concentration at which 50% of the maximal response is achieved). A Z' factor of >0.5 is typically sought for a robust HTS assay.
-
This in vitro biochemical assay directly measures the ligand-dependent interaction between the FXR LBD and a coactivator peptide. It is highly sensitive and suitable for HTS and potency determination.
-
Principle: The assay uses Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Terbium cryptate) conjugated to an antibody targeting a tagged FXR-LBD (e.g., GST-tag) and an acceptor fluorophore (e.g., d2) conjugated to a biotinylated coactivator peptide (e.g., from SRC-1) via streptavidin. When an agonist binds to the LBD, it recruits the coactivator peptide, bringing the donor and acceptor into close proximity and generating a FRET signal.
-
Detailed Methodology:
-
Reagent Preparation: Prepare assay buffer and solutions of GST-tagged FXR-LBD, biotinylated SRC-1 peptide, anti-GST antibody conjugated to Terbium (donor), and streptavidin conjugated to d2 (acceptor).
-
Compound Addition: Add test compounds at various concentrations to the wells of a low-volume 384-well plate.
-
Protein/Peptide Addition: Add a pre-mixed solution of FXR-LBD and the biotinylated SRC-1 peptide to the wells.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding and protein-peptide interaction.
-
Detection Reagent Addition: Add a pre-mixed solution of the donor- and acceptor-conjugated detection reagents.
-
Final Incubation: Incubate for 2 hours at room temperature to allow the detection reagents to bind.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The ratio of the two emission signals is calculated and used to determine the level of coactivator recruitment. Dose-response curves are plotted to calculate EC50 values.
-
This assay confirms that a compound's activity in a primary screen translates to the modulation of endogenous FXR target genes in a biologically relevant cell line (e.g., HepG2 human hepatoma cells).
-
Principle: The mRNA expression levels of known FXR target genes (e.g., SHP, BSEP, FGF19) and repressed genes (CYP7A1) are quantified using quantitative real-time PCR after treating cells with the test compound.
-
Detailed Methodology:
-
Cell Culture and Treatment: Plate HepG2 cells and allow them to adhere. Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform real-time PCR using a thermocycler, a DNA-binding dye (e.g., SYBR Green), and gene-specific primers for the target genes (SHP, BSEP, etc.) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.
-
Data Analysis: The relative mRNA expression is quantified using the 2-ΔΔCt method. A dose-dependent increase in SHP and BSEP expression and/or a decrease in CYP7A1 expression confirms the compound as an FXR agonist.
-
Quantitative Data on Selected FXR Agonists
A variety of steroidal (bile acid-based) and non-steroidal FXR agonists have been developed. Their potency can vary significantly depending on the assay system used.
| Compound Name | Chemical Class | Assay Type | Potency (EC50) | Development Stage / Use | Reference(s) |
| Chenodeoxycholic Acid (CDCA) | Steroidal (Bile Acid) | Reporter Gene | ~28.6 µM | Endogenous Ligand | |
| Coactivator Recruitment | ~8.3 µM | ||||
| Obeticholic Acid (OCA) | Steroidal (Bile Acid Analog) | Coactivator Recruitment | ~99 nM | Approved (for PBC) | |
| GW4064 | Non-steroidal | Reporter Gene | ~3 nM | Preclinical Tool | |
| Coactivator Recruitment | ~30 nM | ||||
| WAY-362450 (XL335) | Non-steroidal | Reporter Gene | 4 nM | Preclinical | |
| MFA-1 | Steroidal (Synthetic) | Coactivator Recruitment | 16.9 nM | Preclinical | |
| Tropifexor (LJN452) | Non-steroidal | - | - | Phase 2 (NASH, PBC) | |
| Cilofexor (GS-9674) | Non-steroidal | - | - | Phase 2 (NASH, PSC) | |
| EDP-305 | Non-steroidal | - | - | Phase 2 (NASH, PBC) |
Note: EC50 values are highly dependent on specific assay conditions and cell types and should be compared with caution.
Therapeutic Rationale and Downstream Effects
The activation of FXR by an agonist initiates a cascade of events that leads to broad therapeutic effects, particularly in the context of liver and metabolic diseases.
By decreasing the cytotoxic pool of bile acids, reducing lipid accumulation (steatosis), improving glucose tolerance, and suppressing inflammatory and fibrotic pathways, FXR agonists address multiple pathogenic drivers of chronic liver diseases like NASH.
Conclusion
The discovery and development of NR1H4 agonists represent a promising therapeutic strategy for a multitude of metabolic and cholestatic liver diseases. The journey from an initial chemical hit to a clinically effective drug is complex, requiring a sophisticated, multi-assay approach to identify compounds with the desired potency, selectivity, and physiological effects. A deep understanding of the FXR signaling pathway, coupled with robust in vitro and in vivo experimental models, is essential for advancing novel agonists through the development pipeline and ultimately delivering new treatments to patients.
References
- 1. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the development of farnesoid X receptor agonists - Ali - Annals of Translational Medicine [atm.amegroups.org]
- 3. Recent advances in the development of farnesoid X receptor agonists - Ali - Annals of Translational Medicine [atm.amegroups.org]
- 4. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in non-steroidal FXR antagonists development for therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Fexaramine: A Gut-Restricted Farnesoid X Receptor Agonist for Metabolic Disease
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Fexaramine is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism. A key characteristic of fexaramine is its limited systemic absorption when administered orally, leading to gut-restricted FXR activation. This targeted action minimizes the side effects associated with systemic FXR agonists while still producing significant metabolic benefits. This document provides an in-depth technical overview of fexaramine, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its evaluation, and visualization of its key signaling pathways.
Introduction
The Farnesoid X Receptor (FXR) has emerged as a promising therapeutic target for a variety of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), type 2 diabetes, and obesity.[1][2] FXR is highly expressed in the liver and intestine, where it acts as an endogenous sensor for bile acids.[1] Upon activation, FXR regulates the expression of genes involved in bile acid synthesis and transport, as well as lipid and glucose homeostasis.[2]
While systemic FXR agonists have shown therapeutic potential, their clinical development has been hampered by side effects such as pruritus and elevations in LDL cholesterol.[1] Fexaramine, a non-bile acid synthetic FXR agonist, offers a novel approach by selectively targeting intestinal FXR. Its poor absorption into the bloodstream confines its activity to the gut, thereby mitigating systemic adverse effects. Oral administration of fexaramine in preclinical models has demonstrated remarkable efficacy in preventing diet-induced obesity, improving insulin sensitivity, and promoting the browning of white adipose tissue.
This whitepaper will delve into the core scientific principles of fexaramine's action, providing researchers and drug development professionals with a comprehensive resource to understand and further investigate this promising therapeutic agent.
Mechanism of Action
Fexaramine's therapeutic effects are primarily mediated through the activation of FXR in the intestinal epithelial cells. This localized activation triggers a cascade of downstream signaling events that culminate in systemic metabolic improvements.
Intestinal FXR Activation and FGF15/19 Induction
Upon oral administration, fexaramine binds to and activates FXR in the enterocytes of the ileum. A primary consequence of this activation is the robust induction of Fibroblast Growth Factor 15 (FGF15) in rodents, and its human ortholog FGF19. FGF15/19 is a hormone that is secreted from the gut and travels via the portal circulation to the liver. In the liver, FGF15/19 binds to its receptor complex, FGFR4/β-Klotho, to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is a key mechanism by which intestinal FXR activation regulates systemic bile acid homeostasis.
TGR5/GLP-1 Signaling Pathway
Recent studies have revealed a novel mechanism involving the crosstalk between FXR and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as Takeda G-protein coupled receptor 5 (TGR5). Fexaramine-mediated FXR activation in the intestine leads to an increase in the expression of TGR5. Furthermore, fexaramine can modulate the gut microbiota, leading to an increase in the production of secondary bile acids, such as taurolithocholic acid (TLCA), which are potent TGR5 agonists. The activation of TGR5 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin hormone that enhances glucose-stimulated insulin secretion, suppresses glucagon release, and promotes satiety, thereby contributing to the glucose-lowering and weight-reducing effects of fexaramine.
Adipose Tissue Browning
A significant finding from in vivo studies is the ability of fexaramine to induce the browning of white adipose tissue (WAT). This process, also known as beiging, involves the conversion of energy-storing white adipocytes into energy-expending beige adipocytes, which are rich in mitochondria and express uncoupling protein 1 (UCP1). This leads to increased thermogenesis and energy expenditure, contributing to weight loss and improved metabolic health. The induction of WAT browning by fexaramine is thought to be mediated by the systemic effects of FGF15/19 and potentially other gut-derived signals.
Quantitative Pharmacological Data
The potency and selectivity of fexaramine have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data available for fexaramine and its analogues.
Table 1: In Vitro Potency of Fexaramine as an FXR Agonist
| Assay Type | Ligand | EC50 (nM) | Reference |
| Cell-based Reporter Assay | Fexaramine | 25 | |
| FRET-based Coactivator Binding Assay (SRC1) | Fexaramine | 255 | |
| Coactivator Recruitment Assay | Fexaramine | Comparable to GW4064 |
Table 2: In Vivo Metabolic Effects of Fexaramine in Diet-Induced Obese Mice
| Parameter | Treatment | Duration | Outcome | Reference |
| Body Weight | Fexaramine (100 mg/kg/day, oral) | 5 weeks | Stopped weight gain, induced fat loss | |
| Core Body Temperature | Fexaramine (oral) | Not specified | Increased by ~1.5°C | |
| Blood Glucose | Fexaramine (oral) | 5 weeks | Lowered blood sugar levels | |
| Cholesterol | Fexaramine (oral) | 5 weeks | Lowered cholesterol levels | |
| White Adipose Tissue | Fexaramine (oral) | 5 weeks | Converted to beige adipose tissue | |
| Insulin Sensitivity | Fexaramine (100 mg/kg, oral) | 3 weeks | Improved insulin-stimulated glucose disposal rate |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the activity of fexaramine and other FXR agonists.
FXR Activation Cell-Based Reporter Assay
This assay measures the ability of a compound to activate FXR and drive the expression of a reporter gene.
Materials:
-
HEK293T cells
-
Expression plasmid for human FXR
-
Reporter plasmid containing an FXR response element (e.g., IR-1) upstream of a luciferase gene
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Fexaramine and other test compounds
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of fexaramine or other test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the dose-response curve and calculate the EC50 value.
FRET-Based FXR Coactivator Binding Assay
This assay measures the ligand-dependent interaction between FXR and a coactivator peptide in a homogenous format.
Materials:
-
Recombinant human FXR ligand-binding domain (LBD), often GST-tagged
-
Biotinylated coactivator peptide (e.g., from SRC-1)
-
Terbium (Tb)-conjugated anti-GST antibody (donor fluorophore)
-
Streptavidin-conjugated fluorophore (e.g., fluorescein or d2) (acceptor fluorophore)
-
Fexaramine and other test compounds
-
Assay buffer
-
384-well microplates
-
TR-FRET-compatible plate reader
Protocol:
-
Reagent Preparation: Prepare a master mix of the FXR-LBD, biotinylated coactivator peptide, and Tb-conjugated anti-GST antibody in the assay buffer.
-
Compound Addition: Add serial dilutions of fexaramine or other test compounds to the wells of a 384-well plate.
-
Reagent Addition: Add the master mix to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for binding equilibrium.
-
Acceptor Addition: Add the streptavidin-conjugated acceptor fluorophore to each well.
-
Final Incubation: Incubate for another period (e.g., 1 hour) at room temperature, protected from light.
-
TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the dose-response curve to determine the EC50 value.
Northern Blot Analysis for Gene Expression
This technique is used to quantify the mRNA levels of FXR target genes (e.g., FGF15, SHP) in cells or tissues treated with fexaramine.
Materials:
-
Total RNA isolated from cells or tissues
-
Formaldehyde, agarose, MOPS buffer for gel electrophoresis
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Radiolabeled or non-radiolabeled DNA or RNA probe specific for the target gene (e.g., FGF15)
-
Washing buffers (e.g., SSC, SDS)
-
Phosphorimager or chemiluminescence detection system
Protocol:
-
RNA Electrophoresis: Separate total RNA samples (e.g., 10-20 µg per lane) on a denaturing formaldehyde-agarose gel.
-
RNA Transfer: Transfer the separated RNA from the gel to a nylon membrane via capillary action overnight.
-
RNA Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.
-
Probe Labeling: Prepare a labeled probe specific for the target mRNA.
-
Hybridization: Pre-hybridize the membrane in hybridization buffer, then add the labeled probe and hybridize overnight at an appropriate temperature.
-
Washing: Wash the membrane with a series of washing buffers of increasing stringency to remove non-specifically bound probe.
-
Detection: Detect the hybridized probe using a phosphorimager (for radioactive probes) or a chemiluminescence detection system (for non-radioactive probes).
-
Data Analysis: Quantify the band intensity and normalize to a housekeeping gene (e.g., GAPDH or actin) to determine the relative change in mRNA expression.
Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying fexaramine.
Caption: Fexaramine's intestinal FXR-FGF15 signaling pathway.
Caption: Fexaramine's activation of the TGR5/GLP-1 signaling pathway.
Caption: A typical experimental workflow for in vivo studies of fexaramine.
Conclusion
Fexaramine represents a significant advancement in the development of FXR-targeted therapies. Its gut-restricted mechanism of action provides a favorable safety profile compared to systemic FXR agonists, while its profound effects on multiple metabolic pathways underscore its therapeutic potential for treating obesity, type 2 diabetes, and related disorders. The detailed information provided in this whitepaper serves as a valuable resource for the scientific community to further explore the therapeutic applications of fexaramine and to design novel gut-targeted therapies for metabolic diseases. Future research, including human clinical trials, will be crucial to fully elucidate the translational potential of this promising compound.
References
An In-depth Technical Guide to the Activation of the NR1H4 (FXR) Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Farnesoid X Receptor (FXR), encoded by the NR1H4 gene, is a ligand-activated nuclear receptor that serves as a master regulator of bile acid, lipid, and glucose homeostasis.[1][2][3][4] As a primary bile acid sensor, FXR activation triggers a cascade of transcriptional events that maintain metabolic equilibrium, particularly within the enterohepatic system.[1] Dysregulation of the NR1H4 signaling pathway is implicated in a variety of metabolic and inflammatory diseases, including cholestasis, non-alcoholic fatty liver disease (NAFLD), and certain cancers, making it a prominent target for therapeutic intervention. This technical guide provides a comprehensive overview of the NR1H4 signaling pathway, detailed experimental protocols for its study, and quantitative data on its activation.
The NR1H4 Signaling Pathway: A Core Regulatory Hub
The NR1H4 signaling pathway is a complex network that governs the expression of numerous genes critical for metabolic control. The canonical pathway is initiated by the binding of bile acids, the endogenous ligands for FXR, which leads to a series of molecular events culminating in the modulation of target gene expression.
Mechanism of Activation
Upon ligand binding, NR1H4 undergoes a conformational change that facilitates its heterodimerization with the Retinoid X Receptor (RXR). This NR1H4/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter or intronic regions of target genes. FXREs typically consist of two inverted repeats of the consensus sequence 5'-AGGTCA-3' separated by a single nucleotide (IR-1).
The transcriptional activity of the NR1H4/RXR heterodimer is further modulated by the recruitment of co-activator or co-repressor proteins. In the presence of an agonist, the complex recruits co-activators, such as p300, which possess histone acetyltransferase activity, leading to chromatin remodeling and transcriptional activation. Conversely, in the absence of a ligand, the heterodimer can be associated with co-repressors, leading to transcriptional silencing.
Key Downstream Target Genes
The activation of NR1H4 signaling leads to the transcriptional regulation of a suite of genes that collectively manage metabolic pathways. These include:
-
Bile Acid Homeostasis:
-
Small Heterodimer Partner (SHP; NR0B2): A key transcriptional repressor that inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. This represents a critical negative feedback loop.
-
Bile Salt Export Pump (BSEP; ABCB11): A canalicular transporter responsible for the efflux of bile acids from hepatocytes into the bile.
-
Fibroblast Growth Factor 19 (FGF19) (FGF15 in rodents): Secreted from the intestine upon FXR activation, FGF19 travels to the liver to suppress CYP7A1 expression.
-
Organic Solute Transporter alpha and beta (OSTα/OSTβ): Basolateral transporters that facilitate the efflux of bile acids from enterocytes and hepatocytes into the portal circulation.
-
-
Lipid Metabolism:
-
NR1H4 activation generally leads to a reduction in circulating lipid levels by suppressing de novo fatty acid synthesis and decreasing very low-density lipoprotein (VLDL) secretion.
-
-
Glucose Metabolism:
-
FXR activation can improve glucose tolerance by reducing hepatic gluconeogenesis and glycolysis, and promoting glycogen synthesis.
-
Quantitative Analysis of NR1H4 Activation
The potency and efficacy of various ligands in activating the NR1H4 signaling pathway can be quantified. This data is crucial for drug development and for understanding the physiological effects of different bile acids.
Table 1: Potency of Selected FXR Agonists
| Agonist | Ligand Type | EC50 | Reference |
| Chenodeoxycholic Acid (CDCA) | Endogenous Bile Acid | ~10 µM | |
| Obeticholic Acid (OCA) | Synthetic Bile Acid Analog | ~99 nM - 130 nM | |
| GW4064 | Synthetic Non-steroidal Agonist | Varies by assay | |
| EDP-305 | Synthetic Non-steroidal Agonist | 8 nM |
Table 2: Fold Change in Target Gene Expression upon FXR Activation
| Target Gene | Cell Type/Model | Agonist (Concentration) | Fold Change (mRNA) | Reference |
| SHP | Caco-2 cells | glyco-OCA (10 µM) | 7.76-fold | |
| BSEP | Sandwich-Cultured Human Hepatocytes | OCA (1 µM) | >2-fold | |
| FGF-19 | Caco-2 cells | glyco-OCA (10 µM) | 6.99-fold | |
| OSTα | Sandwich-Cultured Human Hepatocytes | OCA (1 µM) | 4.3 ± 2.1-fold | |
| OSTβ | Sandwich-Cultured Human Hepatocytes | OCA (1 µM) | 44.3 ± 39.5-fold |
Experimental Protocols for Studying NR1H4 Activation
A variety of in vitro and in vivo techniques are employed to investigate the activation of the NR1H4 signaling pathway. The following are detailed methodologies for key experiments.
Luciferase Reporter Assay
This cell-based assay is a standard method to screen for and characterize FXR agonists and antagonists. It measures the ability of a compound to activate the transcription of a reporter gene (luciferase) under the control of an FXRE.
Principle: Cells are co-transfected with an expression vector for NR1H4 and a reporter plasmid containing a luciferase gene downstream of one or more FXREs. Activation of NR1H4 by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.
Detailed Protocol:
-
Cell Culture and Transfection:
-
HEK293T or HepG2 cells are commonly used.
-
Seed cells in a 96-well or 384-well plate at an appropriate density (e.g., 30,000-50,000 cells/well for HEK293T in a 96-well plate).
-
Co-transfect cells with an NR1H4 expression plasmid, an RXR expression plasmid (optional but recommended), an FXRE-driven luciferase reporter plasmid, and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Incubate for 18-24 hours.
-
-
Compound Treatment:
-
Replace the culture medium with a serum-free or low-serum medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control agonist (e.g., CDCA or OCA).
-
Incubate for 16-24 hours.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the compound concentration to determine the EC50 value.
-
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-Seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of NR1H4. This provides a global view of the cistrome and helps in the discovery of novel target genes.
Principle: Cells or tissues are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to NR1H4 is used to immunoprecipitate the NR1H4-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced.
Detailed Protocol:
-
Cell/Tissue Cross-linking and Chromatin Preparation:
-
Treat cells or tissues with formaldehyde to cross-link protein-DNA complexes.
-
Lyse the cells/tissues and isolate the nuclei.
-
Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with a ChIP-grade anti-NR1H4 antibody (e.g., Cell Signaling Technology #72105). A non-specific IgG should be used as a negative control.
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the formaldehyde cross-links by heating in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Sequencing:
-
Purify the DNA using a column-based kit or phenol-chloroform extraction.
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use peak-calling algorithms (e.g., MACS) to identify regions of NR1H4 enrichment.
-
Perform motif analysis to identify FXREs within the peaks.
-
Annotate the peaks to nearby genes to identify potential direct targets of NR1H4.
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
qPCR is used to validate the transcriptional regulation of specific target genes identified through methods like ChIP-seq or to quantify the effects of FXR agonists on gene expression.
Principle: The mRNA levels of target genes are quantified by reverse transcribing the mRNA into cDNA, followed by amplification of the specific cDNA using real-time PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green).
Detailed Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells or tissues with an FXR agonist or vehicle control.
-
Extract total RNA using a suitable method (e.g., TRIzol).
-
Synthesize cDNA from the total RNA using a reverse transcriptase enzyme.
-
-
qPCR Reaction:
-
Set up the qPCR reaction with cDNA, gene-specific primers for the target gene (e.g., SHP, BSEP, FGF19, OSTα) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control.
-
Table 3: Example Human qPCR Primers for NR1H4 Target Genes
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| SHP (NR0B2) | GCTGTCTGGAGACCCAGATT | AGGGACAGAGGAAGGAGAAGG |
| BSEP (ABCB11) | AGCCACTGTTGACATCCAGG | TCCAGGCTCTTTGACAGGAG |
| FGF19 | GGGATTGGAGGAAACAAAGG | TGGGAAGAGGAAGGAGAAAA |
| OSTα (SLC51A) | CTGGGCATCATCTTCGTGTT | GAGCCAGAGCATAGGAGGAG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Note: Primer sequences should always be validated for specificity and efficiency before use.
Conclusion
The NR1H4 signaling pathway is a cornerstone of metabolic regulation, and its intricate network of target genes presents numerous opportunities for therapeutic intervention in a range of diseases. A thorough understanding of its activation mechanism, coupled with robust experimental methodologies, is paramount for researchers and drug developers in this field. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for advancing the study of this critical signaling pathway.
References
The Farnesoid X Receptor: A Comprehensive Guide to its Biological Functions and Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, has emerged as a critical regulator of a diverse array of metabolic pathways. Initially identified as a receptor for farnesol, it was later established that bile acids are its endogenous ligands. FXR is most prominently expressed in tissues central to metabolism, including the liver, intestine, kidneys, and adrenal glands.[1] Upon activation by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of its target genes, thereby modulating their transcription.[2] This intricate signaling network positions FXR as a master regulator of bile acid, lipid, and glucose homeostasis, making it a highly attractive therapeutic target for a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes.[3] This technical guide provides an in-depth exploration of the biological functions of FXR activation, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Biological Functions of FXR Activation
FXR activation orchestrates a complex and coordinated response that maintains metabolic equilibrium. Its primary functions can be categorized into three key areas: bile acid metabolism, lipid homeostasis, and glucose control.
Regulation of Bile Acid Homeostasis
FXR acts as a central sensor in a negative feedback loop that tightly controls the intracellular concentration of bile acids, thereby preventing their cytotoxic accumulation.[4] Activation of FXR in the liver and intestine initiates a series of transcriptional events that collectively suppress bile acid synthesis and promote their excretion.
A key target gene of FXR in the liver is the Small Heterodimer Partner (SHP; NR0B2) , an atypical nuclear receptor that lacks a DNA-binding domain.[5] FXR activation robustly induces SHP expression. SHP, in turn, represses the transcriptional activity of other nuclear receptors, primarily Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are essential for the expression of Cholesterol 7α-hydroxylase (CYP7A1) and Sterol 12α-hydroxylase (CYP8B1) . CYP7A1 is the rate-limiting enzyme in the classic pathway of bile acid synthesis from cholesterol. By inducing SHP, FXR activation effectively shuts down bile acid production.
In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents). FGF19 is secreted into the portal circulation and travels to the liver, where it binds to its receptor, Fibroblast Growth Factor Receptor 4 (FGFR4), on the surface of hepatocytes. This binding event activates a signaling cascade that also leads to the repression of CYP7A1 expression, providing an additional layer of feedback control.
Furthermore, FXR activation promotes the efflux of bile acids from hepatocytes into the bile canaliculi by upregulating the expression of the Bile Salt Export Pump (BSEP; ABCB11) . It also enhances the basolateral efflux of bile acids from enterocytes and hepatocytes via the Organic Solute Transporter α/β (OSTα/OSTβ) .
| Parameter | Organism/System | Treatment | Change | Reference |
| Gene Expression | ||||
| SHP mRNA | Human Hepatocytes | GW4064 (1 µM, 24h) | ~15-fold increase | |
| CYP7A1 mRNA | Wild-type mice | GW4064 (11 days) | ~50% decrease | |
| BSEP mRNA | HepG2 cells | CDCA (50 µM, 6h) | Significant increase | |
| Bile Acid Composition | ||||
| α/β-muricholic acid | Wild-type mice | Obeticholic Acid (OCA) | 2.6-fold increase | |
| Taurocholic acid (TCA) | Wild-type mice | Obeticholic Acid (OCA) | 71% decrease | |
| Total Serum Bile Acids | FXR-/- mice | Vehicle | 2.5-fold higher vs WT | |
| Total Serum Bile Acids | FXR-/- mice + Ethanol | Ethanol | 7-fold higher vs WT |
Modulation of Lipid Metabolism
FXR plays a pivotal role in regulating lipid homeostasis by influencing triglyceride and cholesterol metabolism. Its activation generally leads to a reduction in plasma and hepatic triglyceride levels.
One of the primary mechanisms by which FXR lowers triglycerides is through the repression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) expression. SREBP-1c is a master transcriptional regulator of lipogenesis, controlling the expression of genes involved in fatty acid and triglyceride synthesis, such as fatty acid synthase (FAS). The FXR-induced SHP is also involved in the repression of SREBP-1c.
FXR activation also enhances the clearance of triglycerides from the circulation by increasing the activity of lipoprotein lipase (LPL). This is achieved through the induction of apolipoprotein C-II (ApoC-II), an LPL activator, and the repression of apolipoprotein C-III (ApoC-III), an LPL inhibitor.
The role of FXR in cholesterol metabolism is more complex. While the suppression of bile acid synthesis from cholesterol can lead to an increase in hepatic cholesterol levels, FXR activation also promotes reverse cholesterol transport (RCT), the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion. FXR activation has been shown to inhibit intestinal cholesterol absorption. In some contexts, FXR activation has been associated with a decrease in HDL cholesterol and an increase in LDL cholesterol in humans, a phenomenon that is being actively investigated.
| Parameter | Organism/System | Treatment | Change | Reference |
| Plasma Lipids | ||||
| Triglycerides | db/db mice | GW4064 | Significant decrease | |
| Total Cholesterol | Wild-type mice | GW4064 (11 days) | Significant decrease | |
| LDL-Cholesterol | Nonalcoholic steatohepatitis patients | Obeticholic Acid (25mg) | Increase | |
| HDL-Cholesterol | Nonalcoholic steatohepatitis patients | Obeticholic Acid (25mg) | Decrease | |
| Gene Expression | ||||
| SREBP-1c mRNA | db/db mice | GW4064 | Significant decrease | |
| PPARα mRNA | Human hepatocytes | FXR agonists | Increase | |
| LDLR mRNA | Human liver cells | Obeticholic Acid | Increase |
Regulation of Glucose Homeostasis
FXR is an important regulator of glucose metabolism, and its activation generally improves glucose tolerance and insulin sensitivity. FXR-null mice exhibit glucose intolerance and insulin resistance.
In the liver, FXR activation has been shown to repress the expression of key gluconeogenic genes, such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase) , which are responsible for hepatic glucose production. This effect is, at least in part, mediated by the FXR-SHP pathway. Furthermore, FXR activation can enhance hepatic glycogen synthesis.
In pancreatic β-cells, FXR is expressed and its activation can potentiate glucose-stimulated insulin secretion. In adipose tissue, FXR activation can improve insulin sensitivity and glucose uptake.
| Parameter | Organism/System | Treatment | Change | Reference |
| Plasma Glucose | ||||
| Fasting Glucose | T2DM rats | Chenodeoxycholic acid (10 mg/kg/d, 10 days) | Decrease | |
| Plasma Glucose | db/db mice | GW4064 | Significant decrease | |
| Gene Expression | ||||
| PEPCK mRNA | T2DM rats | Chenodeoxycholic acid (10 mg/kg/d, 10 days) | Decrease | |
| G6Pase mRNA | T2DM rats | Chenodeoxycholic acid (10 mg/kg/d, 10 days) | Decrease | |
| PEPCK mRNA | Wild-type mice (fasted) | 6E-CDCA | Increase | |
| Insulin Sensitivity | ||||
| Insulin Sensitivity (HOMA) | NAFLD patients with T2D | Obeticholic Acid (25mg, 6 weeks) | 28% improvement |
Signaling Pathways and Experimental Workflows
FXR Signaling Pathways
Experimental Workflow: Chromatin Immunoprecipitation (ChIP)
Key Experimental Protocols
Luciferase Reporter Gene Assay for FXR Activation
This assay is a common in vitro method to screen for and characterize FXR agonists and antagonists.
Principle: A reporter plasmid is constructed containing a luciferase gene under the control of a promoter with one or more FXREs. A second plasmid expressing FXR is co-transfected into a suitable cell line. If a test compound activates FXR, the FXR/RXR heterodimer binds to the FXREs and drives the expression of luciferase, which can be quantified by measuring luminescence.
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK293T or HepG2 cells are commonly used.
-
Cells are seeded in 96-well plates.
-
Co-transfection is performed using a lipid-based transfection reagent (e.g., Lipofectamine) with:
-
An FXR expression vector.
-
An FXRE-driven firefly luciferase reporter vector.
-
A Renilla luciferase vector for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
After 24 hours, the transfection medium is replaced with a medium containing the test compounds at various concentrations.
-
A known FXR agonist (e.g., GW4064, chenodeoxycholic acid) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Cells are incubated with the compounds for 18-24 hours.
-
-
Luciferase Assay:
-
The medium is removed, and cells are lysed.
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
-
The fold induction of luciferase activity is calculated relative to the vehicle-treated control.
-
Dose-response curves are generated to determine the EC50 of agonists or the IC50 of antagonists.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to identify the specific genomic regions where FXR binds.
Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest (FXR) is used to immunoprecipitate the protein-DNA complexes. The DNA is then purified and analyzed by qPCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq) to identify the binding sites.
Detailed Methodology:
-
Cross-linking:
-
Cells or tissues are treated with formaldehyde (1% final concentration) for 10-15 minutes at room temperature to cross-link proteins to DNA.
-
The cross-linking reaction is quenched by adding glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Cells are lysed to release the nuclei.
-
The chromatin is sheared into fragments of 200-1000 base pairs by sonication or enzymatic digestion (e.g., with micrococcal nuclease).
-
-
Immunoprecipitation:
-
The sheared chromatin is incubated overnight at 4°C with an antibody specific to FXR.
-
Protein A/G magnetic beads are added to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
The beads are washed multiple times with buffers of increasing stringency to remove non-specifically bound chromatin.
-
The immunoprecipitated complexes are eluted from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
The protein-DNA cross-links are reversed by heating at 65°C.
-
Proteins are digested with proteinase K.
-
The DNA is purified using phenol-chloroform extraction or a DNA purification kit.
-
-
Analysis:
-
ChIP-qPCR: The purified DNA is used as a template for quantitative PCR with primers specific to putative FXREs to quantify the enrichment of these regions.
-
ChIP-seq: The purified DNA is prepared for next-generation sequencing to identify all FXR binding sites across the genome.
-
Hyperinsulinemic-Euglycemic Clamp in Mice
This is the gold standard technique for assessing insulin sensitivity in vivo.
Principle: A constant infusion of insulin is administered to achieve a hyperinsulinemic state. Glucose is infused at a variable rate to maintain euglycemia (normal blood glucose levels). The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity.
Detailed Methodology:
-
Surgical Preparation:
-
5-7 days prior to the clamp, catheters are surgically implanted into the jugular vein (for infusions) and the carotid artery (for blood sampling) of the mice.
-
-
Fasting and Basal Period:
-
Mice are fasted for 5-6 hours or overnight.
-
A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is initiated to measure basal glucose turnover.
-
-
Clamp Period:
-
A primed-continuous infusion of human insulin is started to achieve hyperinsulinemia.
-
Blood glucose is monitored every 10-20 minutes from the arterial catheter.
-
A variable infusion of glucose is adjusted to maintain blood glucose at the basal level.
-
The glucose tracer infusion is continued to measure glucose turnover during the clamp.
-
-
Tissue-Specific Glucose Uptake (Optional):
-
A bolus of a non-metabolizable glucose analog tracer (e.g., 2-[¹⁴C]deoxyglucose) can be administered towards the end of the clamp to measure glucose uptake in specific tissues.
-
-
Data Analysis:
-
The steady-state glucose infusion rate (GIR) during the last 30-60 minutes of the clamp is calculated as an index of whole-body insulin sensitivity.
-
The rates of hepatic glucose production and peripheral glucose uptake are calculated from the glucose tracer data.
-
Clinical Significance and Therapeutic Potential
The central role of FXR in regulating multiple metabolic pathways has made it a prime target for drug development. FXR agonists have shown therapeutic promise in various metabolic diseases.
Obeticholic Acid (OCA) , a semi-synthetic bile acid analog and a potent FXR agonist, is the most clinically advanced FXR ligand. Clinical trials have demonstrated its efficacy in treating primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH).
In the Phase 3 REGENERATE trial for NASH with fibrosis, OCA treatment (25 mg daily) for 18 months resulted in a significant improvement in liver fibrosis in 23.1% of patients compared to 11.5% in the placebo group. While the endpoint of NASH resolution was not met, OCA did lead to improvements in other histological features like hepatocellular ballooning and lobular inflammation. However, OCA treatment is associated with side effects, most notably pruritus (itching) and an increase in LDL cholesterol.
The development of second-generation, non-steroidal FXR agonists with improved safety profiles is an active area of research. These compounds aim to retain the therapeutic benefits of FXR activation while minimizing adverse effects, potentially offering new treatment options for a wide range of metabolic and liver diseases.
Conclusion
Activation of the Farnesoid X Receptor triggers a multifaceted biological response that is integral to the maintenance of metabolic homeostasis. Through its intricate network of target genes and signaling pathways, FXR orchestrates the regulation of bile acid, lipid, and glucose metabolism. The wealth of preclinical and clinical data underscores the significant therapeutic potential of targeting FXR for the treatment of chronic liver diseases and metabolic disorders. A thorough understanding of the quantitative effects of FXR activation and the experimental methodologies used to study its function is crucial for researchers and drug development professionals working to harness the therapeutic power of this critical nuclear receptor. Future research focused on developing tissue-specific and pathway-selective FXR modulators holds the promise of delivering novel therapies with enhanced efficacy and improved safety profiles.
References
- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor: a master regulator of hepatic triglyceride and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
The Therapeutic Potential of NR1H4 Activators: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4), more commonly known as the Farnesoid X Receptor (FXR), has emerged as a pivotal regulator of bile acid, lipid, and glucose homeostasis. Its activation presents a promising therapeutic strategy for a spectrum of metabolic and inflammatory diseases, most notably non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH). This technical guide provides a comprehensive overview of the therapeutic potential of NR1H4 activators, detailing their mechanism of action, summarizing key preclinical and clinical data, and providing standardized experimental protocols for their evaluation.
Introduction to NR1H4 (FXR) and its Role in Physiology
NR1H4 is a ligand-activated transcription factor predominantly expressed in the liver, intestine, kidneys, and adrenal glands. It functions as a master regulator of bile acid metabolism. When activated by bile acids, its natural ligands, NR1H4 forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in:
-
Bile Acid Synthesis and Transport: NR1H4 activation inhibits the synthesis of bile acids from cholesterol by downregulating the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. It also promotes the expression of transporters involved in bile acid efflux, such as the Bile Salt Export Pump (BSEP).
-
Lipid Metabolism: NR1H4 activation influences triglyceride and lipoprotein metabolism. It can reduce hepatic triglyceride levels by inhibiting de novo lipogenesis and promoting fatty acid oxidation.
-
Glucose Homeostasis: NR1H4 plays a role in regulating glucose metabolism by improving insulin sensitivity and reducing hepatic glucose production.
-
Inflammation and Fibrosis: NR1H4 activation has been shown to exert anti-inflammatory and anti-fibrotic effects in the liver.
Therapeutic Potential of NR1H4 Activators
The multifaceted regulatory functions of NR1H4 make its activation a compelling therapeutic approach for several diseases.
Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH)
NAFLD is characterized by the accumulation of fat in the liver, which can progress to NASH, a condition involving inflammation and liver cell damage that can lead to fibrosis, cirrhosis, and hepatocellular carcinoma. NR1H4 activators are being extensively investigated for NASH due to their ability to address multiple pathogenic drivers of the disease:
-
Reduction of Hepatic Steatosis: By inhibiting lipogenesis and promoting fatty acid oxidation.
-
Anti-inflammatory Effects: Through the modulation of inflammatory signaling pathways in the liver.
-
Anti-fibrotic Activity: By inhibiting the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis.
Primary Biliary Cholangitis (PBC)
PBC is a chronic autoimmune disease characterized by the progressive destruction of small bile ducts in the liver, leading to cholestasis and liver damage. NR1H4 activators can be beneficial by:
-
Reducing the cytotoxic effects of bile acids: By decreasing their synthesis and promoting their detoxification and excretion.
-
Protecting cholangiocytes: The cells lining the bile ducts, from bile acid-induced injury.
Other Potential Indications
The therapeutic utility of NR1H4 activators is also being explored in other conditions, including:
-
Primary Sclerosing Cholangitis (PSC): A chronic cholestatic liver disease.
-
Metabolic Syndrome: Due to their beneficial effects on lipid and glucose metabolism.
-
Cardiovascular Diseases: By improving lipid profiles and reducing inflammation.
Data Presentation: Quantitative Overview of Key NR1H4 Activators
Several NR1H4 activators are in various stages of preclinical and clinical development. The following tables summarize key quantitative data for some of the most prominent compounds.
Table 1: In Vitro Potency of Selected NR1H4 Activators
| Compound | Activator Type | Assay | EC50 (nM) | Reference |
| Obeticholic Acid (OCA) | Semisynthetic Bile Acid Analog | HTRF Assay | 99 | [1] |
| Tropifexor (LJN452) | Non-Bile Acid | HTRF Assay | 0.2 | [2] |
| Cilofexor (GS-9674) | Non-Bile Acid | - | - | [3] |
| Nidufexor (LMB763) | Non-Bile Acid | - | - | [4][5] |
Note: EC50 values can vary depending on the specific assay conditions and cell types used.
Table 2: Preclinical Efficacy of NR1H4 Activators in Animal Models of Liver Disease
| Compound | Animal Model | Key Findings | Reference |
| Tropifexor | STAM™ mouse model of NASH | Reversed established fibrosis, reduced NAFLD activity score and hepatic triglycerides. | |
| Amylin liver NASH model (AMLN) | Markedly reduced steatohepatitis, fibrosis, and profibrogenic gene expression. | ||
| Cilofexor | Rat model of NASH | Dose-dependently reduced liver fibrosis area (-41% at 10 mg/kg, -69% at 30 mg/kg). | |
| Significantly reduced hepatic hydroxyproline content (-41% at 30 mg/kg). | |||
| Nidufexor | STAM™ mouse model of NASH | Significantly reduced NAFLD activity scores, triglyceride levels, and liver fibrosis. |
Table 3: Clinical Trial Efficacy of Obeticholic Acid (OCA) in NASH
| Clinical Trial | Phase | Dosage | Primary Endpoint | Result | Reference |
| FLINT | 2b | 25 mg/day | ≥2-point improvement in NAFLD Activity Score (NAS) without worsening of fibrosis | 45% of OCA-treated patients vs. 21% of placebo-treated patients achieved the primary endpoint (p=0.0002). | |
| Fibrosis improvement by ≥1 stage | 35% of OCA-treated patients vs. 19% of placebo-treated patients showed fibrosis improvement (p=0.01). | ||||
| REGENERATE | 3 | 25 mg/day | Fibrosis improvement by ≥1 stage with no worsening of NASH at 18 months | 22.4% of OCA-treated patients vs. 9.6% of placebo-treated patients achieved the primary endpoint (p<0.0001). | |
| 10 mg/day | Fibrosis improvement by ≥1 stage with no worsening of NASH at 18 months | 18% of OCA-treated patients vs. 12% of placebo-treated patients achieved the primary endpoint. |
Table 4: Clinical Trial Efficacy of Other NR1H4 Activators
| Compound | Clinical Trial | Phase | Disease | Key Findings | Reference |
| Cilofexor | Phase 2 | Primary Biliary Cholangitis (PBC) | Significant reductions in serum alkaline phosphatase (ALP), gamma-glutamyltransferase (GGT), C-reactive protein (CRP), and primary bile acids at the 100 mg dose. | ||
| Phase 2 | NASH | Significant reductions in hepatic steatosis, liver biochemistry, and serum bile acids. | |||
| Tropifexor | FLIGHT-FXR (Phase 2b) | NASH | Dose-dependent reductions in hepatic fat and alanine aminotransferase (ALT) compared to placebo at 12 weeks. | ||
| Nidufexor | Phase 2 | NASH | Lowered alanine aminotransferase (ALT), liver fat, and weight at 12 weeks compared to placebo. |
Experimental Protocols
In Vitro Assessment of NR1H4 Activation: Dual-Luciferase Reporter Assay
This assay quantifies the ability of a compound to activate NR1H4-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line, such as HEK293T cells, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells in 24-well plates.
-
Co-transfect cells with three plasmids using a suitable transfection reagent:
-
An expression plasmid for a Gal4-FXR-Ligand Binding Domain (LBD) fusion protein.
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with DMEM containing various concentrations of the test compound or a vehicle control (e.g., DMSO).
-
Include a known NR1H4 agonist (e.g., GW4064 or CDCA) as a positive control.
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to correct for variations in transfection efficiency and cell number.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the compound concentration to determine the EC50 value.
-
Quantification of NR1H4 Target Gene Expression: Quantitative Real-Time PCR (qPCR)
This protocol measures the change in mRNA levels of NR1H4 target genes in response to an activator.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HepG2 human hepatoma cells) or primary hepatocytes.
-
Treat the cells with various concentrations of the NR1H4 activator or a vehicle control for a specified duration (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Assess RNA quality and quantity using spectrophotometry.
-
Reverse transcribe a standardized amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mixture containing:
-
cDNA template
-
Forward and reverse primers for the target gene (e.g., SHP, FGF19, BSEP) and a housekeeping gene (e.g., GAPDH, ACTB).
-
A fluorescent dye-based detection chemistry (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).
-
qPCR master mix containing DNA polymerase, dNTPs, and buffer.
-
-
Perform the qPCR reaction in a real-time thermal cycler using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and relative to the vehicle control.
-
Mandatory Visualizations
NR1H4 (FXR) Signaling Pathway
Caption: NR1H4 (FXR) signaling in the gut-liver axis.
Experimental Workflow for NR1H4 Activator Screening
Caption: Workflow for NR1H4 activator identification and validation.
Conclusion and Future Directions
NR1H4 activators represent a highly promising therapeutic class for a range of metabolic and liver diseases, with a particularly strong rationale for the treatment of NASH. The clinical validation of Obeticholic Acid has paved the way for the development of a new generation of non-bile acid agonists with potentially improved efficacy and safety profiles. Future research will likely focus on:
-
Optimizing the therapeutic window: Balancing the beneficial metabolic and anti-fibrotic effects with potential side effects such as pruritus and alterations in lipid profiles.
-
Combination therapies: Exploring the synergistic effects of NR1H4 activators with other therapeutic agents targeting different pathways involved in NASH pathogenesis.
-
Personalized medicine: Identifying patient populations that are most likely to respond to NR1H4 activation based on genetic or metabolic biomarkers.
The continued investigation of NR1H4 activators holds the promise of delivering novel and effective treatments for diseases with significant unmet medical needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nidufexor (LMB763), a Novel FXR Modulator for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nidufexor | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Fexaramine's Impact on Gut Microbiota: A Technical Guide to the Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexaramine, a synthetic, non-steroidal farnesoid X receptor (FXR) agonist, has emerged as a significant modulator of gut microbiota and host metabolism.[1][2][3] Its intestine-restricted action minimizes systemic exposure and potential side effects, making it a compelling candidate for therapeutic development.[2][3] This technical guide provides an in-depth analysis of the molecular mechanisms and physiological consequences of fexaramine's effects on the gut microbiome. We will explore the intricate signaling pathways, present quantitative data from key studies in structured tables, and detail the experimental protocols employed to elucidate these findings. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating FXR agonists and their interplay with the gut microbiota.
Core Signaling Pathway: FXR-TGR5-GLP-1 Axis
Fexaramine's primary mechanism of action in the gut involves the activation of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the intestine. This activation initiates a cascade of events that are critically dependent on the gut microbiota, ultimately leading to improved metabolic homeostasis.
The central pathway involves a sophisticated interplay between FXR, the gut microbiota, bile acids, and another key receptor, TGR5 (G protein-coupled bile acid receptor 1). Oral administration of fexaramine reshapes the gut microbial community, favoring the growth of bacteria capable of producing the secondary bile acid, lithocholic acid (LCA). Specifically, studies have identified an increase in LCA-producing bacteria such as Acetatifactor and Bacteroides.
The resulting increase in intestinal LCA, particularly in its taurine-conjugated form, taurolithocholic acid (TLCA), activates TGR5, which is co-expressed with FXR in enteroendocrine L-cells. This TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), a crucial incretin hormone that enhances insulin secretion, improves glucose tolerance, and promotes the browning of white adipose tissue. The metabolic benefits of fexaramine are largely abrogated by antibiotic treatment, underscoring the indispensable role of the gut microbiota in this signaling cascade.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of fexaramine on gut microbiota and related metabolic parameters.
Table 1: Effects of Fexaramine on Gut Microbiota Composition
| Bacterial Genus | Change with Fexaramine | Diet Model | Reference |
| Acetatifactor | Increased | Not Specified | |
| Bacteroides | Increased | Not Specified | |
| Lactobacillus sp. | Increased | High-Fat Diet | |
| Prevotella sp. | Increased | High-Fat Diet | |
| Escherichia coli | Reduced | High-Fat Diet | |
| Firmicutes/Bacteroidetes Ratio | Reduced | High-Fat Diet |
Table 2: Effects of Fexaramine on Bile Acids and Metabolic Hormones
| Analyte | Change with Fexaramine | Tissue/Fluid | Reference |
| Taurolithocholic Acid (TLCA) | Markedly Increased | Ileum and Colon | |
| Fibroblast Growth Factor 15 (FGF15) | Increased | Intestine | |
| Fibroblast Growth Factor 21 (FGF21) | Increased | Serum | |
| Glucagon-Like Peptide-1 (GLP-1) | Increased Secretion | Not Specified |
Table 3: Effects of Fexaramine on Gene Expression
| Gene | Change with Fexaramine | Tissue | Reference |
| Fxr-Fgf15 | Increased | Ileum | |
| Tgr5-Glp1 | Increased | Ileum | |
| Cldn-Ocldn-Zo1 (Tight Junctions) | Increased | Ileum | |
| Tlr4-Il6-Il1beta (Inflammation) | Decreased | Ileum |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the literature on fexaramine and the gut microbiota.
Animal Models and Fexaramine Administration
-
Animal Models: Studies have primarily utilized male C57Bl/6 mice and leptin receptor-deficient db/db mice.
-
Diet: Mice are often fed either a standard control diet (e.g., 10% energy from lipids) or a high-fat diet (e.g., 50-60% energy from lipids) for a period of several weeks to induce metabolic dysregulation.
-
Fexaramine Administration: Fexaramine is typically administered via oral gavage at doses ranging from 5 mg/kg to 100 mg/kg of body weight, once daily for a specified treatment period (e.g., 3 weeks).
Gut Microbiota Analysis (16S rRNA Gene Sequencing)
The following workflow outlines the typical steps for analyzing the gut microbiota composition.
Bile Acid Analysis
-
Sample Collection: Bile acids are quantified from various sources, including gallbladder, intestinal content, and serum.
-
Extraction: Bile acids are typically extracted from samples using a solid-phase extraction method or liquid-liquid extraction with organic solvents.
-
Quantification: Quantification is performed using liquid chromatography-mass spectrometry (LC-MS). An internal standard is often used for accurate quantification.
Gene Expression Analysis (qPCR)
-
Tissue Collection: Ileal tissue is collected, and RNA is extracted using standard methods (e.g., TRIzol reagent).
-
cDNA Synthesis: Extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): qPCR is performed using gene-specific primers for target genes (e.g., Fxr, Fgf15, Tgr5, Glp1, Cldn1, Ocln, Zo1, Tlr4, Il6, Il1b) and a housekeeping gene for normalization (e.g., Gapdh). The relative gene expression is calculated using the ΔΔCt method.
Metabolic Phenotyping
-
Glucose and Insulin Tolerance Tests:
-
Glucose Tolerance Test (GTT): After an overnight fast, mice are administered an oral or intraperitoneal bolus of glucose. Blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes) post-injection.
-
Insulin Tolerance Test (ITT): Following a shorter fasting period, mice are injected with insulin, and blood glucose levels are monitored over time.
-
-
Body Composition Analysis: Body weight and fat mass are measured, often using techniques like dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).
Conclusion and Future Directions
Fexaramine represents a promising therapeutic strategy that leverages the gut microbiota to achieve beneficial metabolic effects. Its intestine-restricted FXR activation triggers a complex signaling cascade involving bile acid metabolism and incretin hormone secretion. The data clearly indicate that the gut microbiome is not a passive bystander but a critical mediator of fexaramine's efficacy.
Future research should focus on translating these preclinical findings to human studies. While there are no current clinical trials planned for fexaramine itself, the principles elucidated by its mechanism of action are highly relevant for the development of next-generation, gut-targeted FXR agonists for metabolic diseases. A deeper understanding of the specific bacterial species and enzymatic pathways responsible for the observed changes in bile acid profiles will be crucial for developing targeted microbiome-based therapies. Furthermore, the contradictory findings in the broader field of intestinal FXR modulation warrant further investigation to delineate the precise contexts in which FXR agonism versus antagonism is beneficial.
References
Methodological & Application
Application Notes and Protocols: NR1H4 Activator 1 in vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of NR1H4 (Farnesoid X Receptor, FXR) activators in mouse models. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction
NR1H4, also known as the Farnesoid X Receptor (FXR), is a nuclear receptor primarily expressed in the liver and intestine. It functions as a key regulator of bile acid, lipid, and glucose homeostasis.[1][2][3][4] Ligand-activated NR1H4 forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA response elements to modulate the expression of target genes.[3] The activation of NR1H4 has shown therapeutic potential in various metabolic and inflammatory diseases, making its study in in vivo mouse models critical for drug development.
Data Presentation
The following tables summarize quantitative data from studies utilizing NR1H4 activators in various mouse models. These tables are intended for easy comparison of the effects of different activators and treatment regimens.
Table 1: Effects of NR1H4 Activators on Glucose Metabolism in Diabetic Mouse Models
| Activator | Mouse Model | Dose & Administration | Duration | Key Findings | Reference |
| GW4064 | db/db mice | 30 mg/kg/day, oral gavage | 5 days | Plasma glucose significantly decreased. Repressed hepatic gluconeogenic genes (G6Pase, PEPCK). | |
| GW4064 | ob/ob mice | Not specified | 10 days | Plasma insulin significantly decreased, suggesting improved insulin sensitivity. | |
| GW4064 | Wild-type mice | Not specified | 11 days | Plasma glucose levels were significantly decreased after 4 days. |
Table 2: Effects of NR1H4 Activators on Lipid Metabolism
| Activator | Mouse Model | Dose & Administration | Duration | Key Findings | Reference |
| Obeticholic Acid (OCA) | PXB mice (humanized liver) | 10 mg/kg/day | Not specified | Increased serum LDL-C. Increased hepatic cholesterol. | |
| GW4064 | Wild-type mice | Not specified | 11 days | Plasma triglycerides significantly decreased. | |
| WAY-362450 | Mice on MCD diet | Not specified | Not specified | Reduced liver inflammation and fibrogenesis without increasing triglyceride levels. |
Table 3: Effects of NR1H4 Activators on Gene Expression
| Activator | Mouse Model | Dose & Administration | Duration | Key Gene Expression Changes (Liver) | Reference |
| Obeticholic Acid (OCA) | PXB mice (humanized liver) | 10 mg/kg/day | Not specified | Induced hepatic FGF19 mRNA expression. Decreased SREBP-2 activity and target gene expression. | |
| GW4064 | db/db mice | 30 mg/kg/day, oral gavage | 5 days | Repressed hepatic G6Pase and PEPCK mRNA levels. | |
| Systemic FXR agonist | MDR2-/- mice | Not specified | 7 days | Upregulated hepatic expression of SHP. | |
| Intestinal FXR agonist | MDR2-/- mice | Not specified | 7 days | Induced SHP and Fgf15 expression in the terminal ileum. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving NR1H4 activators in mouse models.
Protocol 1: Administration of NR1H4 Activator 1 by Oral Gavage
This protocol describes the standard procedure for administering a liquid substance directly into the stomach of a mouse.
Materials:
-
This compound solution (e.g., GW4064 dissolved in a suitable vehicle)
-
Appropriately sized gavage needles (18-20 gauge for adult mice)
-
Syringes (1 ml)
-
Animal scale
-
Personal Protective Equipment (PPE): gloves, lab coat, eye protection
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the dosing volume. The recommended maximum volume is 10 ml/kg body weight.
-
Properly restrain the mouse by scruffing the neck to immobilize the head and body. The head and body should be in a vertical position to facilitate passage of the gavage needle.
-
-
Gavage Needle Measurement:
-
Measure the correct insertion depth by placing the gavage needle alongside the mouse, with the tip at the mouth and the end at the last rib. Mark the needle at the level of the incisors. This ensures the needle reaches the stomach without causing perforation.
-
-
Administration:
-
Draw the calculated volume of the NR1H4 activator solution into the syringe and attach the gavage needle.
-
Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle enters the pharynx.
-
Crucially, do not force the needle. If resistance is met, withdraw and reinsert.
-
Once the needle is at the predetermined depth, slowly administer the solution over 2-3 seconds.
-
Slowly withdraw the needle in the same path it was inserted.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10 minutes.
-
Protocol 2: Serum Biochemical Analysis
This protocol outlines the collection and analysis of blood serum to measure key metabolic parameters.
Materials:
-
Blood collection tubes (e.g., microcentrifuge tubes with or without anticoagulant, depending on the assay)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
-
Pipettes and tips
-
Commercial assay kits for parameters such as:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Total bile acids (TBA)
-
Total cholesterol
-
Triglycerides
-
Glucose
-
Procedure:
-
Blood Collection:
-
Anesthetize the mouse according to your institution's approved protocol.
-
Collect blood via an appropriate method (e.g., cardiac puncture, retro-orbital bleed, or tail vein).
-
Place the collected blood into a microcentrifuge tube.
-
-
Serum Separation:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the tubes at 2000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (serum) and transfer it to a new, clean tube.
-
-
Biochemical Analysis:
-
Perform the biochemical assays using commercial kits according to the manufacturer's instructions. These kits typically involve colorimetric or enzymatic reactions that can be measured using a spectrophotometer or plate reader.
-
Protocol 3: Hepatic Gene Expression Analysis by qRT-PCR
This protocol describes the quantification of target gene expression in liver tissue.
Materials:
-
RNase-free tubes and reagents
-
Tissue homogenizer
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument and reagents (e.g., SYBR Green or TaqMan probes)
-
Primers for target genes (e.g., Nr1h4, Shp, Cyp7a1, Fgf15) and a housekeeping gene (e.g., Gapdh, Actb)
Procedure:
-
Tissue Collection and RNA Extraction:
-
Euthanize the mouse and immediately dissect the liver.
-
Snap-freeze a portion of the liver in liquid nitrogen or place it in an RNA stabilization solution.
-
Extract total RNA from the liver tissue using a commercial RNA extraction kit, following the manufacturer's protocol.
-
-
Reverse Transcription:
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer or bioanalyzer.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mixture containing cDNA, primers for the target and housekeeping genes, and qPCR master mix.
-
Perform the qPCR reaction using a thermal cycler.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.
-
Visualizations
NR1H4 (FXR) Signaling Pathway
Caption: Simplified NR1H4 (FXR) signaling pathway.
Experimental Workflow for In Vivo Mouse Model Study
Caption: General experimental workflow for an in vivo mouse study with an NR1H4 activator.
References
Fexaramine: Application Notes and Protocols for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fexaramine is a potent and selective non-steroidal agonist for the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1][2][3] Initially developed for its potential in treating metabolic disorders, fexaramine has garnered interest for its tissue-specific actions, particularly its gut-restricted activity, which may minimize systemic side effects.[4][5] This document provides detailed application notes and protocols for utilizing fexaramine in cell culture experiments, focusing on its mechanism of action and methodologies for assessing its effects.
Mechanism of Action
Fexaramine primarily functions by binding to and activating FXR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. In the intestine, this activation can induce the expression of fibroblast growth factor 15 (FGF15) in mice and its human ortholog FGF19, which are involved in metabolic regulation.
Interestingly, some studies have revealed that fexaramine can also exert effects independent of FXR. For instance, in the context of osteoclast differentiation, fexaramine's inhibitory effects were observed even in FXR-deficient cells, suggesting an alternative mechanism of action.
Signaling Pathways
In the context of osteoclastogenesis, fexaramine has been shown to inhibit the RANKL-induced signaling cascade. It interferes with the phosphorylation of key signaling molecules such as p38, extracellular signal-regulated kinase (ERK), and glycogen synthase kinase 3β (GSK3β). This ultimately leads to the suppression of c-Fos and nuclear factor of activated T-cells c1 (NFATc1), master regulators of osteoclast differentiation.
References
- 1. Fexaramine - Wikipedia [en.wikipedia.org]
- 2. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fexaramine - LKT Labs [lktlabs.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of Fexaramine in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral gavage administration of the Farnesoid X Receptor (FXR) agonist, fexaramine, in mouse models. Fexaramine is a potent and selective investigational compound that has shown promise in preclinical studies for the treatment of metabolic diseases.[1][2][3] It primarily acts in the intestine to regulate bile acid, lipid, and glucose metabolism.[1][4]
Mechanism of Action: FXR Signaling Pathway
Fexaramine is a synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. Upon activation by ligands such as bile acids or synthetic agonists like fexaramine, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.
In the intestine, activation of FXR by orally administered fexaramine induces the expression of Fibroblast Growth Factor 15 (FGF15; the mouse ortholog of human FGF19). FGF15 is secreted into the portal circulation and signals in the liver to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This gut-liver signaling axis is a key mechanism by which fexaramine exerts its metabolic effects. Additionally, intestinal FXR activation can influence the composition of the gut microbiota, which in turn can modulate host metabolism.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving the oral administration of fexaramine to mice. These studies have primarily focused on models of diet-induced obesity and metabolic syndrome.
Table 1: Fexaramine Dosage and Administration in Mice
| Parameter | Details | Reference |
| Dosage Range | 10 - 100 mg/kg body weight, administered daily | |
| Typical Dosage | 50 mg/kg or 100 mg/kg body weight, administered daily | |
| Administration Route | Oral gavage | |
| Vehicle Solutions | - DMSO, diluted with PBS (e.g., to 0.2% DMSO) - Corn oil | |
| Treatment Duration | 7 days to 8 weeks |
Table 2: Reported Metabolic Effects of Fexaramine in Diet-Induced Obese Mice
| Parameter | Effect | Dosage | Duration | Reference |
| Body Weight | Prevention of weight gain | 100 mg/kg/day | 5 weeks | |
| Fat Mass | Significant reduction | 100 mg/kg/day | 5 weeks | |
| Fasting Glucose | Reduced | 100 mg/kg/day | 5 weeks | |
| Fasting Insulin | Reduced | 100 mg/kg/day | 5 weeks | |
| Serum Cholesterol | Reduced | 100 mg/kg/day | 5 weeks | |
| Glucose Tolerance | Improved | 100 mg/kg/day | 5 weeks | |
| Insulin Sensitivity | Improved | 100 mg/kg/day | 5 weeks | |
| Systemic Inflammation | Markedly decreased levels of inflammatory cytokines (TNFα, IL-1β, etc.) | 100 mg/kg/day | 5 weeks |
Experimental Protocols
Protocol 1: Preparation of Fexaramine for Oral Gavage
Materials:
-
Fexaramine powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weighing Fexaramine: Accurately weigh the required amount of fexaramine powder based on the desired dosage and the number of mice to be treated.
-
Initial Dissolution in DMSO: Fexaramine is highly insoluble in aqueous solutions. First, dissolve the fexaramine powder in a small volume of DMSO. For example, to prepare a 50 mg/kg dose for a 25g mouse (1.25 mg), you might dissolve 25 mg of fexaramine in 100 µL of DMSO to create a stock solution.
-
Dilution in Vehicle:
-
For PBS Vehicle: Further dilute the fexaramine/DMSO stock solution with PBS to the final desired concentration. It is crucial to ensure the final concentration of DMSO is low (e.g., 0.2%) to avoid toxicity. For instance, if the final dosing volume is 200 µL, the DMSO volume should not exceed 0.4 µL. This may require a serial dilution.
-
For Corn Oil Vehicle: Dilute the fexaramine/DMSO stock solution in corn oil to the final desired concentration. Ensure thorough mixing by vortexing.
-
-
Vehicle Control: Prepare a vehicle-only solution (e.g., 0.2% DMSO in PBS or corn oil) to administer to the control group of mice.
-
Storage: Prepare fresh dosing solutions daily. If short-term storage is necessary, protect the solution from light and store at 4°C.
Protocol 2: Oral Gavage Procedure in Mice
Materials:
-
Prepared fexaramine or vehicle solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid)
-
Syringes (e.g., 1 mL)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to calculate the precise volume of the solution to be administered.
-
Gently but firmly restrain the mouse, ensuring control of the head and neck to prevent movement. The body should be held in a vertical position.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and pass it along the roof of the mouth.
-
Advance the needle smoothly into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
-
Administration of Solution:
-
Once the needle is correctly positioned in the esophagus, slowly dispense the solution from the syringe.
-
Administer the solution at a steady pace to prevent regurgitation.
-
-
Withdrawal and Monitoring:
-
After administration, gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor it for any signs of distress, such as labored breathing or lethargy.
-
-
Aseptic Technique:
-
Use a new sterile gavage needle for each mouse or thoroughly clean and disinfect the needle between animals to prevent cross-contamination.
-
Concluding Remarks
The oral administration of fexaramine via gavage is a well-established method in preclinical mouse studies investigating metabolic diseases. Adherence to proper preparation and administration protocols is crucial for obtaining reliable and reproducible data while ensuring animal welfare. The information provided in these application notes serves as a comprehensive guide for researchers and professionals in the field of drug development.
References
Application Notes and Protocols for Intraperitoneal Injection of Fexaramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexaramine is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2] Due to its pharmacological effects, fexaramine is a valuable tool for investigating metabolic diseases. While oral administration of fexaramine has been shown to have intestine-restricted effects, intraperitoneal (IP) injection leads to systemic distribution and activation of FXR in various tissues, including the liver, kidney, and intestine.[3] This document provides detailed protocols for the intraperitoneal administration of fexaramine in mice, along with information on its mechanism of action and a typical experimental workflow.
Data Presentation
Table 1: Fexaramine Intraperitoneal Injection Parameters
| Parameter | Value | Reference |
| Animal Model | Mice (e.g., C57BL/6J) | [3] |
| Dosage | 100 mg/kg body weight | [3] |
| Route of Administration | Intraperitoneal (IP) Injection | |
| Frequency of Injection | Daily | |
| Duration of Treatment | 3 to 5 days for gene expression studies; 5 weeks for metabolic studies |
Experimental Protocols
Preparation of Fexaramine for Intraperitoneal Injection
Fexaramine is known to be highly insoluble in aqueous solutions. Therefore, a suitable vehicle is required for its dissolution and administration. The following protocol is a recommended method for preparing fexaramine for in vivo studies.
Materials:
-
Fexaramine powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution by mixing the components in the following volumetric ratio:
-
5% DMSO
-
40% PEG300
-
5% Tween-80
-
50% Saline
-
-
Fexaramine Dissolution: a. Weigh the required amount of fexaramine based on the desired concentration and the total volume to be prepared. For a 100 mg/kg dose in a mouse with an injection volume of 100 µL, a concentration of 20 mg/mL would be suitable for a 20g mouse. b. Add the fexaramine powder to a sterile microcentrifuge tube. c. Add the DMSO component of the vehicle first and vortex thoroughly to dissolve the fexaramine. d. Sequentially add the PEG300, Tween-80, and Saline, vortexing after each addition to ensure a homogenous suspension. e. If the solution is not clear, sonication may be used to aid dissolution.
-
Final Preparation: The final solution should be a clear, homogenous solution or a fine suspension. It is recommended to prepare the working solution fresh on the day of use.
Intraperitoneal Injection Procedure in Mice
This protocol outlines the standard procedure for administering fexaramine via intraperitoneal injection in mice.
Materials:
-
Prepared fexaramine solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol wipes
-
Animal scale
Procedure:
-
Animal Preparation: a. Weigh the mouse to accurately calculate the injection volume based on its body weight and the desired dosage (100 mg/kg). b. Gently restrain the mouse, ensuring a firm but not restrictive grip. The scruff of the neck is a common and effective restraint point.
-
Injection Site Identification: a. Position the mouse to expose its abdomen. b. The ideal injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection: a. Swab the injection site with a 70% ethanol wipe and allow it to dry. b. With the bevel of the needle facing up, insert the needle at a 30-45 degree angle into the peritoneal cavity. c. Gently aspirate by pulling back the plunger to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement. d. If the aspiration is clear, slowly and steadily inject the calculated volume of the fexaramine solution. e. Withdraw the needle smoothly.
-
Post-injection Monitoring: a. Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or signs of pain. b. Note the time of injection and the administered dose.
Mandatory Visualization
Caption: Fexaramine signaling pathway upon systemic administration.
Caption: Typical experimental workflow for in vivo fexaramine studies.
References
- 1. Fexaramine - Wikipedia [en.wikipedia.org]
- 2. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20150258052A1 - Methods of using fexaramine and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]
Application Notes and Protocols for Studying Obesity with NR1H4 Activator 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing NR1H4 activator 1, a representative Farnesoid X Receptor (FXR) agonist, for the investigation of obesity and related metabolic disorders. This document outlines the underlying signaling pathways, detailed experimental protocols for in vivo studies, and expected quantitative outcomes based on preclinical and clinical data.
Introduction to NR1H4 (FXR) and its Role in Metabolism
Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4), commonly known as the Farnesoid X Receptor (FXR), is a ligand-activated transcription factor that plays a crucial role in regulating bile acid, lipid, and glucose homeostasis.[1][2] Endogenous bile acids are the natural ligands for FXR.[1][3] FXR is highly expressed in the liver and intestines, where it orchestrates a complex signaling network essential for metabolic control.[3]
Activation of intestinal FXR has emerged as a promising therapeutic strategy for obesity. It induces the secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in mice), which then acts as an endocrine hormone. FGF19/15 signaling in the liver suppresses bile acid synthesis, and recent evidence highlights its role in enhancing energy expenditure and promoting the browning of white adipose tissue (WAT).
"this compound" in the context of these notes refers to a selective FXR agonist. For practical application, we will focus on two well-characterized examples:
-
Fexaramine: A gut-restricted FXR agonist known for its potent anti-obesity effects in preclinical models with minimal systemic exposure.
-
Obeticholic Acid (OCA): A semi-synthetic bile acid analog and potent FXR agonist, approved for primary biliary cholangitis and investigated for non-alcoholic steatohepatitis (NASH) and obesity.
Key Signaling Pathways
The activation of intestinal NR1H4 by an agonist like Fexaramine initiates a signaling cascade that impacts whole-body metabolism.
Data Presentation: Quantitative Effects of NR1H4 Activators
The following tables summarize the quantitative effects of Fexaramine and Obeticholic Acid on key metabolic parameters in diet-induced obese (DIO) mice and obese humans, respectively.
Table 1: Effects of Fexaramine in Diet-Induced Obese Mice
| Parameter | Vehicle Control | Fexaramine (100 mg/kg/day, oral) | Percentage Change | Reference |
| Body Weight Gain (g) after 5 weeks | ~18 g | ~8 g | ~56% decrease | |
| Fat Mass (%) | ~45% | ~35% | ~22% decrease | |
| Fasting Glucose (mg/dL) | ~180 mg/dL | ~140 mg/dL | ~22% decrease | |
| Fasting Insulin (ng/mL) | ~4.5 ng/mL | ~1.5 ng/mL | ~67% decrease | |
| Serum Cholesterol (mg/dL) | ~200 mg/dL | ~150 mg/dL | ~25% decrease | |
| Serum Inflammatory Cytokines (TNF-α, IL-1β) | Elevated | Markedly Decreased | Significant Reduction |
Table 2: Effects of Obeticholic Acid in Obese Humans
| Parameter | Placebo | Obeticholic Acid (5-25 mg/day) | Notes | Reference(s) |
| Body Weight Change | Variable | Statistically significant reduction | Study in overweight/obese prediabetic patients (3 months) | |
| Weight Loss Incidence | 32% | 44% | Defined as ≥2% weight loss in NASH patients (72 weeks) | |
| HOMA-IR (Insulin Resistance) | No significant change | Significant decrease | Improved insulin sensitivity | |
| Fasting Plasma Glucose | No significant change | Significant decrease | Improved glycemic control | |
| Serum Triglycerides | No significant change | Significant decrease | Improved lipid profile |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on obesity in a mouse model.
Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in mice, a fundamental step for studying anti-obesity therapeutics.
Materials:
-
6-week-old male C57BL/6J mice
-
Standard chow diet (10% kcal from fat)
-
High-fat diet (HFD) (45-60% kcal from fat)
-
Animal caging with ad libitum access to food and water
-
Weighing scale
Procedure:
-
Acclimatize 6-week-old male C57BL/6J mice for one week with free access to standard chow and water.
-
After acclimatization, randomly assign mice to two groups: a control group receiving a low-fat diet (10% kcal from fat) and an experimental group receiving a high-fat diet (45-60% kcal from fat).
-
House the mice under a 12-hour light/dark cycle with controlled temperature and humidity.
-
Provide ad libitum access to their respective diets and water for 12-16 weeks.
-
Monitor body weight and food intake weekly.
-
Obesity is typically established when the HFD group shows a significant increase in body weight (around 20-30% more than the control group) and increased adiposity.
Administration of this compound by Oral Gavage
This protocol details the procedure for administering the therapeutic agent to the DIO mice.
Materials:
-
This compound (e.g., Fexaramine)
-
Vehicle (e.g., corn oil, 0.5% methylcellulose)
-
Animal balance
-
Gavage needles (18-20 gauge for mice)
-
Syringes
Procedure:
-
Prepare the dosing solution of this compound in the appropriate vehicle at the desired concentration (e.g., for a 100 mg/kg dose in a 30g mouse with a gavage volume of 10 ml/kg, the concentration would be 10 mg/ml).
-
Weigh each mouse to calculate the precise volume of the solution to be administered. The maximum recommended gavage volume is 10 ml/kg.
-
Gently restrain the mouse, ensuring its head and body are in a vertical alignment to straighten the esophagus.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow reflexively. Do not force the needle.
-
Slowly administer the calculated volume of the solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Administer the treatment daily for the duration of the study (e.g., 5 weeks).
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose metabolism and insulin sensitivity.
Materials:
-
Glucose solution (20% dextrose in sterile saline)
-
Glucometer and test strips
-
Small animal restrainer
-
Scalpel or lancet
-
Microvette tubes for blood collection
Procedure:
-
Fast the mice for 6 hours with free access to water.
-
At time 0, obtain a baseline blood glucose reading from a small tail snip.
-
Administer a 2 g/kg bolus of the glucose solution via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time to determine the glucose excursion curve. An improved glucose tolerance is indicated by a lower and faster return to baseline glucose levels.
Measurement of Energy Expenditure via Indirect Calorimetry
This protocol outlines the use of indirect calorimetry to measure metabolic rate.
Materials:
-
Indirect calorimetry system (e.g., CLAMS)
-
Metabolic cages with food and water dispensers
-
Computer with data acquisition software
Procedure:
-
Acclimatize the mice to the metabolic cages for at least 24-48 hours before starting measurements to minimize stress-related artifacts.
-
Ensure the system is calibrated for O2 and CO2 sensors and flow rates according to the manufacturer's instructions.
-
Place individual mice in the metabolic chambers with ad libitum access to food and water.
-
Continuously monitor oxygen consumption (VO2) and carbon dioxide production (VCO2) for at least 24-48 hours to capture both light and dark cycles.
-
Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) to determine the primary fuel source (closer to 1.0 for carbohydrates, ~0.7 for fat).
-
Energy expenditure can be calculated using the Weir formula: EE (kcal/hr) = [3.9 x VO2 (L/hr)] + [1.1 x VCO2 (L/hr)].
-
Analyze the data for differences in energy expenditure between the treatment and control groups, often normalized to body weight or lean mass.
Assessment of Adipose Tissue Browning
This protocol describes methods to evaluate the "browning" of white adipose tissue, a key indicator of increased thermogenic capacity.
A. UCP1 Immunohistochemistry (IHC)
Materials:
-
Inguinal white adipose tissue (iWAT) samples
-
10% neutral buffered formalin
-
Paraffin embedding materials
-
Microtome
-
Primary antibody against UCP1 (e.g., Abcam ab10983)
-
Secondary antibody and detection system (e.g., HRP-DAB)
-
Microscope
Procedure:
-
Fix iWAT in 10% neutral buffered formalin for 24 hours.
-
Process the tissue and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block non-specific binding sites.
-
Incubate with the primary anti-UCP1 antibody (typically at a 1:150 to 1:200 dilution) overnight at 4°C.
-
Wash and incubate with the appropriate secondary antibody.
-
Develop the signal using a chromogen like DAB.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Examine under a microscope for the presence of UCP1-positive multilocular adipocytes, indicative of browning.
B. Quantitative PCR (qPCR) for Browning Markers
Materials:
-
iWAT samples
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for Ucp1 and other browning-related genes (e.g., Cidea, Pgc1a) and a housekeeping gene (e.g., Gapdh, B2m).
Procedure:
-
Homogenize iWAT and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target genes and a housekeeping gene for normalization.
-
Analyze the relative gene expression using the ΔΔCt method. An increase in the expression of Ucp1 and other browning markers in the treatment group compared to the control group indicates enhanced browning.
Conclusion
The use of NR1H4 activators, particularly gut-restricted agonists like Fexaramine, presents a promising avenue for obesity research and therapeutic development. The protocols and expected outcomes detailed in these application notes provide a solid framework for researchers to investigate the anti-obesity effects of these compounds. By carefully following these methodologies, scientists can elucidate the mechanisms of action and evaluate the therapeutic potential of NR1H4 activation in the context of metabolic diseases.
References
Fexaramine: A Gut-Restricted FXR Agonist for Non-Alcoholic Fatty Liver Disease (NAFLD) Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver, which can progress to more severe forms such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a key regulator of bile acid, lipid, and glucose metabolism, making it a promising therapeutic target for NAFLD. Fexaramine is a potent and selective FXR agonist with a unique pharmacological profile. Due to its low systemic bioavailability, orally administered fexaramine primarily acts on FXR in the intestine. This gut-restricted activation triggers downstream signaling pathways that lead to systemic metabolic benefits, offering a targeted therapeutic approach for NAFLD while potentially minimizing the side effects associated with systemic FXR activation.
These application notes provide a comprehensive overview of the use of fexaramine in preclinical NAFLD research, including its mechanism of action, detailed experimental protocols, and a summary of its therapeutic effects.
Mechanism of Action: The Gut-Liver Axis
Fexaramine's therapeutic effects in the context of NAFLD are primarily mediated through the activation of the FXR-FGF15/19 signaling axis.
-
Intestinal FXR Activation: Orally administered fexaramine binds to and activates FXR in the enterocytes of the small intestine.
-
FGF15/19 Induction: Activated intestinal FXR stimulates the expression and secretion of Fibroblast Growth Factor 15 (FGF15) in rodents and its human ortholog, FGF19.
-
Hepatic Signaling: FGF15/19 enters the portal circulation and travels to the liver, where it binds to its receptor complex, consisting of FGF receptor 4 (FGFR4) and β-Klotho.
-
Metabolic Regulation: This signaling cascade in the liver leads to the repression of bile acid synthesis by inhibiting the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid production. It also influences lipid and glucose metabolism, contributing to the amelioration of hepatic steatosis and insulin resistance.
Investigating Gut-Restricted Farnesoid X Receptor (FXR) Activation with Fexaramine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of fexaramine, a gut-restricted farnesoid X receptor (FXR) agonist, and its application in metabolic disease research. Detailed protocols for key in vivo experiments are provided to facilitate the investigation of its therapeutic potential.
Introduction
Fexaramine is a synthetic, non-steroidal agonist of the farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine.[1] FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[2] A key characteristic of fexaramine is its gut-restricted nature; when administered orally, it has minimal systemic absorption, leading to selective activation of FXR in the intestinal tract.[2][3] This localized action minimizes the risk of systemic side effects associated with non-gut-restricted FXR agonists, making fexaramine a promising tool for studying the role of intestinal FXR signaling in metabolic health and as a potential therapeutic agent for obesity and metabolic syndrome.[3]
Oral administration of fexaramine in preclinical models of diet-induced obesity has been shown to prevent weight gain, reduce fat mass, improve glucose tolerance, and promote the browning of white adipose tissue (WAT). These beneficial effects are primarily mediated through the induction of fibroblast growth factor 15 (FGF15) in the intestine, the murine ortholog of human FGF19, and the activation of the Takeda G protein-coupled receptor 5 (TGR5) and glucagon-like peptide-1 (GLP-1) signaling pathways.
Key Signaling Pathways
The gut-restricted activation of FXR by fexaramine initiates a cascade of signaling events that contribute to its metabolic benefits. Two primary pathways are of significant interest: the FXR-FGF15/19 axis and the TGR5-GLP-1 pathway.
FXR-FGF15/19 Signaling Pathway
TGR5-GLP-1 Signaling Pathway
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of fexaramine in diet-induced obese (DIO) mouse models.
Table 1: Effects of Fexaramine on Body Weight and Adiposity
| Parameter | Vehicle Control | Fexaramine (100 mg/kg/day) | Duration | Mouse Model | Reference |
| Body Weight Gain | Significant Increase | Almost completely abrogated | 5 weeks | DIO C57BL/6J | |
| Total Fat Mass | High | Significantly reduced | 5 weeks | DIO C57BL/6J | |
| Subcutaneous WAT | High | Significantly reduced | 5 weeks | DIO C57BL/6J | |
| Gonadal WAT | High | Significantly reduced | 5 weeks | DIO C57BL/6J | |
| Fat Mass / Body Weight Ratio | High | Significantly reduced | 9 days | db/db mice |
Table 2: Metabolic and Endocrine Effects of Fexaramine
| Parameter | Vehicle Control | Fexaramine (100 mg/kg/day) | Duration | Mouse Model | Reference |
| Fasting Glucose | Elevated | Significantly improved | 5 weeks | DIO C57BL/6J | |
| Glucose Tolerance | Impaired | Significantly improved | 5 weeks | DIO C57BL/6J | |
| Insulin Sensitivity | Impaired | Improved | 5 weeks | DIO C57BL/6J | |
| Serum FGF15 | Low | Significantly increased | 5 weeks | DIO C57BL/6J | |
| Serum GLP-1 | Low | Increased 2-fold | 9 days | db/db mice | |
| Serum Cholesterol | Elevated | Significantly decreased | 9 days | db/db mice | |
| Serum Free Fatty Acids | Elevated | Significantly decreased | 9 days | db/db mice | |
| Core Body Temperature | Normal | Increased by ~1.5 °C | 5 weeks | DIO C57BL/6J |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of fexaramine in a diet-induced obesity mouse model.
Experimental Workflow
Diet-Induced Obesity (DIO) Mouse Model
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Housing: House mice in a temperature-controlled facility with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).
-
DIO Group: Feed a high-fat diet (HFD) (e.g., 60% kcal from fat) for 12-14 weeks to induce obesity and insulin resistance.
-
-
Monitoring: Monitor body weight weekly. Mice on HFD should exhibit a significantly higher body weight compared to the control group before the start of treatment.
Fexaramine Administration (Oral Gavage)
-
Preparation of Fexaramine Solution:
-
Fexaramine is poorly soluble in water. A common vehicle is corn oil. Alternatively, it can be dissolved in a minimal amount of DMSO and then diluted with PBS.
-
Prepare a stock solution of fexaramine at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse, administered at 10 µL/g body weight).
-
Prepare a vehicle-only solution for the control group.
-
-
Oral Gavage Procedure:
-
Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Gavage Needle: Use a 20-gauge, 1.5-inch curved, ball-tipped stainless steel feeding needle.
-
Insertion: Gently insert the feeding needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
Administration: Once the needle is in the esophagus, slowly administer the fexaramine solution or vehicle.
-
Dosage: Administer fexaramine or vehicle once daily for the duration of the study (e.g., 5 weeks). A common dose is 100 mg/kg body weight.
-
Glucose Tolerance Test (GTT)
-
Fasting: Fast the mice for 6 hours with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.
-
Glucose Administration: Administer a 2 g/kg body weight solution of D-glucose via intraperitoneal (IP) injection.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Immunohistochemistry (IHC) for UCP1 in Adipose Tissue
-
Tissue Preparation:
-
Euthanize mice and collect white adipose tissue (e.g., inguinal, epididymal).
-
Fix the tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin.
-
Section the paraffin-embedded tissue at 5 µm thickness.
-
-
Immunohistochemical Staining:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through graded ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval by incubating slides in a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate sections with a primary antibody against UCP1 (e.g., rabbit anti-UCP1) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit).
-
Detection: Use an avidin-biotin-peroxidase complex (ABC) reagent followed by a diaminobenzidine (DAB) substrate to visualize the UCP1 protein.
-
Counterstaining: Counterstain with hematoxylin.
-
-
Analysis: Capture images using a microscope and quantify the UCP1-positive area to assess the degree of WAT browning.
Quantitative PCR (qPCR) for FXR Target Gene Expression in the Intestine
-
RNA Extraction:
-
Euthanize mice and collect a segment of the ileum.
-
Homogenize the tissue in a lysis buffer (e.g., TRIzol).
-
Extract total RNA using a standard phenol-chloroform extraction method or a commercial RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and primers specific for FXR target genes (e.g., Fgf15, Shp, Ibabp) and a housekeeping gene (e.g., Gapdh, β-actin) for normalization.
-
Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
-
Safety and Toxicology
Fexaramine's gut-restricted nature is a key safety feature, as it limits systemic exposure and potential off-target effects. Preclinical studies in mice have not reported signs of intestinal toxicity at effective doses. However, as with any investigational compound, thorough safety and toxicology studies are essential before consideration for human use. Currently, there are no planned clinical trials of fexaramine in humans for the treatment of obesity.
Conclusion
Fexaramine serves as a valuable research tool for elucidating the role of gut-restricted FXR activation in metabolic regulation. The provided protocols offer a framework for investigating its efficacy in preclinical models of obesity and metabolic disease. The ability of fexaramine to improve metabolic parameters without systemic FXR activation highlights the therapeutic potential of targeting intestinal FXR signaling. Further research is warranted to fully understand its long-term effects and translate these promising preclinical findings.
References
Fexaramine Treatment for Inflammatory Bowel Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a summary of the key findings related to fexaramine treatment in IBD models, along with detailed protocols for inducing experimental colitis in mice and administering the compound.
Mechanism of Action
Fexaramine exerts its anti-inflammatory effects primarily through the activation of FXR in the intestinal epithelium and on immune cells. This activation triggers a cascade of signaling events that collectively reduce inflammation and protect the gut barrier.
Signaling Pathway of Fexaramine in IBD
Caption: Fexaramine/FexD signaling pathway in IBD.
Quantitative Data Summary
The following tables summarize the quantitative effects of fexaramine and its analog FexD in mouse models of Inflammatory Bowel Disease.
Table 1: Effect of FexD on Disease Activity Index (DAI) and Body Weight in DSS-Induced Colitis
| Parameter | Control (DSS) | FexD Treated (DSS) | Notes |
| Disease Activity Index (DAI) Score | Increased | Significantly Reduced | DAI is a composite score of weight loss, stool consistency, and bleeding. |
| Body Weight Change (%) | Significant Loss | Ameliorated Loss | FexD treatment helps to mitigate weight loss associated with colitis. |
Table 2: Effect of FexD on Pro-inflammatory Cytokines in IBD Models
| Cytokine | Control (IBD Model) | FexD Treated | Method | Reference |
| IL-17 | Elevated | Significantly Reduced | ELISA, qPCR, Flow Cytometry | |
| IL-6 | Elevated | Significantly Reduced | ELISA, qPCR | |
| TNF-α | Elevated | Reduced | ELISA, qPCR | |
| IFN-γ | Elevated | Reduced | Flow Cytometry | |
| IL-23 | Elevated | Reduced | qPCR | |
| IL-1β | Elevated | Reduced | qPCR |
Table 3: Effect of FexD on Immune Cell Populations in the Lamina Propria
| Cell Population | Control (IBD Model) | FexD Treated | Method | Reference |
| Innate Lymphoid Cells (ILCs) | Increased Infiltration | Reduced Infiltration | Flow Cytometry | |
| IL-17A+ CD4+ T cells (Th17) | Increased Percentage | Significantly Reduced | Flow Cytometry | |
| IFN-γ+ CD4+ T cells (Th1) | Increased Percentage | Reduced | Flow Cytometry | |
| Macrophages (F4/80+) | Increased Infiltration | Reduced Infiltration | Immunohistochemistry |
Experimental Protocols
Protocol 1: Induction of Acute Colitis using Dextran Sulfate Sodium (DSS)
This protocol describes the induction of acute colitis in mice, a widely used model that mimics aspects of human ulcerative colitis.
Materials:
-
Dextran Sulfate Sodium (DSS), MW 36,000-50,000 (e.g., MP Biomedicals)
-
C57BL/6 mice (8-10 weeks old)
-
Sterile drinking water
-
Animal balance
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.
-
DSS Administration:
-
Prepare a 2.5% to 5% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the batch of DSS and the mouse strain, and should be determined empirically.
-
Provide the DSS solution as the sole source of drinking water to the experimental group for 5-7 consecutive days.
-
The control group receives regular sterile drinking water.
-
-
Monitoring:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.
-
Calculate the Disease Activity Index (DAI) daily for each mouse according to the scoring system in Table 4.
-
Table 4: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | <1 | Normal, well-formed pellets | No blood |
| 1 | 1-5 | Hemoccult positive | |
| 2 | 5-10 | Loose stools | Visible blood in stool |
| 3 | 10-15 | ||
| 4 | >15 | Watery diarrhea | Gross bleeding from anus |
The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.
Experimental Workflow for DSS-Induced Colitis Model
Caption: Workflow for DSS-induced colitis experiments.
Protocol 2: Adoptive T-Cell Transfer Model of Colitis
This model induces a chronic, T-cell-mediated colitis that shares features with Crohn's disease.
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient immunodeficient mice (e.g., Rag1-/- or SCID)
-
Magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) equipment and reagents for T-cell isolation
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles for injection
Procedure:
-
Isolation of Naïve T-cells:
-
Euthanize donor mice and aseptically harvest spleens.
-
Prepare a single-cell suspension from the spleens.
-
Isolate CD4+ T-cells using a negative selection kit.
-
From the CD4+ population, isolate naïve T-cells (CD4+CD45RBhigh) using FACS.
-
-
Cell Transfer:
-
Resuspend the purified CD4+CD45RBhigh T-cells in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
Inject 0.5 x 10^6 cells (in 250 µL) intraperitoneally into each recipient immunodeficient mouse.
-
-
Monitoring:
-
Monitor the mice weekly for weight loss and signs of colitis (hunched posture, piloerection, diarrhea).
-
Colitis typically develops 3-8 weeks after cell transfer.
-
Protocol 3: Oral Gavage Administration of Fexaramine/FexD
Materials:
-
Fexaramine or FexD
-
Vehicle (e.g., corn oil)
-
Animal balance
-
Oral gavage needles (18-20 gauge, with a ball tip)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a suspension of fexaramine or FexD in the chosen vehicle at the desired concentration (e.g., 50 mg/kg body weight).
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the correct dosing volume (typically 10 mL/kg).
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
Carefully insert the gavage needle into the esophagus and slowly administer the suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Conclusion
Fexaramine and its analogs represent a promising class of compounds for the treatment of IBD. Their gut-restricted action and ability to modulate the underlying inflammatory pathways offer a targeted therapeutic approach with the potential for an improved safety profile. The protocols outlined above provide a framework for preclinical evaluation of these and other FXR agonists in relevant animal models of IBD. Further research and clinical trials are necessary to translate these promising preclinical findings into effective therapies for patients.
References
Application Notes and Protocols: NR1H4 Activator 1 in Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The Farnesoid X Receptor (FXR), a nuclear receptor encoded by the NR1H4 gene, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis, making it a promising therapeutic target for metabolic syndrome.[1][2] Activation of NR1H4 by agonists has been shown to improve key metabolic parameters in various preclinical and clinical studies. This document provides detailed application notes and protocols for studying the effects of NR1H4 activators, with a focus on a representative synthetic agonist, in metabolic syndrome research.
NR1H4 Signaling in Metabolic Syndrome
NR1H4 is primarily expressed in the liver, intestine, kidneys, and adrenal glands. It functions as a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR). Upon activation by bile acids or synthetic agonists, this complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.
Key signaling pathways regulated by NR1H4 activation in the context of metabolic syndrome include:
-
Bile Acid Homeostasis: NR1H4 activation in the liver and intestine induces the expression of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is crucial for maintaining bile acid homeostasis.
-
Lipid Metabolism: NR1H4 activation influences lipid metabolism by regulating the expression of genes involved in triglyceride and cholesterol metabolism. For instance, it can lead to decreased triglyceride synthesis and increased clearance of very-low-density lipoprotein (VLDL).
-
Glucose Homeostasis: NR1H4 activation has been shown to improve insulin sensitivity and lower blood glucose levels. This is achieved in part by repressing the expression of key gluconeogenic enzymes in the liver, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[1][3]
Figure 1: Simplified NR1H4 signaling pathway in metabolic regulation.
Quantitative Data on this compound (GW4064)
The following tables summarize the quantitative effects of the synthetic NR1H4 activator GW4064 on gene expression and metabolic parameters, as reported in preclinical studies.
Table 1: In Vitro Efficacy of NR1H4 Activators
| Activator | Assay Type | Cell Line | EC50 (nM) | Reference |
|---|---|---|---|---|
| GW4064 | Reporter Gene Assay | - | 55.5 | [4] |
| Obeticholic Acid | Reporter Gene Assay | - | 85 |
| Fexaramine | Reporter Gene Assay | - | - | |
Table 2: Effect of GW4064 on Hepatic Gene Expression in Diabetic (db/db) Mice
| Gene | Function | Fold Change vs. Vehicle | Reference |
|---|---|---|---|
| SHP (Nr0b2) | Bile Acid & Glucose Regulation | Increased | |
| BSEP (Abcb11) | Bile Salt Export Pump | Increased | |
| PEPCK (Pck1) | Gluconeogenesis | Decreased | |
| G6Pase (G6pc) | Gluconeogenesis | Decreased | |
| SREBP-1c (Srebf1) | Lipogenesis | Decreased | |
| CYP7A1 | Bile Acid Synthesis | Decreased |
| CD36 | Fatty Acid Transporter | Decreased | |
Table 3: Effect of GW4064 on Metabolic Parameters in Diabetic (db/db) Mice
| Parameter | Vehicle | GW4064 (30 mg/kg/day) | % Change | Reference |
|---|---|---|---|---|
| Plasma Glucose (mg/dL) | ~500 | ~200 | ~ -60% | |
| Plasma Insulin (ng/mL) | Increased | Decreased | - | |
| Plasma Triglycerides (mg/dL) | ~250 | ~100 | ~ -60% | |
| Plasma Cholesterol (mg/dL) | ~200 | ~125 | ~ -37.5% | |
| Hepatic Triglyceride Content | Increased | Decreased | - |
| Hepatic Glycogen Content | Decreased | Increased | - | |
Experimental Protocols
Protocol 1: In Vitro NR1H4 Activation using a Luciferase Reporter Assay
This protocol describes how to determine the potency of a test compound in activating NR1H4 using a commercially available reporter assay kit.
Figure 2: Workflow for an in vitro NR1H4 luciferase reporter assay.
Materials:
-
NR1H4 reporter assay kit (e.g., from INDIGO Biosciences or similar)
-
HEK293T cells (or other suitable host cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound)
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., GW4064)
-
96-well white, clear-bottom assay plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HEK293T cells according to standard protocols.
-
On the day of the assay, harvest and resuspend cells in the provided assay medium to the recommended density.
-
Dispense the cell suspension into the wells of a 96-well plate.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the test compound and the positive control (GW4064) in the assay medium. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.1%.
-
Add the diluted compounds, positive control, and vehicle control to the respective wells of the cell plate.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Luminescence Measurement:
-
After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase detection reagent according to the kit manufacturer's instructions.
-
Add the luciferase detection reagent to each well.
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the data to the vehicle control.
-
Plot the normalized luminescence values against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: In Vivo Efficacy Study in a High-Fat Diet-Induced Mouse Model of Metabolic Syndrome
This protocol outlines a typical in vivo study to evaluate the efficacy of an NR1H4 activator in a diet-induced model of metabolic syndrome.
Figure 3: Workflow for an in vivo study of an NR1H4 activator.
Animals and Diet:
-
Male C57BL/6J mice, 6-8 weeks old.
-
Standard chow diet (Control group).
-
High-fat diet (HFD), typically 45-60% kcal from fat (e.g., D12492, Research Diets Inc.).
Procedure:
-
Induction of Metabolic Syndrome:
-
After a one-week acclimatization period on standard chow, switch the mice to the HFD.
-
Maintain the mice on the HFD for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.
-
-
Treatment:
-
Randomly assign the HFD-fed mice to treatment groups (n=8-10 per group): Vehicle control, this compound (low dose), and this compound (high dose). A lean control group on a standard chow diet should also be included.
-
Administer the test compound or vehicle daily via oral gavage for a period of 4-8 weeks.
-
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitor and record body weight and food intake weekly.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT towards the end of the treatment period.
-
GTT: Fast mice for 6 hours, then administer a glucose bolus (2 g/kg) intraperitoneally (IP). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
ITT: Fast mice for 4 hours, then administer an insulin bolus (0.75 U/kg) IP. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
-
Terminal Sample Collection:
-
At the end of the study, fast the mice for 6 hours and collect terminal blood samples via cardiac puncture for the analysis of plasma glucose, insulin, triglycerides, and cholesterol.
-
Euthanize the mice and harvest tissues such as the liver and epididymal white adipose tissue. Snap-freeze the tissues in liquid nitrogen and store at -80°C for subsequent analysis.
-
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA from the liver tissue using a suitable method (e.g., TRIzol reagent).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers for NR1H4 target genes (e.g., Srebp-1c, Pck1, G6pc, Cyp7a1, Shp) and a housekeeping gene (e.g., Gapdh or Actb) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Conclusion
NR1H4 activators represent a promising therapeutic strategy for the management of metabolic syndrome. The protocols and data presented in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of novel NR1H4 activators. Careful experimental design and the use of appropriate in vitro and in vivo models are crucial for the successful development of these compounds as therapeutics for metabolic diseases.
References
Assessing Fexaramine's Impact on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of fexaramine, a selective farnesoid X receptor (FXR) agonist, on gene expression. Fexaramine has garnered significant interest for its intestine-restricted activity, offering a promising therapeutic approach for metabolic diseases with potentially fewer side effects than systemic FXR agonists.[1][2][3][4] Understanding its precise molecular mechanism through gene expression analysis is crucial for its continued development and clinical application.
Introduction to Fexaramine and its Mechanism of Action
Fexaramine is a non-steroidal, orally active FXR agonist with high potency.[5] Unlike other FXR agonists, fexaramine's activity is largely confined to the gastrointestinal tract due to its low systemic absorption. This localized action in the intestine is key to its therapeutic effects, which include improved glucose homeostasis, reduced obesity, and enhanced insulin sensitivity.
Fexaramine activates FXR, a nuclear receptor that plays a critical role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism. Upon activation by fexaramine, FXR heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Key Signaling Pathways Modulated by Fexaramine
The primary signaling pathway activated by fexaramine is the FXR signaling cascade in intestinal cells. This leads to the regulation of several key target genes. A notable downstream effect is the induction of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19), which then acts as a hormone to regulate distant metabolic processes.
Caption: Fexaramine signaling pathway in intestinal cells.
Quantitative Data on Fexaramine-Induced Gene Expression Changes
The following table summarizes the fold changes in the expression of key FXR target genes in response to fexaramine treatment, as reported in the literature. These studies were primarily conducted in in vitro cell culture systems, such as HepG2 cells, or in vivo in mouse models.
| Gene | Gene Name | Function | Fold Change | Experimental System | Reference |
| SHP | NR0B2 | Small Heterodimer Partner, a nuclear receptor that inhibits other transcription factors. | ~2-5 fold increase | HepG2 cells, Mouse Ileum | |
| FGF15 | FGF15 | Fibroblast Growth Factor 15, a hormone that regulates bile acid synthesis and metabolism. | Significant increase | Mouse Ileum | |
| I-BABP | FABP6 | Ileal Bile Acid Binding Protein, involved in the transport of bile acids in enterocytes. | Robust induction | Intestinal cells | |
| OSTα | SLC51A | Organic Solute Transporter Alpha, part of the basolateral bile acid export pump. | Significant increase | Mouse Ileum | |
| OSTβ | SLC51B | Organic Solute Transporter Beta, part of the basolateral bile acid export pump. | Significant increase | Mouse Ileum | |
| Occludin | OCLN | A key tight junction protein, important for gut barrier integrity. | Increased expression | Mouse Intestine | |
| Muc2 | MUC2 | Mucin 2, a major component of the intestinal mucus layer. | Increased expression | Mouse Intestine | |
| BSEP | ABCB11 | Bile Salt Export Pump, transports bile acids out of hepatocytes. | Strong induction | HepG2 cells | |
| MRP-2 | ABCC2 | Multidrug Resistance-Associated Protein 2, an ATP-dependent transporter. | Strong induction | HepG2 cells | |
| PLTP | PLTP | Phospholipid Transfer Protein, involved in lipid transport. | Strong induction | HepG2 cells |
Experimental Protocols
To assess the effects of fexaramine on gene expression, two primary techniques are recommended: RNA sequencing (RNA-seq) for a global, unbiased view of the transcriptome, and quantitative real-time PCR (qPCR) for targeted validation of specific gene expression changes.
Experimental Workflow Overview
Caption: Overall experimental workflow for assessing fexaramine's effects on gene expression.
Protocol 1: Global Gene Expression Analysis using RNA-Seq
Objective: To obtain a comprehensive profile of gene expression changes in response to fexaramine treatment.
Materials:
-
Cell Lines: Human intestinal cell lines such as Caco-2 or LS174T are recommended.
-
Animal Model: C57BL/6 mice on a high-fat diet to induce a metabolic syndrome phenotype, or wild-type mice on a standard chow diet.
-
Fexaramine (and a suitable vehicle, e.g., DMSO for in vitro, or a specific formulation for oral gavage in vivo).
-
Cell culture reagents or animal housing and gavage equipment.
-
RNA extraction kit (e.g., Qiagen RNeasy Kit).
-
DNase I.
-
Spectrophotometer (e.g., NanoDrop) and a system for assessing RNA integrity (e.g., Agilent Bioanalyzer).
-
RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
-
High-throughput sequencer (e.g., Illumina NovaSeq).
Procedure:
-
Cell Culture and Treatment (In Vitro):
-
Plate Caco-2 or LS174T cells and grow to desired confluency (typically 70-80%).
-
Treat cells with fexaramine at various concentrations (e.g., 1 µM, 10 µM, 100 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). Include at least three biological replicates for each condition.
-
-
Animal Treatment (In Vivo):
-
Acclimatize mice and then administer fexaramine orally by gavage at a specific dose (e.g., 100 mg/kg) or the vehicle control daily for a set period (e.g., 5 days).
-
At the end of the treatment period, euthanize the mice and harvest intestinal tissue (e.g., ileum) for RNA extraction.
-
-
RNA Extraction and Quality Control:
-
Extract total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions.
-
Perform on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
Assess RNA concentration and purity using a spectrophotometer (A260/280 ratio should be ~2.0).
-
Evaluate RNA integrity using a Bioanalyzer. An RNA Integrity Number (RIN) of >8 is recommended for high-quality RNA-seq data.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA samples using a commercial kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Perform quality control on the prepared libraries.
-
Sequence the libraries on a high-throughput sequencing platform to a desired read depth (e.g., 20-30 million reads per sample).
-
-
Data Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
-
Read Trimming: If necessary, trim adapter sequences and low-quality bases using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome (human or mouse) using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in fexaramine-treated samples compared to controls using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Analysis: Perform gene ontology and pathway enrichment analysis (e.g., using GOseq, GSEA, or online tools like DAVID) on the list of differentially expressed genes to identify biological processes and pathways affected by fexaramine.
-
Protocol 2: Targeted Gene Expression Validation using qPCR
Objective: To validate the expression changes of specific genes of interest identified from RNA-seq or based on prior knowledge.
Materials:
-
High-quality total RNA from fexaramine- and vehicle-treated samples (from the same experiment as RNA-seq if possible).
-
Reverse transcription kit (e.g., SuperScript IV VILO Master Mix).
-
qPCR primers for target genes (e.g., SHP, FGF15, OCLN, MUC2) and at least two stable reference genes (e.g., GAPDH, ACTB, RPLP0).
-
SYBR Green or TaqMan-based qPCR master mix.
-
Real-time PCR detection system.
Procedure:
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.
-
-
Primer Design and Validation:
-
Design primers for your target and reference genes using online tools like Primer-BLAST from NCBI. Aim for primers that span an exon-exon junction to avoid amplification of genomic DNA.
-
Validate the primer pairs by running a standard curve to ensure amplification efficiency is between 90-110% and by melt curve analysis to confirm the amplification of a single product.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls to check for contamination and no-reverse-transcriptase controls to check for genomic DNA contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample and gene.
-
Normalize the Ct values of the target genes to the geometric mean of the Ct values of the reference genes (ΔCt).
-
Calculate the fold change in gene expression using the ΔΔCt method.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed expression changes.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of fexaramine on gene expression. By combining the global perspective of RNA-seq with the targeted validation of qPCR, researchers can gain a detailed understanding of the molecular mechanisms underlying fexaramine's therapeutic benefits. This knowledge is essential for the continued development of fexaramine and other intestine-restricted FXR agonists as novel treatments for metabolic diseases.
References
- 1. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Data Analysis Pipeline for RNA-seq Experiments: From Differential Expression to Cryptic Splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
fexaramine solubility in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of fexaramine in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) addressing common challenges related to fexaramine's solubility and use in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of fexaramine in DMSO and cell culture media?
A1: Fexaramine exhibits good solubility in dimethyl sulfoxide (DMSO) but is sparingly soluble in aqueous solutions like cell culture media. It is standard practice to first dissolve fexaramine in DMSO to create a concentrated stock solution, which is then diluted to the final working concentration in the culture medium. The reported solubility in DMSO varies across different suppliers, as summarized in the table below.
Data Presentation
Table 1: Reported Solubility of Fexaramine in DMSO
| Supplier/Source | Reported Solubility in DMSO |
| Cayman Chemical | ~10 mg/mL[1] |
| Tocris Bioscience | 49.66 mg/mL (100 mM)[2] |
| MedchemExpress | 50 mg/mL (100.68 mM)[3] |
| TargetMol | 50 mg/mL (100.68 mM)[4] |
| GlpBio | 10 mg/mL[5] |
| Selleck Chemicals | 99 mg/mL (199.33 mM) |
| Sigma-Aldrich | 10 mg/mL |
Note: The variability in reported solubility may be attributed to differences in product purity, isomeric composition, and experimental conditions used for measurement.
Fexaramine is poorly soluble in aqueous-based cell culture media. Therefore, direct dissolution in media is not recommended. The standard procedure involves preparing a concentrated stock in DMSO and then diluting it into the culture medium to the desired final concentration.
Troubleshooting Guides
Issue 1: Precipitation Observed in Culture Media After Adding Fexaramine
Symptoms:
-
The culture medium appears cloudy or turbid immediately after adding the fexaramine stock solution.
-
Small particles or crystals are visible in the culture dish when observed under a microscope.
-
A "cloud" or flocculent precipitate may form around cell aggregates, especially at higher concentrations.
Possible Causes and Solutions:
-
High Final Concentration of Fexaramine: The concentration of fexaramine in the final culture volume may have exceeded its solubility limit in the aqueous medium.
-
Solution: Review the intended final concentration. If possible, lower the concentration of fexaramine for your experiment.
-
-
High Final Concentration of DMSO: While DMSO aids in initial dissolution, a high final concentration can also lead to precipitation when the stock is added to the aqueous medium. It can also be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in your culture medium is kept low, ideally at or below 0.1% to 0.5%, to minimize both precipitation and cytotoxicity.
-
-
Improper Mixing Technique: Rapidly adding a concentrated DMSO stock to the aqueous medium without sufficient mixing can cause localized high concentrations, leading to precipitation.
-
Solution: Add the fexaramine stock solution dropwise to the pre-warmed (37°C) culture medium while gently swirling or vortexing the medium to ensure rapid and thorough mixing.
-
-
Temperature of the Medium: Adding the stock solution to cold medium can decrease the solubility of fexaramine.
-
Solution: Always use culture medium that has been pre-warmed to 37°C before adding the fexaramine stock solution.
-
-
Interaction with Media Components: Components within the cell culture medium, such as salts and proteins in Fetal Bovine Serum (FBS), can sometimes interact with the compound and reduce its solubility.
-
Solution: If you suspect an interaction with media components, you could test different media formulations or reduce the serum concentration if your cell line can tolerate it.
-
-
Instability Over Time: Fexaramine may not be stable in the culture medium at 37°C for extended periods, leading to precipitation during long-term experiments.
-
Solution: For long-term experiments, consider replacing the medium with freshly prepared fexaramine-containing medium at regular intervals (e.g., every 24-48 hours). It is not recommended to store aqueous solutions of fexaramine for more than one day.
-
Issue 2: No Observable Effect of Fexaramine in the Experiment
Symptoms:
-
No change in the expression of known fexaramine target genes (e.g., SHP, FGF15).
-
The expected biological effect is not observed.
Possible Causes and Solutions:
-
Sub-optimal Final Concentration: The concentration of fexaramine used may be too low to elicit a response.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Common effective concentrations in cell culture range from 1 µM to 50 µM.
-
-
Degradation of Fexaramine: The fexaramine stock solution may have degraded due to improper storage.
-
Solution: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
-
Cell Line Unresponsive: The cell line being used may not express the Farnesoid X Receptor (FXR) or may have a non-functional signaling pathway.
-
Solution: Confirm the expression of FXR in your cell line using techniques like RT-qPCR or western blotting.
-
Experimental Protocols
Protocol for Preparation of Fexaramine Stock and Working Solutions for Cell Culture
Materials:
-
Fexaramine powder
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM/F-12 with 10% FBS)
Procedure:
-
Preparation of a 10 mM Fexaramine Stock Solution in DMSO:
-
Calculate the amount of fexaramine powder needed to prepare a 10 mM stock solution (Molecular Weight of Fexaramine: 496.64 g/mol ).
-
Weigh the fexaramine powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the fexaramine is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
-
-
Preparation of the Final Working Solution in Culture Medium:
-
Thaw an aliquot of the 10 mM fexaramine stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
To achieve the desired final concentration, perform a serial dilution of the stock solution in the pre-warmed medium. This is crucial to prevent precipitation. For example, to prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution), first, dilute the 10 mM stock 1:100 in the medium to get a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 to get the final 10 µM concentration.
-
Ensure the final DMSO concentration remains at a non-toxic level (e.g., ≤ 0.1%).
-
Add the final diluted fexaramine solution to your cell culture plates and mix gently by swirling.
-
Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the fexaramine-treated wells.
-
Mandatory Visualizations
Experimental Workflow for Fexaramine Treatment in Cell Culture
Caption: Workflow for preparing and using fexaramine in cell culture experiments.
Signaling Pathway of Fexaramine as an FXR Agonist
Caption: Fexaramine activates FXR, leading to downstream gene regulation.
References
- 1. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis of Bile Acid-FXR-FGF15/19 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Figure 3 from FXR signaling in the enterohepatic system | Semantic Scholar [semanticscholar.org]
- 5. Fexaramine - Wikipedia [en.wikipedia.org]
Fexaramine Bioavailability Technical Support Center
Welcome to the Fexaramine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during in vivo experiments with fexaramine, particularly concerning its bioavailability. While fexaramine is engineered as a gut-restricted Farnesoid X Receptor (FXR) agonist with inherently low systemic exposure, this guide provides insights into its pharmacokinetic profile and explores hypothetical strategies to modulate its bioavailability for specific experimental purposes.
Frequently Asked Questions (FAQs)
Q1: Why is the systemic bioavailability of orally administered fexaramine so low?
A1: Fexaramine's low systemic bioavailability is a deliberate design feature. Its physicochemical properties, including high lipophilicity, contribute to its retention within the gastrointestinal tract, leading to potent and selective activation of FXR in the intestines with minimal absorption into the bloodstream.[1][2] This gut-restriction is intended to minimize systemic side effects that have been observed with other FXR agonists.[1]
Q2: What is the primary mechanism of action of fexaramine in the gut?
A2: Fexaramine is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the intestines.[3] Upon oral administration, fexaramine activates intestinal FXR, which in turn modulates the transcription of target genes involved in bile acid homeostasis, lipid metabolism, and glucose control.[4] Key downstream effects include the induction of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19) and Small Heterodimer Partner (SHP).
Q3: How does intestinal FXR activation by fexaramine lead to systemic metabolic benefits?
A3: The metabolic benefits of fexaramine, despite its limited systemic exposure, are primarily mediated by the endocrine signaling of FGF15/19. FGF15, induced in the intestine upon FXR activation, is secreted into the portal circulation and travels to the liver. In the liver, FGF15 acts on its receptor complex to regulate bile acid synthesis and influence glucose and lipid metabolism, contributing to the systemic therapeutic effects observed in preclinical models.
Q4: Are there any known derivatives of fexaramine with different bioavailability profiles?
A4: Several derivatives of fexaramine have been developed, primarily to enhance potency and selectivity for FXR. For example, Fexaramine-3 (Fex-3) has been shown to have higher accumulation in the ileum compared to the parent compound. Another derivative, MET409, has undergone clinical trials and demonstrated favorable pharmacokinetic properties, although detailed public data on its systemic bioavailability compared to fexaramine is limited. The development of these analogs has largely focused on optimizing gut-restricted activity rather than increasing systemic absorption.
Troubleshooting Guide: Modulating Fexaramine Bioavailability In Vivo
This guide addresses hypothetical scenarios where a researcher might want to increase the systemic exposure of fexaramine for experimental purposes. These strategies are based on general principles of pharmaceutical formulation for poorly soluble and permeable drugs.
Issue 1: Inconsistent or negligible plasma concentrations of fexaramine following oral administration.
Possible Cause: Fexaramine's inherent low solubility and high lipophilicity lead to poor absorption from the gastrointestinal tract.
Troubleshooting Strategies:
-
Formulation with Solubilizing Agents: Fexaramine is highly insoluble in aqueous solutions. For experimental oral administration, it is often dissolved in a small amount of an organic solvent like DMSO and then diluted in a vehicle such as PBS. To potentially enhance absorption, consider formulating fexaramine with solubilizing excipients.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can enhance the solubility and absorption of lipophilic drugs.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, increasing their apparent water solubility.
-
-
Particle Size Reduction (Nanoparticle Formulation): Reducing the particle size of a drug can significantly increase its surface area-to-volume ratio, leading to a higher dissolution rate and potentially improved absorption.
-
Nanonization techniques such as media milling or high-pressure homogenization could be explored to produce fexaramine nanoparticles. These nanoparticles can be formulated into a suspension for oral gavage.
-
Issue 2: Rapid clearance or metabolism of any systemically absorbed fexaramine.
Possible Cause: While data on fexaramine's systemic metabolism is limited due to its low absorption, related FXR agonists can undergo hepatic metabolism.
Troubleshooting Strategies:
-
Co-administration with Metabolism Inhibitors (For Research Purposes Only): In a non-clinical research setting, co-administration with known inhibitors of cytochrome P450 enzymes could be used to investigate the metabolic pathways of fexaramine if systemic absorption is achieved. This approach is not for therapeutic use.
Issue 3: Poor permeation across the intestinal epithelium.
Possible Cause: Fexaramine's chemical structure may not be optimal for passive diffusion across the intestinal barrier.
Troubleshooting Strategies:
-
Use of Permeation Enhancers: Permeation enhancers are compounds that transiently and reversibly increase the permeability of the intestinal epithelium, facilitating the absorption of poorly permeable drugs.
-
Examples of permeation enhancers include medium-chain fatty acids and certain surfactants. The selection and concentration of a permeation enhancer would need to be carefully optimized to avoid intestinal toxicity.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to fexaramine and other FXR agonists.
Table 1: Comparative Bioavailability of Selected Non-steroidal FXR Agonists
| Compound | Oral Bioavailability (%) | Half-life (hours) | Species | Reference |
| GW4064 | 10 | 3.5 | Rat | |
| WAY-362450 | 38 | 25 | Not Specified | |
| Fexaramine | Poorly absorbed | Not reported | Mouse |
Table 2: Effect of Administration Route on Fexaramine-Induced Gene Expression
| Gene | Tissue | Administration Route | Fold Induction (vs. Vehicle) | Reference |
| SHP | Intestine | Oral (PO) | Significant Increase | |
| SHP | Liver | Oral (PO) | No Significant Change | |
| SHP | Kidney | Oral (PO) | No Significant Change | |
| SHP | Intestine | Intraperitoneal (IP) | Significant Increase | |
| SHP | Liver | Intraperitoneal (IP) | Significant Increase | |
| SHP | Kidney | Intraperitoneal (IP) | Significant Increase |
Experimental Protocols
Protocol 1: Oral Administration of Fexaramine in Mice
This protocol is a general guideline based on published studies.
1. Materials:
- Fexaramine powder
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Oral gavage needles (20-22 gauge, ball-tipped)
- Syringes
2. Fexaramine Formulation Preparation:
- Due to its high insolubility in aqueous solutions, fexaramine is first dissolved in a minimal amount of DMSO.
- The DMSO-fexaramine solution is then diluted with PBS to the final desired concentration. A common final concentration of DMSO in the vehicle is 0.2%.
- The solution should be freshly prepared before each administration.
3. Animal Dosing:
- Mice (e.g., C57BL/6J) are typically used.
- The typical dose of fexaramine used in studies is 50-100 mg/kg body weight, administered once daily.
- Administer the fexaramine formulation via oral gavage using a suitable gavage needle. The volume administered is typically 5-10 mL/kg.
Protocol 2: Assessment of Fexaramine Bioavailability (Hypothetical)
This protocol outlines a hypothetical experiment to assess the systemic exposure of a novel fexaramine formulation.
1. Animal Groups:
- Group 1: Control (vehicle only)
- Group 2: Fexaramine in standard formulation (e.g., DMSO/PBS)
- Group 3: Fexaramine in experimental bioavailability-enhancing formulation (e.g., SEDDS or nanoparticle suspension)
2. Dosing:
- Administer the respective formulations orally to each group.
3. Blood Sampling:
- Collect blood samples (e.g., via tail vein or retro-orbital sinus) at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).
- Process the blood to obtain plasma.
4. Bioanalytical Method:
- Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify fexaramine concentrations in plasma.
5. Pharmacokinetic Analysis:
- Plot the plasma concentration-time curve for each group.
- Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to compare the bioavailability of the different formulations.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Fexaramine's intestinal FXR activation pathway.
Caption: Workflow for assessing fexaramine bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fexaramine - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
NR1H4 activator 1 formulation for animal studies
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the formulation of NR1H4 Activator 1 for in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for this compound for oral gavage in mice?
A1: Due to its low aqueous solubility, this compound is best administered as a suspension. A commonly successful vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water. This formulation aids in maintaining a uniform suspension for consistent dosing. For initial pharmacokinetic (PK) studies, a solution in 10% DMSO, 40% PEG300, and 50% sterile water may be considered, but its long-term use can be limited by potential vehicle-related toxicity.
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound has been determined in several common solvents to aid in the preparation of stock solutions and formulations. Please refer to the table below for details.
Q3: How should I store the stock solution and the final formulation?
A3: A stock solution of this compound in 100% DMSO can be stored at -20°C for up to three months. Avoid repeated freeze-thaw cycles. The final dosing formulation (e.g., in CMC/Tween 80) should be prepared fresh daily. If it must be stored, it should be kept at 4°C for no longer than 24 hours and vortexed thoroughly before each use to ensure resuspension.
Q4: How can I confirm that my formulation is homogenous?
A4: Visual inspection is the first step; there should be no large aggregates. For more rigorous confirmation, you can take samples from the top, middle, and bottom of the bulk formulation after stirring and analyze the concentration of this compound in each sample using an appropriate analytical method, such as HPLC. The concentrations should not differ by more than ±10%.
Troubleshooting Guide
Issue 1: The compound is precipitating out of the dosing vehicle.
-
Possible Cause: The concentration of the compound exceeds its solubility in the chosen vehicle, or the co-solvent concentration is too low.
-
Solution:
-
Increase Sonication Time: After adding the compound to the vehicle, sonicate the mixture in a bath sonicator for 15-30 minutes. This can help break down particles and create a finer, more stable suspension.
-
Particle Size Reduction: If precipitation continues, consider micronization (reducing the particle size) of the dry compound before formulation. Smaller particles have a larger surface area and tend to form more stable suspensions.
-
Modify Vehicle: Increase the concentration of the suspending agent (e.g., CMC to 1%) or the surfactant (e.g., Tween 80 to 0.25%). This can improve the wetting and suspension of hydrophobic particles.
-
Issue 2: Inconsistent results are observed between animals in the same dosing group.
-
Possible Cause: This is often due to non-homogenous formulation, leading to inconsistent dosing. The first animal may receive a lower dose than the last if the compound is settling.
-
Solution:
-
Continuous Agitation: Keep the formulation under continuous, gentle agitation (e.g., using a magnetic stirrer) throughout the entire dosing procedure.
-
Vortex Between Doses: If continuous agitation is not possible, vortex the bulk formulation vigorously for at least 30 seconds before drawing up each dose.
-
Dose Confirmation: Perform a dose analysis by collecting the first, middle, and last doses administered and verifying their concentrations via HPLC or a similar method.
-
Issue 3: The control group (vehicle only) is showing adverse effects.
-
Possible Cause: Some vehicles, especially those with high concentrations of co-solvents like DMSO or PEG, can cause local irritation or systemic effects in sensitive animal models.
-
Solution:
-
Reduce Co-solvent Concentration: If using a solution formulation, try to reduce the percentage of organic co-solvents.
-
Switch to Suspension: Transition to an inert suspension vehicle like the recommended 0.5% CMC in water, which is generally well-tolerated.
-
Acclimatization: Acclimate the animals to the vehicle by administering the vehicle alone for several days before starting the study with the active compound.
-
Data and Protocols
Solubility Data
The following table summarizes the solubility of this compound in various vehicles at ambient temperature.
| Vehicle | Solubility (mg/mL) | Formulation Type | Notes |
| Water | < 0.001 | Suspension | Practically insoluble. |
| 0.5% CMC / 0.1% Tween 80 in Water | < 0.01 | Suspension | Forms a stable suspension up to 5 mg/mL. |
| 10% DMSO / 40% PEG300 / 50% Water | ~5 | Solution | Suitable for IV or short-term IP/PO. |
| 100% DMSO | > 50 | Solution | Suitable for stock solutions. |
| Corn Oil | ~1 | Suspension | Can be used for oral dosing. |
Experimental Protocol: Preparation of a 5 mg/mL Suspension for Oral Gavage
This protocol describes the preparation of a 10 mL batch of a 5 mg/mL suspension of this compound.
-
Prepare the Vehicle:
-
Add 50 mg of carboxymethylcellulose (CMC, medium viscosity) to approximately 9 mL of sterile water in a 15 mL conical tube.
-
Stir vigorously using a magnetic stirrer until the CMC is fully dissolved. This may take 30-60 minutes.
-
Add 10 µL of Tween 80 and mix thoroughly.
-
Adjust the final volume to 10 mL with sterile water.
-
-
Weigh the Compound:
-
Accurately weigh 50 mg of this compound powder.
-
-
Prepare the Suspension:
-
Add the 50 mg of this compound to the 10 mL of prepared vehicle.
-
Vortex the mixture for 1 minute to wet the powder.
-
Sonicate the suspension in a bath sonicator for 20 minutes to ensure a fine, homogenous mixture.
-
Store at 4°C and use within 24 hours.
-
-
Dosing:
-
Before administration, allow the formulation to come to room temperature.
-
Vortex vigorously for 30 seconds before drawing up each dose to ensure uniformity.
-
Visualizations
NR1H4 (FXR) Signaling Pathway
The farnesoid X receptor (FXR), encoded by the NR1H4 gene, is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. Upon activation by bile acids or synthetic activators like this compound, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. A key target gene is SHP (Small Heterodimer Partner), which in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.
Formulation Troubleshooting Workflow
When encountering formulation issues such as precipitation or inconsistent results, a systematic approach can help identify and resolve the problem efficiently.
Fexaramine Off-Target Effects: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions regarding the potential off-target effects of fexaramine. This resource is intended to assist researchers in designing, executing, and interpreting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target effect of fexaramine?
A1: The most well-documented off-target effect of fexaramine is the inhibition of osteoclast differentiation and function. This effect is independent of the farnesoid X receptor (FXR), which is the intended target of fexaramine.[1][2]
Q2: What is the mechanism behind the FXR-independent effect on osteoclasts?
A2: Fexaramine has been shown to inhibit the RANKL (Receptor Activator of Nuclear Factor-κB Ligand)-induced signaling pathway in osteoclast precursors. Specifically, it blocks the phosphorylation of p38, extracellular signal-regulated kinase (ERK), and glycogen synthase kinase 3β (GSK3β).[1][3] This upstream inhibition leads to the suppression of c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), a master transcription factor for osteoclastogenesis.[1]
Q3: Has a direct molecular off-target for this effect been identified?
A3: Currently, the direct molecular target of fexaramine that initiates the inhibition of the p38, ERK, and GSK3β signaling pathways in osteoclasts has not been explicitly identified in the available scientific literature. The observed effects are downstream consequences of an initial off-target interaction.
Q4: Is there any quantitative data on the binding affinity of fexaramine to off-target proteins?
A4: To date, specific binding affinities (e.g., Ki, Kd, IC50) of fexaramine to proteins involved in the osteoclast differentiation pathway (like p38, ERK, or GSK3β) have not been reported. Broad off-target screening panel results, such as kinome scans or CEREP safety panels for fexaramine, are not publicly available.
Q5: In what experimental systems have these off-target effects been observed?
A5: The inhibitory effects of fexaramine on osteoclastogenesis have been demonstrated in both in vitro and in vivo models. In vitro studies have utilized mouse bone marrow-derived macrophages (BMMs) differentiated into osteoclasts. The in vivo effect has been confirmed in a lipopolysaccharide (LPS)-induced mouse calvarial model of osteoclast formation.
Data Presentation
While direct quantitative binding data for off-target interactions are not available, the following table summarizes the observed functional off-target effects of fexaramine.
| Off-Target Effect | Experimental System | Observed Phenotype | Signaling Pathway Affected | Citation |
| Inhibition of Osteoclast Differentiation | In vitro (Mouse Bone Marrow Macrophages) | Dose-dependent decrease in TRAP-positive multinucleated osteoclasts. | Inhibition of RANKL-induced phosphorylation of p38, ERK, and GSK3β; suppression of c-Fos and NFATc1 expression. | |
| Inhibition of Bone Resorption | In vitro (Dentine Slice Assay) | Strong inhibition of resorption pit formation by mature osteoclasts. | Downstream effect of inhibited osteoclast function. | |
| Suppression of Inflammatory Osteoclastogenesis | In vivo (Mouse Calvarial Model with LPS) | Notable reduction in LPS-induced osteoclast formation. | Presumed to be the same as the in vitro mechanism. |
Experimental Protocols
Protocol 1: In Vitro Osteoclast Differentiation Assay
This protocol is adapted from studies investigating the effect of fexaramine on RANKL-induced osteoclastogenesis.
1. Isolation and Culture of Bone Marrow-Derived Macrophages (BMMs): a. Euthanize mice (e.g., C57BL/6) and aseptically dissect the femurs and tibias. b. Remove the epiphyses and flush the bone marrow from the shafts using α-MEM (Minimum Essential Medium Eagle - Alpha Modification) with a 25-gauge needle. c. Disperse the cell clumps by gentle pipetting and pass the cell suspension through a 70 µm cell strainer. d. Centrifuge the cells, resuspend in fresh α-MEM, and lyse red blood cells using a suitable lysis buffer. e. Culture the bone marrow cells in α-MEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF (Macrophage Colony-Stimulating Factor) for 3 days to generate BMMs.
2. Osteoclast Differentiation: a. Plate the BMMs in 96-well plates at a density of 1 x 10^4 cells/well. b. Culture the BMMs with 30 ng/mL M-CSF and 100 ng/mL RANKL to induce osteoclast differentiation. c. Treat the cells with varying concentrations of fexaramine (or vehicle control) at the time of RANKL addition. d. Culture for 4 days, replacing the medium every 2 days with fresh medium containing M-CSF, RANKL, and the respective treatments.
3. TRAP (Tartrate-Resistant Acid Phosphatase) Staining: a. After 4 days, fix the cells with 10% formalin for 10 minutes. b. Wash the cells with PBS and stain for TRAP using a commercially available kit according to the manufacturer's instructions. c. Identify osteoclasts as TRAP-positive multinucleated cells (≥3 nuclei). d. Quantify the number of osteoclasts per well using light microscopy.
Protocol 2: Western Blot Analysis of Signaling Pathways
1. Cell Lysis: a. Plate BMMs in 6-well plates and starve them in serum-free α-MEM for 4-6 hours. b. Pre-treat the cells with fexaramine (e.g., 5 µM) or vehicle for 1 hour. c. Stimulate the cells with RANKL (e.g., 100 ng/mL) for the desired time points (e.g., 0, 5, 15, 30, 60 minutes for phosphorylation events). d. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. e. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 rpm for 20 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
2. SDS-PAGE and Western Blotting: a. Determine the protein concentration using a BCA or Bradford assay. b. Denature equal amounts of protein by boiling in Laemmli sample buffer. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against phospho-p38, p38, phospho-ERK, ERK, phospho-GSK3β, GSK3β, c-Fos, NFATc1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Fexaramine's off-target inhibition of RANKL signaling in osteoclasts.
Caption: Workflow for assessing fexaramine's off-target effects on osteoclasts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in osteoclast differentiation between wells/experiments. | 1. Inconsistent BMM plating density.2. Variability in M-CSF or RANKL activity.3. Passage number and health of BMMs. | 1. Ensure accurate cell counting and even distribution of cells when plating.2. Use freshly thawed and aliquoted cytokines; test new batches for activity.3. Use BMMs within a consistent and low passage number. |
| Unexpected cytotoxicity observed at working concentrations of fexaramine. | 1. Fexaramine precipitation due to low solubility in aqueous media.2. Contamination of fexaramine stock solution.3. Cell line sensitivity. | 1. Prepare fexaramine stock in a suitable solvent (e.g., DMSO) at a high concentration and ensure the final solvent concentration in the culture medium is low (<0.1%) and consistent across all conditions.2. Filter-sterilize the fexaramine stock solution.3. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range for your specific cells. |
| Inconsistent or weak inhibition of p38/ERK/GSK3β phosphorylation. | 1. Suboptimal timing of RANKL stimulation or cell lysis.2. Insufficient fexaramine pre-incubation time.3. Inactive fexaramine. | 1. Perform a time-course experiment to determine the peak phosphorylation of each protein in your system.2. Ensure adequate pre-incubation with fexaramine (e.g., at least 1 hour) before RANKL stimulation.3. Use a fresh stock of fexaramine and confirm its on-target (FXR agonist) activity in a relevant assay if possible. |
| No effect of fexaramine on osteoclast differentiation. | 1. Inactive compound.2. Inappropriate concentration range.3. FXR-dependent effects masking off-target effects in your specific cell system (unlikely based on current data, but possible). | 1. Verify the identity and purity of the fexaramine.2. Perform a wide dose-response curve (e.g., from nanomolar to high micromolar) to identify the effective concentration range.3. If using a cell line that expresses high levels of FXR, consider using FXR knockout/knockdown cells to isolate the off-target effect. |
References
- 1. Fexaramine Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fexaramine Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Fexaramine Dosage Optimization for Metabolic Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing fexaramine dosage in metabolic studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during fexaramine experiments.
| Issue | Potential Cause | Recommended Solution |
| Lack of expected metabolic effects (e.g., no change in body weight or glucose tolerance) | Improper drug formulation or administration: Fexaramine is highly insoluble and requires a specific vehicle for effective oral delivery.[1] | Ensure fexaramine is completely dissolved or homogenously suspended in the vehicle. A common vehicle is 0.2% DMSO in PBS or a suspension in Carboxymethylcellulose sodium (CMC-Na).[1][2] Confirm the oral gavage technique is correct to ensure the full dose reaches the stomach. |
| Incorrect dosage: The dose may be too low to elicit a significant metabolic response in the specific animal model or diet. | Refer to the dose-response data in Table 1. Consider a pilot study with a range of doses (e.g., 10, 50, and 100 mg/kg) to determine the optimal dose for your experimental conditions.[3] | |
| Systemic absorption: If fexaramine enters systemic circulation, it may produce different or even opposite effects compared to gut-restricted action.[4] | Use oral gavage for administration to restrict fexaramine's action to the intestine. Intraperitoneal injections should be avoided if gut-specific effects are desired. | |
| Variability in results between animals | Inconsistent gavage technique: Inaccurate administration can lead to different amounts of fexaramine being delivered. | Ensure all personnel are properly trained in oral gavage techniques for mice. The use of brief isoflurane anesthesia may improve the consistency of administration. |
| Differences in gut microbiota: The metabolic effects of fexaramine can be influenced by the composition of the gut microbiota. | House animals under the same conditions to minimize variations in their gut microbiome. Consider analyzing the gut microbiome as a variable in your study. | |
| Unexpected side effects (e.g., weight gain, worsened glucose control) | Systemic FXR activation: As mentioned, systemic exposure to fexaramine can lead to adverse metabolic outcomes. | Verify the route of administration is strictly oral to maintain gut-restriction. |
| Pre-existing metabolic state: The effects of fexaramine can differ between lean and obese animals or between different diet models. | Carefully select the appropriate animal model and diet for your research question. Note that in some control diet models, fexaramine has been reported to cause glucose intolerance and insulin resistance. |
Frequently Asked Questions (FAQs)
Dosing and Administration
1. What is the recommended starting dose of fexaramine for metabolic studies in mice?
Based on published studies, a common and effective dose for inducing metabolic benefits in diet-induced obese mice is 100 mg/kg, administered daily via oral gavage. However, dose-dependent effects have been observed, and lower doses such as 5 mg/kg and 50 mg/kg have also been used. It is advisable to perform a dose-response study to find the optimal dose for your specific model and experimental setup.
2. How should fexaramine be prepared for oral administration?
Due to its poor solubility, fexaramine requires a specific vehicle for oral gavage. A frequently used method is to first dissolve fexaramine in DMSO and then dilute it with PBS to a final concentration of 0.2% DMSO. Another option is to prepare a homogenous suspension in Carboxymethylcellulose sodium (CMC-Na).
3. What is the appropriate route of administration for studying the gut-restricted effects of fexaramine?
Oral gavage is the standard and recommended route of administration to ensure fexaramine's effects are primarily localized to the intestine. Intraperitoneal injection leads to systemic distribution and can activate FXR in other tissues like the liver and kidneys, which may not be the intended experimental goal.
Expected Outcomes and Mechanism of Action
4. What are the expected metabolic outcomes of oral fexaramine treatment in a diet-induced obesity model?
In obese mice, oral fexaramine treatment has been shown to:
-
Prevent diet-induced weight gain and reduce fat mass without affecting food intake.
-
Improve glucose tolerance and insulin sensitivity.
-
Lower cholesterol and triglyceride levels.
-
Promote the browning of white adipose tissue, leading to increased energy expenditure.
-
Reduce inflammation.
5. What is the primary mechanism of action for fexaramine's metabolic benefits?
Fexaramine is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the gut, liver, and kidneys. When administered orally, its poor absorption confines its activity to the intestines. Intestinal FXR activation by fexaramine triggers a signaling cascade that includes:
-
Induction of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19).
-
Activation of Takeda G protein-coupled receptor 5 (TGR5) and subsequent glucagon-like peptide-1 (GLP-1) signaling.
This cascade leads to systemic improvements in glucose and lipid metabolism and an increase in energy expenditure through the browning of white adipose tissue.
Experimental Design and Data Interpretation
6. How long does it take to observe the metabolic effects of fexaramine?
Significant metabolic improvements, such as the prevention of weight gain in mice on a high-fat diet, have been reported after a few weeks of daily treatment. Studies have often been conducted over a period of 5 weeks to observe robust effects.
7. Should food intake be monitored during a fexaramine study?
Yes, it is crucial to monitor food intake. A key finding from several studies is that fexaramine reduces weight gain without causing a change in appetite or food consumption. This helps to demonstrate that the observed weight loss is due to increased energy expenditure and not caloric restriction.
Data Presentation
Table 1: Summary of Fexaramine Dosage and Effects in Murine Metabolic Studies
| Dose (mg/kg) | Administration Route | Duration | Animal Model | Key Metabolic Outcomes | Reference |
| 100 | Oral Gavage | 5 weeks | Diet-induced obese mice | Prevented weight gain, reduced fat mass, improved glucose tolerance and insulin sensitivity, promoted browning of white adipose tissue. | |
| 50 | Oral Gavage | 7-9 days | Wild-type and db/db mice | Stimulated GLP-1 secretion, improved glucose tolerance. | |
| 10, 50, 100 | Oral Gavage | 5 weeks | Diet-induced obese mice | Dose-dependent prevention of weight gain. | |
| 5 | Oral Gavage | 3 weeks | High-fat diet-fed mice | Reduced body mass and glucose intolerance, improved gut dysbiosis. |
Experimental Protocols
Protocol 1: Preparation and Administration of Fexaramine via Oral Gavage
-
Vehicle Preparation:
-
Option A (DMSO/PBS): Prepare a 0.2% DMSO in sterile PBS solution. For example, add 20 µL of 100% DMSO to 9.98 mL of sterile PBS.
-
Option B (CMC-Na): Prepare a sterile solution of Carboxymethylcellulose sodium (e.g., 0.5% or 1% w/v) in water.
-
-
Fexaramine Formulation:
-
For Option A: Fexaramine is highly insoluble in aqueous solutions. First, dissolve the required amount of fexaramine powder in 100% DMSO to create a stock solution. Then, dilute the stock solution in the 0.2% DMSO/PBS vehicle to the final desired concentration for dosing. Ensure the final DMSO concentration in the administered solution does not exceed what is well-tolerated by the animals.
-
For Option B: Weigh the required amount of fexaramine and add it to the CMC-Na solution. Vortex or sonicate until a homogenous suspension is formed.
-
-
Animal Dosing:
-
Accurately weigh each mouse to calculate the individual dose volume. The volume should typically not exceed 10 mL/kg.
-
Administer the fexaramine solution or suspension via oral gavage using a proper-sized feeding needle.
-
Administer the vehicle alone to the control group.
-
Perform the administration at the same time each day to maintain consistency.
-
Protocol 2: Assessment of Key Metabolic Parameters
-
Body Weight and Composition:
-
Measure body weight daily or several times a week.
-
At the end of the study, measure fat and lean mass using techniques like MRI or by dissecting and weighing individual fat pads (e.g., epididymal, subcutaneous).
-
-
Food and Water Intake:
-
Measure the amount of food and water consumed per cage daily or several times a week and calculate the average intake per mouse.
-
-
Glucose and Insulin Tolerance Tests (GTT and ITT):
-
Perform GTT and ITT at baseline and at the end of the treatment period.
-
For GTT, fast the mice overnight (around 6-8 hours), then administer a bolus of glucose (e.g., 2 g/kg) via oral gavage or intraperitoneal injection. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
For ITT, fast the mice for a shorter period (around 4-6 hours), then administer insulin (e.g., 0.75 U/kg) via intraperitoneal injection. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-insulin injection.
-
-
Blood Parameter Analysis:
-
At the end of the study, collect blood via cardiac puncture or from the tail vein.
-
Separate plasma or serum and store at -80°C.
-
Analyze for levels of insulin, triglycerides, cholesterol, and inflammatory cytokines (e.g., TNFα, IL-1β).
-
-
Gene Expression Analysis:
-
Harvest tissues of interest such as the ileum, liver, and white and brown adipose tissue.
-
Isolate RNA and perform quantitative real-time PCR (qPCR) to analyze the expression of target genes (e.g., Fgf15, Shp in the ileum; genes related to thermogenesis like Ucp1 in adipose tissue).
-
Visualizations
Caption: Fexaramine's intestinal FXR activation pathway.
Caption: General experimental workflow for a fexaramine study.
References
- 1. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. US20150258052A1 - Methods of using fexaramine and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
fexaramine stability and storage conditions
For researchers, scientists, and drug development professionals utilizing fexaramine, this technical support center provides essential information on its stability and storage, alongside troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store fexaramine powder?
A1: Fexaramine powder should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1][2] For shorter periods, storage at 4°C is acceptable for up to two years.[1]
Q2: What are the recommended storage conditions for fexaramine in solvent?
A2: Fexaramine dissolved in a solvent should be stored at -80°C, where it can remain stable for up to two years.[1] If storing at -20°C, it is recommended to use the solution within one year.[1] It is not recommended to store aqueous solutions for more than one day.
Q3: What solvents can I use to dissolve fexaramine?
A3: Fexaramine is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). The solubility in DMSO is approximately 10 mg/mL and in DMF is around 30 mg/mL. For biological experiments, ensure the final concentration of the organic solvent is low enough to not have physiological effects.
Q4: Does fexaramine need to be protected from light?
A4: While specific data on light sensitivity is limited, it is general good laboratory practice to store compounds in light-protected containers, such as amber vials, especially for long-term storage.
Q5: How is fexaramine shipped?
A5: Fexaramine is typically shipped at room temperature for continental US deliveries, though this may vary for other locations. Some suppliers may ship with blue ice.
Stability Data Summary
| Formulation | Storage Temperature | Stability Period |
| Powder | -20°C | ≥ 4 years |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 2 years |
| In Solvent | -20°C | 1 year |
| Aqueous Solution | Room Temperature | Not recommended for >1 day |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Improper storage conditions leading to degradation. | Verify that the compound has been stored at the recommended temperature (-20°C for powder, -80°C for solutions in solvent). Avoid repeated freeze-thaw cycles. |
| Contamination of the stock solution. | Use fresh, high-purity solvent to prepare new stock solutions. Ensure proper sterile techniques if used in cell culture. | |
| Incorrect solvent or poor solubility. | Fexaramine has limited solubility in aqueous solutions. For aqueous buffers, dilute from a concentrated stock in an organic solvent like DMSO. Sonication may be required to fully dissolve the compound in DMSO. | |
| Precipitation of the compound in media or buffer. | The compound's solubility limit has been exceeded in the aqueous medium. | Optimize the final concentration of the compound and the percentage of organic solvent in the final solution. Prepare fresh dilutions from a concentrated stock solution for each experiment. |
| Variability between experiments. | Inconsistent preparation of fexaramine solutions. | Standardize the protocol for preparing fexaramine solutions, including the solvent used, concentration of the stock solution, and the final dilution method. Prepare single-use aliquots to minimize handling of the stock solution. |
Experimental Protocols
Preparation of Fexaramine Stock Solution (Example)
-
Objective: To prepare a 10 mM stock solution of fexaramine in DMSO.
-
Materials:
-
Fexaramine powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and appropriate weighing tools
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the fexaramine vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of fexaramine powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM solution (MW: 496.64 g/mol ), weigh out 4.97 mg of fexaramine.
-
Add the appropriate volume of DMSO to the fexaramine powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).
-
Visualizing Fexaramine Handling and Troubleshooting
Below are diagrams illustrating key workflows and logical relationships for handling and troubleshooting fexaramine.
References
troubleshooting inconsistent results with NR1H4 activator 1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with NR1H4 Activator 1.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, helping you to identify potential causes and implement effective solutions.
Issue 1: Inconsistent or No Induction of Target Gene Expression
Question: I am treating my cells with this compound, but I'm seeing inconsistent or no upregulation of my target genes (e.g., SHP, BSEP, FGF19) as measured by qPCR. What could be the problem?
Answer:
Several factors can contribute to a lack of consistent target gene induction. Follow these troubleshooting steps to identify the root cause:
Possible Causes and Solutions:
-
Cell Line Issues:
-
Low Endogenous NR1H4 Expression: The cell line you are using may not express sufficient levels of NR1H4. Confirm NR1H4 expression in your cell line at both the mRNA and protein level. Consider using a cell line known to have robust NR1H4 expression, such as HepG2 or Caco-2 cells.
-
Cell Line Misidentification or Contamination: Cell line misidentification and cross-contamination are common issues in research that can lead to unreliable data.[1][2][3][4][5] It is crucial to authenticate your cell lines, for instance, through Short Tandem Repeat (STR) profiling. Regularly test your cultures for mycoplasma contamination.
-
High Passage Number: Cells can undergo genetic and phenotypic changes at high passage numbers, potentially altering their response to stimuli. Use low-passage cells for your experiments and maintain a consistent passaging schedule.
-
-
Compound Activity and Handling:
-
Incorrect Concentration: The concentration of this compound may be suboptimal. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Compound Degradation: Improper storage or handling can lead to the degradation of the activator. Ensure the compound is stored according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stock solution.
-
Solvent Issues: The solvent used to dissolve the activator (e.g., DMSO) may be at a concentration that is toxic to the cells. Ensure the final solvent concentration in your culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.
-
-
Experimental Procedure:
-
Suboptimal Treatment Duration: The incubation time with the activator may be too short or too long. Perform a time-course experiment to identify the optimal treatment duration for maximal target gene induction.
-
Serum Interference: Components in the serum of your culture medium could interfere with the activity of the NR1H4 activator. Consider reducing the serum concentration or using a serum-free medium during the treatment period.
-
qPCR Issues: Problems with your qPCR workflow, such as poor RNA quality, inefficient primer design, or incorrect cycling conditions, can lead to inaccurate results. Verify RNA integrity, validate your primers, and optimize your qPCR protocol.
-
Issue 2: High Variability Between Replicates in Reporter Assays
Question: I am using a luciferase reporter assay to measure NR1H4 activity, but I'm observing high variability between my replicate wells. What can I do to improve consistency?
Answer:
High variability in reporter assays can obscure real effects. Here are common causes and how to address them:
Possible Causes and Solutions:
-
Cell Seeding and Transfection Inconsistency:
-
Uneven Cell Plating: Inconsistent cell numbers across wells will lead to variable reporter gene expression. Ensure you have a single-cell suspension and mix thoroughly before plating.
-
Variable Transfection Efficiency: Differences in transfection efficiency between wells are a major source of variability. Optimize your transfection protocol by testing different DNA-to-reagent ratios. Using a co-transfected internal control plasmid (e.g., expressing Renilla luciferase) can help normalize for transfection efficiency.
-
-
Assay Reagent and Procedural Issues:
-
Incomplete Cell Lysis: Incomplete lysis will result in a lower and more variable luciferase signal. Ensure the lysis buffer is compatible with your cells and that you are using the recommended volume and incubation time.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant error. Use calibrated pipettes and consider preparing a master mix of your reagents to be added to all wells.
-
Reagent Temperature: Luciferase assay reagents are temperature-sensitive. Allow all reagents to equilibrate to room temperature before use, as recommended by the manufacturer.
-
-
Signal Interference and Background:
-
Compound Interference: The NR1H4 activator or other compounds in your experiment may directly inhibit or enhance luciferase activity, leading to misleading results. You can test for this by performing the assay in a cell-free system.
-
High Background Signal: High background can be caused by the type of microplate used or contamination. Use opaque, white-walled plates to maximize the luminescent signal and minimize well-to-well crosstalk.
-
Frequently Asked Questions (FAQs)
Q1: What is NR1H4 and what is its function?
A1: NR1H4, also known as the Farnesoid X Receptor (FXR), is a nuclear receptor that is highly expressed in the liver, intestine, kidneys, and adrenal glands. It functions as a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in bile acid, lipid, and glucose homeostasis. Natural ligands for NR1H4 include bile acids, such as chenodeoxycholic acid (CDCA).
Q2: What are the common downstream target genes of NR1H4 activation?
A2: Upon activation, NR1H4 forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of its target genes. Commonly studied downstream target genes include:
-
Small Heterodimer Partner (SHP; NR0B2): A key transcriptional repressor involved in bile acid and cholesterol metabolism.
-
Bile Salt Export Pump (BSEP; ABCB11): Responsible for transporting bile salts out of hepatocytes.
-
Fibroblast Growth Factor 19 (FGF19): An intestinal hormone that regulates bile acid synthesis in the liver.
Q3: Which cell lines are suitable for studying NR1H4 activation?
A3: The choice of cell line depends on the specific research question. Commonly used cell lines for NR1H4 studies include:
-
HepG2 (Human Hepatocellular Carcinoma): A widely used liver cell line that endogenously expresses NR1H4.
-
Caco-2 (Human Colorectal Adenocarcinoma): These cells can differentiate into a polarized monolayer resembling the intestinal epithelium and are useful for studying intestinal NR1H4 signaling.
-
HEK293T (Human Embryonic Kidney): These cells have low endogenous NR1H4 expression and are often used for reporter assays where the NR1H4 receptor and a reporter construct are co-transfected.
Q4: What are some important considerations for preparing and storing this compound?
A4: Proper handling of the activator is critical for reproducible results.
-
Solubility: Ensure the activator is fully dissolved in the appropriate solvent (e.g., DMSO) to create a stock solution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium for each experiment. Avoid storing the activator at diluted concentrations for extended periods.
Data Presentation
Table 1: Commonly Used NR1H4 Agonists and Their Properties
| Activator | Type | EC50 | Recommended In Vitro Concentration Range |
| Chenodeoxycholic Acid (CDCA) | Natural (Bile Acid) | 15-50 µM | 10-100 µM |
| Obeticholic Acid (OCA) | Synthetic | ~99 nM | 0.1-10 µM |
| GW4064 | Synthetic | ~65 nM | 0.1-5 µM |
| Fexaramine | Synthetic | ~25 nM | 0.05-1 µM |
Table 2: Common qPCR Target Genes for NR1H4 Activation
| Gene Symbol | Gene Name | Function |
| NR0B2 (SHP) | Small Heterodimer Partner | Transcriptional corepressor |
| ABCB11 (BSEP) | Bile Salt Export Pump | Bile acid transport |
| FGF19 | Fibroblast Growth Factor 19 | Regulation of bile acid synthesis |
| CYP7A1 | Cholesterol 7α-hydroxylase | Rate-limiting enzyme in bile acid synthesis (repressed by NR1H4) |
Experimental Protocols
Protocol 1: General Cell Culture for HepG2 and Caco-2 Cells
-
Media Preparation:
-
HepG2: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Caco-2: DMEM or RPMI-1640 supplemented with 10-20% FBS, 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.
-
-
Cell Thawing:
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge at a low speed (e.g., 200 x g) for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and transfer to a culture flask.
-
-
Cell Maintenance:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Subculture the cells when they reach 70-80% confluency.
-
Protocol 2: this compound Treatment
-
Seed cells in the appropriate culture plates (e.g., 6-well plates for RNA isolation, 96-well plates for reporter assays).
-
Allow cells to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare fresh dilutions of this compound in serum-free or low-serum medium from a stock solution.
-
Remove the existing culture medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentrations of this compound or vehicle control to the cells.
-
Incubate for the predetermined optimal time (e.g., 6-24 hours).
-
Proceed with downstream analysis (e.g., RNA isolation, cell lysis for reporter assay).
Protocol 3: RNA Isolation and qPCR for Target Gene Expression
-
After treatment, wash cells with PBS and lyse them directly in the culture plate using a suitable lysis buffer (e.g., from an RNA isolation kit).
-
Isolate total RNA according to the manufacturer's protocol of your chosen RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for your target gene and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Perform qPCR using a real-time PCR system with appropriate cycling conditions.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Protocol 4: Dual-Luciferase Reporter Assay
-
Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing FXREs, an NR1H4 expression plasmid, and a Renilla luciferase control plasmid.
-
After transfection (typically 24 hours), treat the cells with this compound or vehicle control for the desired duration.
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysate to a white-walled, 96-well plate.
-
Measure firefly luciferase activity by adding the luciferase assay reagent and reading the luminescence on a plate reader.
-
Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase reaction.
-
Measure Renilla luciferase activity.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
Visualizations
Caption: NR1H4 Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Cell Line Cross-Contamination and Misidentification; Common Cell Culture Problems [sigmaaldrich.com]
- 2. cellbank.nibn.go.jp [cellbank.nibn.go.jp]
- 3. On Biology Mix-up mayhem: cell line contamination in biological research [blogs.biomedcentral.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. Investigation of Cross-Contamination and Misidentification of 278 Widely Used Tumor Cell Lines | PLOS One [journals.plos.org]
Technical Support Center: Farnesoid X Receptor (FXR) Activation
Welcome to the technical support center for researchers investigating Farnesoid X Receptor (FXR) activation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments comparing systemic and gut-restricted FXR activation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges and adverse effects associated with systemic FXR activation?
Systemic activation of FXR, while therapeutically promising for metabolic diseases, has been linked to several adverse side effects in clinical trials. The most commonly reported issues include pruritus (itching), and an imbalance in cholesterol homeostasis, particularly an increase in LDL cholesterol.[1][2] Other potential side effects can include gastrointestinal discomfort, such as diarrhea and bloating.[2] These challenges have driven the development of agonists that specifically target the intestine to mitigate systemic exposure and associated risks.[1][3]
Q2: Why is gut-restricted FXR activation a preferred therapeutic strategy?
Targeting FXR exclusively in the intestine offers a promising approach to harness its metabolic benefits while avoiding the adverse effects of systemic activation. Intestinal FXR activation robustly induces the expression of Fibroblast Growth Factor 15 (FGF15 in mice) or FGF19 (in humans), an endocrine hormone that enters the portal circulation and acts on the liver. This gut-liver signaling axis can indirectly regulate hepatic processes, such as suppressing bile acid synthesis, without direct activation of liver FXR. Furthermore, selective intestinal activation has been shown to improve glucose metabolism, reduce diet-induced obesity, and promote the browning of white adipose tissue.
Q3: How can I experimentally confirm that my FXR agonist is truly gut-restricted?
Confirming intestinal restriction requires a multi-faceted approach:
-
Pharmacokinetic Analysis: Measure the concentration of the compound in plasma from the portal vein versus systemic circulation after oral administration. A gut-restricted agonist should have significantly higher concentrations in the portal vein and very low or undetectable levels in systemic circulation.
-
Tissue-Specific Gene Expression: After in vivo administration, profile FXR target gene expression in both the ileum and the liver. A gut-restricted agonist should strongly induce intestinal targets like FGF15/19 and IBABP (FABP6) without directly activating hepatic targets like SHP (NR0B2) or BSEP (ABCB11). Any changes in hepatic gene expression (e.g., CYP7A1 suppression) should be attributable to the indirect effects of intestinal FGF15/19.
-
In Vitro Permeability Assays: Use a Caco-2 transwell assay to assess the compound's ability to cross an intestinal epithelial barrier. Low permeability in this model suggests poor absorption and supports intestinal restriction.
Q4: What are the key downstream target genes to measure for assessing intestinal vs. hepatic FXR activation?
The tissue-specific nature of FXR binding and gene regulation is critical for interpreting experimental results. While some targets are shared, others are more specific. See Table 2 for a summary.
-
Primary Intestinal Markers: The induction of FGF15 (mouse) or FGF19 (human) is a hallmark of intestinal FXR activation. Other key intestinal-specific targets include Intestinal Bile Acid Binding Protein (IBABP or FABP6) and the Organic Solute Transporter alpha/beta (OSTα/β).
-
Primary Hepatic Markers: Direct hepatic FXR activation is typically confirmed by measuring the induction of the Small Heterodimer Partner (SHP or NR0B2) and the Bile Salt Export Pump (BSEP or ABCB11). A primary downstream effect of hepatic FXR activation is the suppression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
Troubleshooting Guides
Issue: My novel "gut-restricted" agonist shows unexpected systemic effects, like changes in plasma lipids.
-
Possible Cause 1: Low-level systemic exposure. Even at concentrations below the detection limit of standard assays, your compound might be sufficient to engage hepatic FXR, especially with chronic dosing.
-
Solution: Perform a dose-response study and use a more sensitive analytical method (e.g., LC-MS/MS) to accurately quantify systemic drug levels. Compare the in vivo effective concentration to the in vitro EC50 for hepatic FXR activation.
-
-
Possible Cause 2: Indirect effects via the gut-liver axis. Activation of intestinal FXR induces FGF15/19, which signals to the liver to regulate metabolism. This is an expected indirect systemic effect. Additionally, changes in the bile acid pool composition due to altered gut microbiota can systemically impact lipid metabolism.
-
Solution: Measure plasma FGF15/19 levels and analyze the expression of hepatic genes known to be regulated by FGF15/19 (e.g., CYP7A1). Correlate these changes with the observed systemic effects to distinguish between direct compound activity and indirect signaling.
-
Issue: I am observing high variability in FGF15/19 expression between animals in the same treatment group.
-
Possible Cause 1: Circadian rhythm and feeding status. FGF15/19 expression is tightly regulated by feeding and the subsequent flux of bile acids. Animals that have eaten recently will have a different baseline FXR activation state.
-
Solution: Standardize the experimental conditions. Fast animals for a consistent period (e.g., 4-6 hours) before dosing and tissue collection to synchronize their metabolic state. Ensure dosing occurs at the same time of day for all cohorts.
-
-
Possible Cause 2: Inconsistent compound delivery or formulation. If the agonist is not properly solubilized or is unstable in the gavage vehicle, the dose delivered to the intestine may be inconsistent.
-
Solution: Validate your vehicle and formulation for stability and solubility. Ensure thorough mixing before each gavage. Consider including a positive control group with a well-characterized FXR agonist like GW4064 or OCA to benchmark your results.
-
Data Summaries
Table 1: Comparison of Systemic vs. Gut-Restricted FXR Agonist Effects
| Feature | Systemic FXR Activation | Gut-Restricted FXR Activation |
| Primary Agonist Example | Obeticholic Acid (OCA) | Fexaramine (Fex) |
| Key Direct Target Organs | Liver, Intestine, Kidney, Adipose Tissue | Ileum, Colon |
| Therapeutic Benefits | Improved cholestasis, insulin sensitivity, reduced hepatic steatosis. | Improved insulin sensitivity, reduced obesity, browning of white adipose tissue, increased GLP-1. |
| Common Adverse Effects | Pruritus, increased LDL cholesterol, GI discomfort. | Generally avoids systemic side effects; potential for GI effects remains. |
| Mechanism of Action | Direct activation of FXR in multiple tissues. | Direct activation of intestinal FXR, leading to indirect systemic effects via FGF15/19 signaling. |
Table 2: Common FXR Target Genes for In Vivo Experiments
| Gene Symbol | Full Name | Primary Tissue | Expected Regulation |
| FGF15/FGF19 | Fibroblast Growth Factor 15/19 | Intestine (Ileum) | Upregulation |
| NR0B2 (SHP) | Small Heterodimer Partner | Liver, Intestine | Upregulation |
| ABCB11 (BSEP) | Bile Salt Export Pump | Liver | Upregulation |
| FABP6 (IBABP) | Intestinal Bile Acid Binding Protein | Intestine (Ileum) | Upregulation |
| SLC51A/B (OSTα/β) | Organic Solute Transporter α/β | Intestine, Liver | Upregulation |
| CYP7A1 | Cholesterol 7α-hydroxylase | Liver | Suppression |
Signaling Pathways & Experimental Workflows
Caption: Core FXR signaling pathway in a hepatocyte.
Caption: The FXR-mediated gut-liver axis signaling pathway.
Caption: Experimental workflow for validating a gut-restricted FXR agonist.
Experimental Protocols
Protocol 1: Assessing Tissue-Specific FXR Target Gene Expression via qPCR
-
Animal Dosing: Administer the FXR agonist or vehicle control to mice via oral gavage. A typical dose for a tool compound like Fexaramine is 50-100 mg/kg.
-
Tissue Harvest: At a predetermined time point (e.g., 4-8 hours post-dose), euthanize animals and harvest terminal ileum and liver samples. Immediately snap-freeze tissues in liquid nitrogen or place them in an RNA stabilization reagent.
-
RNA Extraction: Isolate total RNA from ~20-30 mg of tissue using a TRIzol-based method or a commercial kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers for your target genes (see Table 2) and a housekeeping gene (e.g., Gapdh, Actb).
-
Run the qPCR plate on a real-time PCR system.
-
Example cycling conditions: 95°C for 3 min, followed by 40 cycles of 95°C for 30s, 58-60°C for 30s, and 72°C for 45s.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treatment group to the vehicle control group.
Protocol 2: In Vitro Intestinal Permeability Assay (Caco-2 Transwell Model)
-
Cell Culture: Culture Caco-2 cells on permeable transwell inserts (e.g., 0.4 µm pore size) for 21 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value >250 Ω·cm² is generally considered acceptable.
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound (FXR agonist) to the apical (AP) chamber, which represents the intestinal lumen.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) chamber, which represents the bloodstream.
-
Include a low-permeability (e.g., Lucifer Yellow) and high-permeability (e.g., propranolol) control.
-
-
Sample Analysis: Quantify the concentration of the test compound in the AP and BL samples using a suitable analytical method like LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the monolayer. A low Papp value is indicative of poor absorption and suggests the compound may be gut-restricted.
Protocol 3: Chromatin Immunoprecipitation (ChIP)-qPCR for FXR Binding
-
Cross-linking: Treat minced liver or intestinal tissue with 1% formaldehyde for 10-15 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells/tissue and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-FXR antibody or a negative control IgG.
-
Add Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA using a PCR purification kit.
-
qPCR Analysis: Use qPCR to quantify the amount of specific DNA sequences in your purified sample. Design primers to amplify known FXR Response Elements (FXREs) within the promoter regions of target genes (e.g., the Nr0b2 promoter for liver or the Ostα promoter for intestine).
-
Data Analysis: Express the results as a percentage of input chromatin to determine the enrichment of FXR binding at specific gene loci in response to agonist treatment.
References
Validation & Comparative
Fexaramine vs. GW4064: A Comparative Guide to FXR Activation
For researchers, scientists, and drug development professionals, understanding the nuances of Farnesoid X Receptor (FXR) agonists is critical for advancing therapeutic strategies for metabolic and inflammatory diseases. This guide provides a detailed, data-driven comparison of two widely studied non-steroidal FXR agonists: Fexaramine and GW4064.
Fexaramine and GW4064 are both potent activators of FXR, a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1] While both compounds effectively engage the FXR signaling pathway, they exhibit distinct pharmacological profiles, including differences in tissue specificity, off-target effects, and overall mechanism of action. This guide will objectively compare their performance with supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Performance Comparison at a Glance
| Parameter | Fexaramine | GW4064 | Reference(s) |
| FXR Activation Potency (EC50) | ~25 nM (cell-based reporter assay) | ~65-90 nM (FXR transactivation assay) | [2][3][4][5] |
| Coactivator Recruitment (SRC-1) EC50 | ~255 nM | Comparable to Fexaramine | |
| Tissue Specificity | Intestine-restricted | Systemic | |
| Off-Target Effects | High specificity for FXR | Activates multiple G protein-coupled receptors (GPCRs), including histamine receptors, and estrogen receptor-related receptors (ERRs) | |
| Bioavailability | Low systemic bioavailability | Poor bioavailability |
In-Depth Analysis
Fexaramine: The Intestine-Selective Agonist
Fexaramine stands out as a potent, non-steroidal FXR agonist with a unique, intestine-restricted mechanism of action. This tissue selectivity is attributed to its low systemic bioavailability, which confines its primary effects to the gastrointestinal tract. Oral administration of fexaramine has been shown to induce the expression of intestinal FXR target genes, such as Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19), without significant activation of hepatic FXR targets. This localized activity makes fexaramine a valuable tool for studying the specific roles of intestinal FXR signaling and a promising therapeutic candidate for metabolic diseases with potentially fewer systemic side effects.
Structurally, fexaramine is distinct from GW4064 and interacts with the FXR ligand-binding domain through an induced-fit mechanism. This interaction is characterized by a significant conformational change in helix 6 of the receptor to accommodate the fexaramine molecule.
GW4064: The Potent, Systemic Agonist with Caveats
GW4064 is a widely used and potent synthetic FXR agonist that exhibits systemic activity. It has been instrumental in elucidating the broad physiological functions of FXR in various tissues, including the liver. Studies have demonstrated that GW4064 effectively induces the expression of hepatic FXR target genes involved in bile acid and lipid metabolism, such as the Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Multidrug Resistance-Associated Protein 2 (MRP2).
However, a critical consideration for researchers using GW4064 is its documented off-target activity. It has been shown to activate several GPCRs, including histamine receptors (H1, H2, and H4), and also functions as an agonist for estrogen receptor-related receptors (ERRs). This promiscuity can lead to FXR-independent effects, which may confound the interpretation of experimental results. For instance, GW4064-induced apoptosis in certain cancer cell lines has been shown to be independent of FXR expression.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
FXR Signaling Pathway
Caption: FXR activation by an agonist leads to heterodimerization with RXR, binding to FXREs on DNA, and regulation of target genes.
Reporter Gene Assay Workflow
Caption: Workflow for a luciferase reporter gene assay to measure FXR activation by agonists.
Experimental Protocols
Reporter Gene Assay for FXR Activation
This assay is fundamental for quantifying the potency of FXR agonists.
Objective: To determine the half-maximal effective concentration (EC50) of fexaramine and GW4064 for FXR activation.
Materials:
-
HEK293T or HepG2 cells
-
Expression plasmid for human FXR
-
Reporter plasmid containing a luciferase gene driven by a promoter with multiple FXR response elements (FXREs)
-
A control plasmid expressing a constitutively active reporter (e.g., β-galactosidase or Renilla luciferase) for normalization of transfection efficiency
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Transfection reagent (e.g., Lipofectamine)
-
Fexaramine and GW4064 stock solutions in DMSO
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of fexaramine or GW4064. A vehicle control (DMSO) should also be included.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Measurement: Lyse the cells and measure the luciferase and control reporter activities using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the control reporter activity for each well. Calculate the fold activation relative to the vehicle control. Plot the fold activation against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Coactivator Recruitment Assay (e.g., Lanthanide Chelate Fluorescence Assay)
This assay measures the ability of an agonist to promote the interaction between FXR and a coactivator peptide.
Objective: To quantify the potency of fexaramine and GW4064 in promoting the recruitment of the coactivator SRC-1 to the FXR ligand-binding domain (LBD).
Materials:
-
Purified, recombinant FXR-LBD (often as a GST-fusion protein)
-
Biotinylated peptide corresponding to the receptor-interacting domain of SRC-1
-
Europium-labeled anti-GST antibody
-
Streptavidin-Allophycocyanin (APC)
-
Assay buffer
-
Fexaramine and GW4064 stock solutions in DMSO
-
Time-resolved fluorescence reader
Procedure:
-
Reaction Setup: In a microplate, combine the GST-FXR-LBD, the biotinylated SRC-1 peptide, and varying concentrations of fexaramine or GW4064 in the assay buffer.
-
Incubation: Incubate the mixture at room temperature to allow for ligand binding and protein-protein interaction.
-
Detection Reagent Addition: Add the Europium-labeled anti-GST antibody and Streptavidin-APC to the wells.
-
Second Incubation: Incubate the plate to allow the detection reagents to bind to the complex.
-
Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. Excitation of Europium leads to energy transfer to APC when they are in close proximity (i.e., when FXR binds to SRC-1), resulting in a specific fluorescence emission from APC.
-
Data Analysis: The TR-FRET signal is proportional to the amount of coactivator recruited. Plot the signal against the logarithm of the agonist concentration and fit the data to determine the EC50 value for coactivator recruitment.
Conclusion
Both fexaramine and GW4064 are invaluable tools for investigating FXR biology. The choice between them should be guided by the specific research question.
-
Fexaramine is the preferred agonist for studies focusing on the physiological roles of intestinal FXR activation and for therapeutic strategies aiming to minimize systemic exposure and potential off-target effects. Its high specificity makes it a cleaner tool for dissecting the FXR signaling pathway in the gut.
-
GW4064 remains a potent and widely used tool for studying systemic FXR functions , particularly in the liver. However, researchers must be cognizant of its off-target activities and incorporate appropriate controls to ensure that the observed effects are indeed mediated by FXR.
By understanding the distinct characteristics of these two compounds, researchers can design more precise experiments and more accurately interpret their findings, ultimately accelerating the translation of FXR-targeted therapies into clinical practice.
References
- 1. FXR, a target for different diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Fexaramine and Obeticholic Acid: Two Farnesoid X Receptor Agonists with Distinct Pharmacological Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of fexaramine and obeticholic acid, two agonists of the Farnesoid X Receptor (FXR). While both molecules target the same nuclear receptor, their distinct pharmacokinetic properties lead to different systemic exposures, therapeutic applications, and safety profiles. This document synthesizes preclinical and clinical data to offer a comprehensive overview for research and development purposes.
Mechanism of Action: Targeting the Farnesoid X Receptor (FXR)
Fexaramine and obeticholic acid are both potent agonists of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, and kidneys.[1][2] FXR plays a central role in regulating bile acid synthesis, lipid metabolism, and glucose homeostasis.[3][4]
-
Obeticholic Acid (OCA) is a semi-synthetic bile acid analog of chenodeoxycholic acid (CDCA), the most potent natural FXR agonist.[5] OCA is approximately 100 times more potent than CDCA in activating FXR. Upon oral administration, OCA is absorbed into the systemic circulation and activates FXR in the liver and other tissues.
-
Fexaramine is a non-steroidal, synthetic FXR agonist. A key distinguishing feature of fexaramine is its gut-restricted action. When administered orally, it is poorly absorbed into the bloodstream, leading to selective activation of FXR in the intestines with minimal systemic effects.
Activation of FXR in the intestine by either drug stimulates the release of Fibroblast Growth Factor 15 (FGF15) in mice (FGF19 in humans). FGF15/19 then travels to the liver via the portal circulation and signals through the FGFR4 receptor to suppress the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. Hepatic FXR activation by OCA also induces the expression of the Small Heterodimer Partner (SHP), which further inhibits CYP7A1 transcription.
Comparative Pharmacokinetics and Pharmacodynamics
The primary distinction between fexaramine and obeticholic acid lies in their pharmacokinetic profiles, which dictates their pharmacodynamic effects.
| Parameter | Fexaramine | Obeticholic Acid |
| Chemical Class | Non-Bile Acid, Synthetic Agonist | Semi-synthetic Bile Acid Analog |
| Systemic Exposure | Minimal; gut-restricted | Systemic |
| Bioavailability | Poorly absorbed orally | Well absorbed after oral administration |
| Primary Site of Action | Intestine | Liver and Intestine |
| Metabolism | N/A (due to poor absorption) | Extensively metabolized in the liver via conjugation |
| Excretion | Primarily in feces | Primarily in feces via biliary secretion |
| FXR Affinity | High (100-fold greater than natural compounds) | High (100-fold greater than CDCA) |
Efficacy and Clinical Data
The differing distribution of these compounds has led to investigations into different therapeutic areas.
Fexaramine: To date, research on fexaramine has been limited to preclinical studies in animal models. There are currently no planned clinical trials in humans.
| Preclinical Model | Key Findings |
| Diet-Induced Obese Mice | Prevented weight gain without altering food intake. |
| Improved glucose tolerance and insulin sensitivity. | |
| Induced browning of white adipose tissue and increased thermogenesis. | |
| Lowered cholesterol and minimized inflammation. | |
| Inflammatory Bowel Disease (IBD) Mice Models | A deuterated version (FexD) was shown to prevent and treat intestinal inflammation. |
Obeticholic Acid: OCA has undergone extensive clinical development and is an approved medication for Primary Biliary Cholangitis (PBC).
| Indication | Phase | Key Findings |
| Primary Biliary Cholangitis (PBC) | Approved | Approved for PBC in combination with ursodeoxycholic acid (UDCA) in adults with an inadequate response to UDCA, or as monotherapy in adults unable to tolerate UDCA. Significantly improved alkaline phosphatase and other biochemical markers predictive of long-term outcomes. |
| Nonalcoholic Steatohepatitis (NASH) | Phase 3 (REGENERATE trial) | Showed improvement in liver fibrosis in a percentage of patients at the 25 mg dose after 18 months. |
| Primary Sclerosing Cholangitis (PSC) | Investigational | Being studied for its potential therapeutic effects. |
Safety and Side Effects
The safety profiles of fexaramine and obeticholic acid are directly related to their systemic exposure.
| Side Effect | Fexaramine (Preclinical) | Obeticholic Acid (Clinical) |
| Pruritus (Itching) | Not reported in animal studies. | Most common adverse event, dose-dependent. |
| Lipid Profile | Lowered cholesterol in mice. | Associated with decreases in HDL cholesterol and increases in LDL cholesterol. |
| Gastrointestinal | N/A | Abdominal pain and discomfort, constipation. |
| Hepatic | N/A | Boxed Warning: Hepatic decompensation and failure in PBC patients with cirrhosis. Can cause liver damage, sometimes serious. High doses in NAFLD mice models induced hepatotoxicity. |
Fexaramine's gut-restricted nature is hypothesized to make it safer in humans compared to systemically acting FXR agonists, as it may avoid the side effects associated with activating FXR in the liver and other tissues. In contrast, OCA's systemic activity is linked to a range of side effects, with pruritus being the most common and hepatic adverse events being the most severe.
Experimental Protocols
A. Representative Experimental Protocol: FXR Activation Reporter Assay
This protocol describes a common in vitro method to quantify the ability of a compound to activate the Farnesoid X Receptor.
-
Cell Culture:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
-
Transient Transfection:
-
Seed cells into 96-well plates at an appropriate density.
-
After 24 hours, transfect the cells using a lipid-based transfection reagent (e.g., Lipofectamine).
-
The transfection mixture should contain:
-
An expression vector for the human FXR.
-
An expression vector for the Retinoid X Receptor alpha (RXRα), the heterodimerization partner of FXR.
-
A reporter plasmid containing multiple copies of an FXR response element (FXRE) upstream of a luciferase gene (e.g., pGL4.27).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).
-
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds (fexaramine or obeticholic acid) or a vehicle control (e.g., DMSO).
-
Incubate the cells with the compounds for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the compound concentration.
-
Calculate the EC50 value (the concentration of the compound that elicits a half-maximal response) using a suitable nonlinear regression model (e.g., sigmoidal dose-response).
-
B. Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel FXR agonist.
Conclusion
Fexaramine and obeticholic acid, while both potent FXR agonists, represent two distinct therapeutic strategies. Obeticholic acid's systemic activity has proven effective for the treatment of cholestatic liver diseases like PBC, though its use is accompanied by notable side effects. Fexaramine, with its gut-restricted profile, offers a potentially safer mechanism for treating metabolic disorders such as obesity and type 2 diabetes by harnessing the gut-liver signaling axis without the complications of systemic FXR activation. However, its development is still in the preclinical stage. The comparison of these two compounds underscores the importance of tissue-specific drug action and provides a valuable framework for the future design of targeted nuclear receptor therapies.
References
- 1. Fexaramine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Impact of Obeticholic acid Exposure on Decompensation and Mortality in Primary Biliary Cholangitis and Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Intestine-Specific Effects of Fexaramine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fexaramine, a non-steroidal farnesoid X receptor (FXR) agonist, has emerged as a promising therapeutic candidate for metabolic diseases due to its intestine-restricted activity.[1][2] This unique property allows for the targeted activation of FXR in the gut, minimizing systemic side effects associated with other FXR agonists.[3][4] This guide provides a comparative analysis of fexaramine's performance against other FXR agonists, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.
Comparative Efficacy of Fexaramine
Fexaramine's intestine-specific action leads to a distinct profile of metabolic benefits compared to systemic FXR agonists like obeticholic acid (OCA) and GW4064.[2] Its effects are primarily mediated through the induction of fibroblast growth factor 15 (FGF15; FGF19 in humans) in the intestine, which then signals to the liver and other tissues.
Table 1: Comparison of Fexaramine with other FXR Agonists
| Feature | Fexaramine | Obeticholic Acid (OCA) | GW4064 |
| Primary Site of Action | Intestine | Systemic (Intestine and Liver) | Systemic |
| Bioavailability | Poor systemic absorption | Systemically available | Limited bioavailability |
| Effect on Weight Gain (in diet-induced obese mice) | Prevents weight gain | Can worsen weight gain when administered systemically | Prevents hepatic steatosis and insulin resistance |
| Effect on Glucose Homeostasis | Improves glucose tolerance and insulin sensitivity | Improves insulin sensitivity but can have mixed effects on glucose control | Prevents insulin resistance |
| Adipose Tissue Browning | Promotes browning of white adipose tissue (WAT) | Less pronounced effect on WAT browning | Not a primary reported effect |
| Gut Microbiome Modulation | Alters gut microbiota composition, increasing LCA-producing bacteria | Effects on gut microbiome are less defined | Not a primary reported effect |
| Side Effects | Fewer systemic side effects reported in preclinical studies | Pruritus, increased LDL-C | Poor bioavailability has limited clinical development |
Key Experimental Validations of Fexaramine's Intestine-Specific Effects
The following experiments are crucial for validating the gut-restricted action and therapeutic efficacy of fexaramine.
Assessment of Intestinal FXR Target Gene Expression
This experiment confirms that fexaramine activates FXR specifically in the intestine.
Experimental Protocol:
-
Animal Model: C57BL/6J mice are often used.
-
Treatment: Mice are treated with fexaramine (e.g., 50 mg/kg) or vehicle control via oral gavage daily for a specified period (e.g., 7-9 days).
-
Tissue Collection: Ileum and liver tissues are collected.
-
RNA Isolation and qPCR: Total RNA is extracted from the tissues, and quantitative real-time PCR (qPCR) is performed to measure the expression levels of FXR target genes.
-
Intestinal Genes: Small heterodimer partner (SHP), Fibroblast growth factor 15 (FGF15).
-
Hepatic Genes: To confirm lack of systemic activation, expression of FXR target genes in the liver (e.g., SHP, BSEP) should not be significantly changed.
-
Evaluation of Metabolic Parameters
These tests assess the systemic metabolic benefits resulting from intestine-specific FXR activation.
Experimental Protocol:
-
Animal Model: Diet-induced obese mice (e.g., fed a high-fat diet for 12 weeks) are a relevant model.
-
Treatment: Mice receive daily oral gavage of fexaramine (e.g., 5 mg/kg or 50 mg/kg) or vehicle.
-
Glucose and Insulin Tolerance Tests:
-
Oral Glucose Tolerance Test (OGTT): After a fasting period, mice are given an oral glucose load, and blood glucose levels are measured at various time points.
-
Insulin Tolerance Test (ITT): Mice are injected with insulin, and blood glucose levels are monitored over time to assess insulin sensitivity.
-
-
Body Weight and Composition: Body weight is monitored regularly. Body composition (fat mass vs. lean mass) can be assessed using techniques like DEXA scans.
-
Serum Analysis: Blood samples are collected to measure levels of triglycerides, cholesterol, and inflammatory cytokines.
Gut Microbiome Analysis
This analysis reveals fexaramine's influence on the composition and function of the gut microbiota.
Experimental Protocol:
-
Sample Collection: Cecal contents are collected from fexaramine-treated and control mice.
-
DNA Extraction and 16S rRNA Sequencing: Bacterial DNA is extracted from the cecal samples, and the V4 region of the 16S rRNA gene is amplified and sequenced to determine the bacterial composition.
-
Bioinformatic Analysis: The sequencing data is analyzed to identify changes in the abundance of different bacterial taxa (e.g., Firmicutes/Bacteroidetes ratio, specific genera like Lactobacillus and Prevotella).
Signaling Pathways and Experimental Workflows
Fexaramine's Mechanism of Action in the Intestine
Fexaramine's primary action is the activation of FXR in the intestinal epithelial cells, particularly the enterocytes. This initiates a signaling cascade with local and systemic effects.
Caption: Fexaramine's intestine-specific FXR activation pathway.
Experimental Workflow for Validating Fexaramine
A typical experimental workflow to validate the intestine-specific effects of fexaramine involves a series of in vivo and ex vivo analyses.
Caption: A typical experimental workflow for fexaramine validation.
Conclusion
Fexaramine represents a novel approach to treating metabolic diseases by selectively targeting intestinal FXR. Its unique pharmacological profile, characterized by potent local activity and minimal systemic exposure, offers a significant advantage over conventional systemic FXR agonists. The experimental framework outlined in this guide provides a robust methodology for validating the intestine-specific effects of fexaramine and similar compounds, paving the way for the development of safer and more effective therapies for metabolic disorders.
References
Navigating the Nuances of NR1H4 Activation: A Comparative Guide to Leading Agonists
For researchers, scientists, and professionals in drug development, the selective activation of Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4), more commonly known as the Farnesoid X Receptor (FXR), presents a promising therapeutic avenue for a host of metabolic and cholestatic diseases. This guide offers a detailed comparison of prominent NR1H4 activators, presenting key selectivity data, experimental methodologies, and visual aids to facilitate informed decisions in research and development.
The activation of FXR, a ligand-activated transcription factor, plays a pivotal role in regulating the homeostasis of bile acids, lipids, and glucose. The development of synthetic agonists has been a major focus of research, aiming for potent and selective activation of FXR to harness its therapeutic benefits while minimizing off-target effects. This guide profiles and compares several leading NR1H4 activators: GW4064, Obeticholic Acid (OCA), Cilofexor, and Fexaramine.
Selectivity Profile: A Head-to-Head Comparison
The therapeutic utility of an NR1H4 activator is intrinsically linked to its selectivity. Off-target activation of other nuclear receptors can lead to unintended side effects. The following table summarizes the available quantitative data on the selectivity of the featured NR1H4 activators.
| Compound | Target | EC50 (nM) | Off-Target Activity |
| GW4064 | NR1H4/FXR | 15 - 90[1][2][3][4] | Nuclear Receptors: No significant activity at other nuclear receptors at concentrations up to 1 µM[1]. GPCRs: Activates Histamine H1 and H4 receptors; Inhibits Histamine H2 receptor (EC50/IC50 values in the micromolar range). |
| Obeticholic Acid (OCA) | NR1H4/FXR | 99 | GPCRs: Activates TGR5 (GPBAR1) with an EC50 of 0.5–8 μM. |
| Cilofexor (GS-9674) | NR1H4/FXR | 43 | Data on broad nuclear receptor panel selectivity is not readily available in the public domain. It is described as a potent and selective FXR agonist. |
| Fexaramine | NR1H4/FXR | 25 | No reported activity at hRXRα, hPPARα, hPPARγ, hPPARδ, mPXR, hPXR, hLXRα, hTRβ, hRARβ, mCAR, mERRγ, and hVDR receptors. |
Experimental Protocols: Unveiling the Methodology
The determination of agonist potency and selectivity relies on robust and reproducible experimental assays. Below are detailed protocols for two commonly employed methods in the characterization of NR1H4 activators.
Cell-Based Reporter Gene Assay
This assay measures the ability of a compound to activate a reporter gene under the control of an FXR-responsive promoter.
-
Cell Line: HEK293T or other suitable host cells.
-
Plasmids:
-
An expression vector for full-length human NR1H4 (FXR).
-
An expression vector for the Retinoid X Receptor alpha (RXRα), the heterodimeric partner of FXR.
-
A reporter plasmid containing multiple copies of an FXR response element (FXRE) upstream of a luciferase or β-galactosidase reporter gene.
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Procedure:
-
Co-transfect the host cells with the expression and reporter plasmids.
-
After an incubation period (typically 24 hours) to allow for plasmid expression, treat the cells with varying concentrations of the test compound (e.g., NR1H4 activator 1) or a vehicle control.
-
Incubate for another 18-24 hours.
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Normalize the reporter gene activity to the control plasmid activity.
-
Plot the normalized reporter activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
-
Selectivity Profiling: To assess selectivity, a similar protocol is followed, but instead of the FXR expression vector and FXRE-reporter, expression vectors for other nuclear receptors (e.g., LXR, PXR, CAR, VDR) and their corresponding response element-driven reporter plasmids are used. The test compound is screened against this panel of nuclear receptors.
Homogeneous Time-Resolved Fluorescence (TR-FRET) Coactivator Recruitment Assay
This in vitro assay measures the ligand-dependent interaction between the NR1H4 Ligand Binding Domain (LBD) and a coactivator peptide.
-
Reagents:
-
Purified, recombinant NR1H4-LBD, often tagged with Glutathione S-transferase (GST).
-
A biotinylated peptide derived from a coactivator protein (e.g., SRC-1/NCoA-1).
-
A Europium cryptate-labeled anti-GST antibody (donor fluorophore).
-
Streptavidin-XL665 (acceptor fluorophore).
-
-
Procedure:
-
In a microplate, combine the NR1H4-LBD, the biotinylated coactivator peptide, and the test compound at various concentrations.
-
Incubate to allow for binding.
-
Add the Europium-labeled anti-GST antibody and Streptavidin-XL665.
-
Incubate to allow the detection reagents to bind.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. The signal is generated when the donor and acceptor are brought into close proximity due to the ligand-induced interaction between the NR1H4-LBD and the coactivator peptide.
-
Plot the TR-FRET ratio against the compound concentration to determine the EC50 value.
-
-
Selectivity Profiling: The selectivity of the compound is determined by performing the assay with the LBDs of other nuclear receptors.
Visualizing the Molecular Landscape
To further elucidate the context of NR1H4 activation, the following diagrams, generated using the DOT language, illustrate the primary signaling pathway and a typical experimental workflow.
Conclusion
The selective activation of NR1H4/FXR holds significant therapeutic promise. This guide provides a comparative overview of key activators, highlighting their selectivity profiles based on available data. While compounds like Fexaramine demonstrate high selectivity across a panel of nuclear receptors, others like GW4064 and Obeticholic Acid exhibit known off-target activities that warrant consideration in experimental design and interpretation. The provided experimental protocols offer a foundation for the independent assessment of these and other novel NR1H4 activators. As research in this area progresses, a thorough understanding of the selectivity and mechanism of action of these compounds will be paramount in translating the therapeutic potential of NR1H4 activation into clinical success.
References
Fexaramine's Impact on Gene Expression: A Comparative Analysis for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the nuanced effects of farnesoid X receptor (FXR) agonists on gene expression is paramount. This guide provides a comparative analysis of fexaramine, a gut-restricted FXR agonist, with other systemic alternatives, supported by experimental data and detailed protocols.
Fexaramine has emerged as a promising therapeutic candidate for metabolic diseases due to its unique, intestine-specific activation of the farnesoid X receptor (FXR).[1][2] Unlike systemic FXR agonists, fexaramine's activity is largely confined to the gut, minimizing potential side effects associated with broader FXR activation.[1] This targeted approach triggers a cascade of beneficial metabolic effects, primarily through the induction of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19), which subsequently regulates bile acid synthesis, glucose homeostasis, and lipid metabolism.[1][3]
This guide delves into the gene expression profiles induced by fexaramine and compares them with those of systemic FXR agonists like GW4064 and the clinically relevant obeticholic acid (OCA).
Comparative Gene Expression Analysis
The following tables summarize the differential effects of fexaramine and other FXR agonists on key target genes. The data is compiled from studies in primary human hepatocytes, offering a direct comparison of their transcriptional influence in a key metabolic tissue.
Table 1: Comparison of Gene Expression Changes in Primary Human Hepatocytes Induced by Fexaramine, GW4064, and CDCA (a natural FXR agonist).
| Gene | Function | Fexaramine (10 µM) Fold Change | GW4064 (10 µM) Fold Change | CDCA (100 µM) Fold Change | Reference |
| Commonly Activated Genes | |||||
| APOA2 | Apolipoprotein A-II | +3.2 | +2.8 | +3.1 | |
| APOC4 | Apolipoprotein C-IV | +3.1 | +2.9 | +2.5 | |
| CYP3A4 | Cytochrome P450 3A4 | +2.9 | +3.5 | +2.2 | |
| PLTP | Phospholipid Transfer Protein | +2.5 | +3.0 | +2.0 | |
| SULT2A1 | Sulfotransferase Family 2A Member 1 | +4.1 | +5.2 | +3.8 | |
| Commonly Repressed Genes | |||||
| APOA1 | Apolipoprotein A-I | -2.1 | -2.5 | -1.9 | |
| APOC3 | Apolipoprotein C-III | -2.8 | -3.3 | -2.4 | |
| CYP7A1 | Cholesterol 7α-hydroxylase | -2.5 | -3.0 | -2.2 | |
| INSIG2 | Insulin Induced Gene 2 | -2.2 | -2.6 | -2.0 | |
| SREBF1 | Sterol Regulatory Element Binding Transcription Factor 1 | -2.4 | -2.9 | -2.1 |
Data is derived from gene profiling experiments in primary human hepatocytes. Fold changes represent the average change over the treatments compared to a DMSO control.
Table 2: Differential Regulation of Key FXR Target Genes by Fexaramine and Systemic Agonists.
| Gene | Primary Tissue of Action | Fexaramine (Oral) | GW4064 (Systemic) | Obeticholic Acid (Systemic) | Key Function |
| FGF15/19 | Intestine | Strongly Induced | Induced | Induced | Regulates bile acid synthesis in the liver, improves glucose metabolism. |
| SHP | Intestine, Liver | Induced (Intestine) | Induced (Liver & Intestine) | Induced (Liver & Intestine) | Nuclear receptor that represses bile acid synthesis genes. |
| CYP7A1 | Liver | Repressed (indirectly via FGF15) | Repressed | Repressed | Rate-limiting enzyme in bile acid synthesis. |
| IBABP | Intestine | Induced | Induced | Induced | Binds and transports bile acids in enterocytes. |
| BSEP | Liver | Minimal to no induction | Induced | Induced | Transports bile salts from hepatocytes into bile. |
| OSTα/β | Intestine, Liver | Induced (Intestine) | Induced (Liver & Intestine) | Induced | Basolateral bile acid efflux transporter. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies behind these findings, the following diagrams are provided.
Caption: Fexaramine's Intestine-Specific FXR Activation Pathway.
Caption: Experimental Workflow for Gene Expression Analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the analysis of fexaramine's effects on gene expression.
RNA Isolation and Quality Control
-
Tissue Homogenization: Intestinal or liver tissue samples are homogenized in TRIzol reagent (Invitrogen) or a similar lysis buffer to disrupt cells and inactivate RNases.
-
RNA Extraction: Total RNA is extracted using a phenol-chloroform extraction method followed by isopropanol precipitation.
-
RNA Purification: The RNA pellet is washed with 75% ethanol and resuspended in RNase-free water.
-
Quality and Quantity Assessment: The concentration and purity of the RNA are determined using a NanoDrop spectrophotometer (A260/A280 and A260/A230 ratios). RNA integrity is assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system to obtain an RNA Integrity Number (RIN). High-quality RNA (RIN > 8) is used for downstream applications.
Quantitative Real-Time PCR (qRT-PCR)
-
cDNA Synthesis: 1-2 µg of total RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
Primer Design: Gene-specific primers for target genes (e.g., FGF15, SHP, CYP7A1) and a housekeeping gene (e.g., GAPDH, Actb) are designed using software like Primer-BLAST.
-
PCR Reaction: The qRT-PCR reaction is performed using a SYBR Green-based master mix on a real-time PCR system. The reaction typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the housekeeping gene.
RNA Sequencing (RNA-seq)
-
Library Preparation: An RNA-seq library is prepared from high-quality total RNA. This process typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and library amplification.
-
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq, to generate millions of short reads.
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: Reads are aligned to a reference genome (e.g., mouse mm10 or human GRCh38) using an aligner like STAR or HISAT2.
-
Quantification: The number of reads mapping to each gene is counted.
-
Differential Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify genes that are significantly upregulated or downregulated between fexaramine-treated and control groups.
-
Conclusion
Fexaramine's gut-restricted FXR agonism presents a distinct advantage over systemic FXR activators. While both classes of compounds modulate genes involved in bile acid and lipid metabolism, fexaramine's localized action in the intestine initiates a signaling cascade through FGF15 that confers potent metabolic benefits with a potentially improved safety profile. The comparative gene expression data highlights these differences, underscoring the importance of tissue-specific drug action. For drug development professionals, fexaramine represents a paradigm of targeted therapy, and a thorough understanding of its molecular footprint through gene expression analysis is critical for its continued development and clinical translation.
References
- 1. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fexaramine - Wikipedia [en.wikipedia.org]
- 3. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
Fexaramine vs. Other Non-Steroidal FXR Agonists: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the non-steroidal Farnesoid X Receptor (FXR) agonist fexaramine with other notable alternatives. The following sections detail their respective performance based on available experimental data, outline common experimental protocols for their evaluation, and visualize key biological pathways and workflows.
Quantitative Comparison of Non-Steroidal FXR Agonists
The following table summarizes key quantitative data for fexaramine and other selected non-steroidal FXR agonists, focusing on their potency and selectivity. This data is compiled from various in vitro and preclinical studies.
| Agonist | Chemical Class | EC50 (FXR) | Selectivity | Key Characteristics |
| Fexaramine | Non-steroidal | 25 nM[1][2] | Selective for FXR over a panel of other nuclear receptors (hRXRα, hPPARα, hPPARγ, hPPARδ, mPXR, hPXR, hLXRα, hTRβ, hRARβ, mCAR, mERRγ, and hVDR)[2] | Intestine-restricted action, leading to reduced systemic exposure and potentially fewer side effects.[3] |
| GW4064 | Stilbene | 15 - 90 nM[4] | Selective for FXR with no activity on other nuclear receptors like the retinoic acid receptor at concentrations up to 1 μM. | Widely used as a tool compound in FXR research; however, it has limitations such as low bioavailability and potential toxicity associated with its stilbene structure. |
| Cilofexor (GS-9674) | Non-steroidal | 43 nM | Selective non-steroidal FXR agonist. | Has shown efficacy in reducing markers of cholestasis and liver injury in clinical trials for Primary Sclerosing Cholangitis (PSC) and Nonalcoholic Steatohepatitis (NASH). |
| Tropifexor (LJN452) | Isoxazole derivative | 0.2 nM | Highly selective with >10,000-fold selectivity for FXR over a broad panel of enzymes, ion channels, and other nuclear receptors. | A highly potent FXR agonist that has demonstrated robust in vivo activity in rodent models and is in clinical development for NASH and other liver diseases. |
Farnesoid X Receptor (FXR) Signaling Pathway
The activation of the Farnesoid X Receptor (FXR) by agonists like fexaramine initiates a complex signaling cascade that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. The diagram below illustrates the key steps in this pathway.
Experimental Workflow for Evaluating FXR Agonists
The evaluation of novel FXR agonists typically follows a multi-step experimental workflow, progressing from in vitro characterization to in vivo efficacy studies. The diagram below provides a generalized overview of this process.
Experimental Protocols
In Vitro FXR Activation: Reporter Gene Assay
Objective: To determine the potency (EC50) and efficacy of a test compound in activating FXR-mediated gene transcription.
Principle: A host cell line (e.g., HEK293T, HepG2) is transiently co-transfected with an FXR expression plasmid and a reporter plasmid. The reporter plasmid contains a luciferase gene under the control of a promoter with multiple FXR response elements (FXREs). FXR activation by an agonist leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
HEK293T or HepG2 cells
-
FXR expression plasmid (e.g., pCMV-hFXR)
-
FXRE-luciferase reporter plasmid (e.g., pGL4.2-FXRE-luc)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (e.g., fexaramine) and positive control (e.g., GW4064)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds or the positive control. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for another 24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
In Vitro FXR-Coactivator Interaction: TR-FRET Assay
Objective: To measure the ability of a test compound to promote the interaction between FXR and a coactivator peptide.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a technology that measures the proximity of two molecules. In this assay, the FXR ligand-binding domain (LBD), often tagged with an antibody donor fluorophore (e.g., Terbium), and a coactivator peptide (e.g., SRC-1) labeled with an acceptor fluorophore (e.g., Fluorescein) are used. Agonist binding to the FXR-LBD induces a conformational change that promotes the recruitment of the coactivator peptide, bringing the donor and acceptor fluorophores into close proximity and resulting in a FRET signal.
Materials:
-
Recombinant FXR-LBD protein (e.g., GST-tagged)
-
Biotinylated coactivator peptide (e.g., SRC-1)
-
Terbium-labeled anti-GST antibody (donor)
-
Streptavidin-labeled acceptor fluorophore (e.g., d2)
-
Assay buffer
-
Test compounds and positive control
-
384-well low-volume microplates
-
TR-FRET plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the test compounds, FXR-LBD, biotinylated coactivator peptide, Terbium-labeled antibody, and Streptavidin-d2 in assay buffer.
-
Assay Assembly: In a 384-well plate, add the test compound, followed by the FXR-LBD and biotinylated coactivator peptide mixture.
-
Detection Reagent Addition: Add the Terbium-labeled antibody and Streptavidin-d2 mixture.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
In Vivo Efficacy in a Mouse Model of Diet-Induced Obesity and NAFLD
Objective: To evaluate the in vivo efficacy of an FXR agonist in improving metabolic parameters in a relevant disease model.
Principle: Mice are fed a high-fat diet (HFD) to induce obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD). The test compound is then administered orally, and its effects on body weight, glucose metabolism, and liver health are assessed.
Materials:
-
C57BL/6J mice
-
High-fat diet (e.g., 60% kcal from fat) and control chow diet
-
Test compound (e.g., fexaramine) and vehicle control
-
Gavage needles
-
Equipment for measuring body weight, food intake, and glucose tolerance (glucose meter)
-
Equipment for tissue collection and processing (e.g., for histology, RNA extraction, and protein analysis)
Procedure:
-
Induction of Obesity: Feed mice a high-fat diet for a specified period (e.g., 8-12 weeks) to induce the disease phenotype.
-
Compound Administration: Randomly assign the obese mice to treatment groups and administer the test compound or vehicle daily by oral gavage for a defined duration (e.g., 4-8 weeks).
-
Monitoring: Monitor body weight and food intake regularly throughout the treatment period.
-
Metabolic Phenotyping: Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) to assess glucose metabolism.
-
Tissue Collection: At the end of the study, euthanize the mice and collect blood, liver, and intestinal tissues.
-
Analysis:
-
Blood: Measure plasma levels of glucose, insulin, lipids (triglycerides, cholesterol), and liver enzymes (ALT, AST).
-
Liver: Analyze liver weight, lipid content, and perform histological analysis (H&E and Oil Red O staining) to assess steatosis, inflammation, and fibrosis. Perform gene expression analysis (qPCR) for FXR target genes (e.g., Shp, Cyp7a1) and genes involved in lipid metabolism.
-
Intestine: Analyze gene expression of FXR target genes (e.g., Fgf15).
-
Fibroblast Growth Factor 15/19 (FGF15/19) Measurement
Objective: To quantify the levels of FGF15 (in rodents) or FGF19 (in humans) in serum or plasma as a pharmacodynamic marker of intestinal FXR activation.
Principle: An enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying FGF15/19. The assay uses a pair of antibodies specific to the target protein. One antibody is coated on the surface of a microplate well to capture the FGF15/19 from the sample. A second, enzyme-conjugated antibody is then added, which binds to the captured FGF15/19. The addition of a substrate for the enzyme results in a color change that is proportional to the amount of FGF15/19 in the sample.
Materials:
-
Commercially available FGF15 or FGF19 ELISA kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)
-
Serum or plasma samples
-
Microplate reader
Procedure:
-
Sample and Standard Preparation: Prepare a standard curve using the provided FGF15/19 standards. Dilute the serum or plasma samples as recommended in the kit protocol.
-
Assay Procedure: Follow the specific instructions of the ELISA kit manufacturer. This typically involves:
-
Adding standards and samples to the wells of the pre-coated microplate.
-
Incubating to allow FGF15/19 to bind to the capture antibody.
-
Washing the plate to remove unbound components.
-
Adding the enzyme-conjugated detection antibody and incubating.
-
Washing the plate again.
-
Adding the substrate and incubating to allow for color development.
-
Adding a stop solution to terminate the reaction.
-
-
Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of FGF15/19 in the samples.
References
A Researcher's Guide to Confirming NR1H4 Target Gene Engagement
For researchers and drug development professionals, confirming that a compound or biological process effectively engages the Farnesoid X Receptor (NR1H4/FXR) is a critical step. This guide provides a comparative overview of the primary methodologies used to assess NR1H4 target gene engagement, supported by experimental data and detailed protocols.
The Farnesoid X Receptor is a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose metabolism.[1][2] When activated by ligands such as bile acids, FXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) to regulate the transcription of its target genes.[1][3] Verifying this engagement is essential for understanding the mechanism of action of novel FXR agonists and antagonists.
This guide compares three widely-used techniques for this purpose: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq), RNA Sequencing (RNA-seq), and Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR).
Comparison of Key Methodologies
Each method offers distinct advantages and is suited to different stages of the research and development pipeline. The choice of method often depends on the specific research question, the desired scale of analysis, and available resources.
| Feature | ChIP-seq | RNA-seq | qRT-PCR |
| Primary Output | Genome-wide map of direct NR1H4 binding sites on DNA. | Global transcriptome profile, showing changes in the expression of all genes. | Precise quantification of the expression of a few pre-selected genes. |
| Information Yield | Identifies direct, physical interaction of NR1H4 with DNA. Can uncover novel target genes and binding sites. | Provides a comprehensive view of all up- and down-regulated genes, indicating both direct and indirect effects of NR1H4 activation. | Validates and quantifies changes in the expression of known NR1H4 target genes. |
| Resolution | High, at the level of base pairs.[4] | High, can detect different transcript isoforms. | Limited to the specific gene being assayed. |
| Throughput | Lower throughput, can be complex and time-consuming. | High throughput, capable of analyzing many samples simultaneously. | Very high throughput, ideal for screening many conditions or compounds against a limited set of targets. |
| Cost per Sample | High. | Moderate to High. | Low. |
| Sample Requirement | Higher amount of starting material (cells or tissue) is often required. | Lower starting material can be used. | Very low starting material required. |
| Data Analysis | Computationally intensive, requires specialized bioinformatics expertise. | Requires significant bioinformatics analysis. | Relatively simple and straightforward data analysis. |
| Best Suited For | - Discovering novel direct target genes. - Mapping the precise genomic locations of NR1H4 binding. - Mechanistic studies of NR1H4 action. | - Unbiased, genome-wide screening for all affected genes. - Identifying signaling pathways affected by NR1H4 activation. - Biomarker discovery. | - Validating hits from high-throughput screens. - Routine monitoring of NR1H4 target gene expression. - Cost-effective analysis of a small number of known targets. |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the NR1H4 signaling pathway and a generalized workflow comparing the three main experimental approaches for confirming target gene engagement.
Experimental Protocols
Below are generalized protocols for each of the key methodologies. It is important to note that specific details may need to be optimized for the particular cell type or tissue being studied.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol provides a general overview of the steps involved in performing ChIP-seq to identify NR1H4 binding sites.
Objective: To identify the genomic regions where NR1H4 is directly bound.
Materials:
-
Cells or tissues expressing NR1H4
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis buffers
-
Sonicator or micrococcal nuclease
-
ChIP-grade anti-NR1H4 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
NGS library preparation kit
-
Next-generation sequencer
Procedure:
-
Cross-linking: Treat cells or tissues with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the chromatin and shear it into fragments of 200-600 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-NR1H4 antibody overnight. Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high-salt solution.
-
DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a standard DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of NR1H4 enrichment.
RNA Sequencing (RNA-seq)
This protocol outlines the general steps for performing RNA-seq to analyze global gene expression changes in response to NR1H4 activation.
Objective: To obtain a comprehensive profile of gene expression changes resulting from NR1H4 activation.
Materials:
-
Cells or tissues of interest
-
RNA extraction kit
-
DNase I
-
mRNA enrichment or rRNA depletion kit
-
cDNA synthesis kit
-
NGS library preparation kit
-
Next-generation sequencer
Procedure:
-
RNA Extraction: Extract total RNA from control and treated cells or tissues using a commercial kit. Treat with DNase I to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer and a bioanalyzer.
-
Library Preparation: Enrich for mRNA (e.g., using oligo(dT) beads) or deplete ribosomal RNA. Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Synthesize the second strand of cDNA.
-
Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the cDNA fragments and amplify the library using PCR.
-
Sequencing: Sequence the prepared library on a next-generation sequencing platform.
-
Data Analysis: Perform quality control on the raw sequencing reads. Align the reads to a reference genome or transcriptome. Quantify the expression level of each gene and perform differential expression analysis to identify genes that are significantly up- or down-regulated upon NR1H4 activation.
Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the steps for using qRT-PCR to measure the expression of specific NR1H4 target genes.
Objective: To quantify the change in expression of known NR1H4 target genes.
Materials:
-
cDNA (synthesized from RNA as described in the RNA-seq protocol)
-
Gene-specific forward and reverse primers for target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan-based qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Reaction Setup: Prepare a reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template. For each sample, set up reactions for the target gene(s) and the housekeeping gene in triplicate.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The instrument will monitor the fluorescence of the reporter dye in real-time. The cycle at which the fluorescence crosses a certain threshold is the Ct value.
-
Relative Quantification: Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt). Calculate the change in expression between treated and control samples using the ΔΔCt method.
Conclusion
The confirmation of NR1H4 target gene engagement is a multi-faceted process that can be approached with varying levels of depth and breadth. For initial, high-throughput screening or validation of a few known targets, qRT-PCR is the most efficient and cost-effective method. For a comprehensive, unbiased view of all transcriptional changes, RNA-seq is the preferred approach. When the goal is to definitively prove direct binding of NR1H4 to its target genes and to discover novel regulatory sites, ChIP-seq is the gold standard. In many comprehensive studies, these techniques are used in a complementary fashion, with ChIP-seq and RNA-seq providing genome-wide discovery data, and qRT-PCR serving to validate the findings.
References
A Comparative Guide to the Efficacy of Farnesoid X Receptor (FXR) Agonists in Preclinical NAFLD Models
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a key regulator of bile acid, lipid, and glucose metabolism.[1] Its activation presents a promising therapeutic strategy for nonalcoholic fatty liver disease (NAFLD) and its more severe form, nonalcoholic steatohepatitis (NASH). A variety of FXR agonists are currently in development, each with unique properties. This guide provides an objective comparison of the preclinical efficacy of three prominent FXR agonists: the steroidal agonist Obeticholic Acid (OCA) and the non-steroidal agonists Cilofexor and Tropifexor, based on available experimental data from NAFLD/NASH animal models.
Mechanism of Action of FXR Agonists in NAFLD
FXR agonists exert their therapeutic effects through a multi-pronged mechanism. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to FXR response elements (FXREs) on the DNA. This binding modulates the transcription of numerous target genes involved in metabolic and inflammatory pathways.
Key beneficial effects of FXR activation in the context of NAFLD include:
-
Regulation of Bile Acid Synthesis: Activation of FXR in the liver and intestine induces the expression of the small heterodimer partner (SHP), which in turn inhibits cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This leads to a reduction in the overall bile acid pool and protects hepatocytes from bile acid-induced toxicity.
-
Inhibition of Lipogenesis: FXR activation suppresses the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of fatty acid and triglyceride synthesis in the liver. This leads to a decrease in hepatic fat accumulation (steatosis).
-
Enhanced Fatty Acid Oxidation: FXR activation can promote the breakdown of fatty acids for energy, further reducing the lipid burden on the liver.
-
Anti-inflammatory Effects: FXR activation has been shown to have anti-inflammatory properties by inhibiting the pro-inflammatory NF-κB signaling pathway in the liver.
-
Antifibrotic Effects: By modulating the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis, FXR agonists can attenuate the progression of liver scarring.[1]
Comparative Efficacy in Preclinical NAFLD Models
Direct head-to-head comparisons of all three FXR agonists in the same preclinical study are limited. However, by examining studies that utilize well-characterized and comparable animal models, we can draw objective comparisons. The most relevant models for this comparison are the STAM™ (a model induced by streptozotocin and a high-fat diet) and the Amylin Liver NASH (AMLN) models, which recapitulate key features of human NASH.
| FXR Agonist | Animal Model | Key Efficacy Endpoints | Reference |
| Obeticholic Acid (OCA) | STAM™ Mouse | - Trend towards reduction in NAFLD Activity Score (NAS) (Dose: 25 mg/kg) | |
| AMLN Mouse | - Data not available in a direct comparative context | ||
| Tropifexor | STAM™ Mouse | - Significant, dose-dependent reduction in fibrosis area (Doses: 0.1, 0.3 mg/kg)- Significant reduction in NAS and liver triglycerides (Dose: 0.1 mg/kg) | |
| AMLN Mouse | - Marked reduction in steatohepatitis, fibrosis, and profibrogenic gene expression | ||
| Cilofexor | Rat NASH Model (Choline-deficient high-fat diet + NaNO₂) | - Dose-dependent reduction in liver fibrosis area: -41% (10 mg/kg) and -69% (30 mg/kg)- Significant reduction in hepatic hydroxyproline content (-41% at 30 mg/kg) and expression of col1a1 (-37% at 30 mg/kg) | [2] |
| High-Fat Diet Mouse | - Demonstrated antisteatotic and antifibrotic efficacy | [3] |
Note: The lack of direct comparative data for Cilofexor against OCA and Tropifexor in the same model necessitates careful interpretation. The data presented for Cilofexor is from a different NASH model, which may have different disease characteristics and sensitivity to treatment.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols for the key NAFLD/NASH models used to evaluate these FXR agonists.
STAM™ (Streptozotocin and High-Fat Diet) Model
The STAM™ model is characterized by its progression from simple steatosis to NASH and fibrosis.
-
Animals: Male C57BL/6J mice.
-
Induction:
-
A single subcutaneous injection of streptozotocin (200 µg) is administered to 2-day-old pups to induce a diabetic phenotype.
-
At 4 weeks of age, the mice are switched to a high-fat diet (e.g., 60 kcal% fat).
-
-
Treatment:
-
FXR agonists or vehicle are typically administered via oral gavage for a specified period (e.g., 4-8 weeks) after the establishment of NASH.
-
-
Endpoint Analysis:
-
Histology: Livers are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score), and with Sirius Red for quantification of fibrosis.
-
Biochemistry: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol are measured.
-
Gene Expression: Hepatic expression of genes related to fibrosis (e.g., Col1a1, Timp1), inflammation, and FXR target engagement (Shp, Fgf15) are quantified by qRT-PCR.
-
Amylin Liver NASH (AMLN) Model
The AMLN model is a diet-induced model that reflects the metabolic syndrome aspects of human NASH.
-
Animals: Male C57BL/6 mice.
-
Induction:
-
Mice are fed a diet enriched in fat (40% kcal from fat), fructose (22% by weight), and cholesterol (2% by weight) for an extended period (e.g., 30 weeks or more) to induce NASH with fibrosis. A low-fat diet is used for the control group.
-
-
Treatment:
-
Similar to the STAM™ model, treatment with FXR agonists or vehicle is initiated after the development of NASH.
-
-
Endpoint Analysis:
-
The same endpoints as in the STAM™ model are assessed, including liver histology, serum biochemistry, and gene expression analysis.
-
Summary and Conclusion
The available preclinical data suggests that both steroidal and non-steroidal FXR agonists are effective in mitigating the key pathological features of NAFLD and NASH in animal models. Tropifexor demonstrated a significant, dose-dependent reduction in fibrosis in the STAM™ model.[2] Cilofexor also showed potent antifibrotic effects in a rat model of NASH. While direct comparative efficacy data is not available for all three agonists in the same model, the existing evidence underscores the therapeutic potential of FXR agonism in NAFLD.
For researchers and drug development professionals, the choice of which FXR agonist to advance will depend on a comprehensive evaluation of not only their efficacy in relevant preclinical models but also their pharmacokinetic properties, safety profiles, and potential for off-target effects. The detailed experimental protocols provided in this guide should aid in the design and interpretation of future comparative studies, which are crucial for making informed decisions in the development of novel therapies for NAFLD and NASH.
References
- 1. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Cilofexor, an Intestinally-Biased Farnesoid X Receptor Agonist, for the Treatment of Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Fexaramine's Anti-Inflammatory Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of fexaramine, a gut-restricted Farnesoid X Receptor (FXR) agonist, against other relevant compounds. Supported by experimental data, this document details the underlying mechanisms and presents a clear comparison of its performance.
Fexaramine has emerged as a promising therapeutic candidate for inflammatory conditions, primarily due to its selective activation of the FXR in the intestine. This gut-restricted action minimizes systemic side effects associated with other FXR agonists. Experimental evidence demonstrates fexaramine's ability to mitigate inflammatory responses in various preclinical models, including those for inflammatory bowel disease (IBD) and rheumatoid arthritis.
Comparative Anti-Inflammatory Effects
The anti-inflammatory properties of fexaramine have been evaluated against other FXR agonists and standard-of-care treatments in various preclinical models. The following table summarizes the quantitative data from these studies, highlighting fexaramine's potency in reducing key inflammatory markers.
| Compound/Treatment | Experimental Model | Key Inflammatory Marker | Result |
| Fexaramine | DSS-induced colitis (mice) | IL-17A, IL-1β, IL-6 | Significant reduction in cytokine levels[1][2] |
| Fexaramine | LPS-induced inflammation (mice) | TNF-α, IL-1β | Significant reduction in circulating cytokines[1] |
| Fexaramine | RANKL-induced osteoclastogenesis (in vitro) | NFATc1, c-Fos expression | Inhibition of expression[3] |
| Obeticholic Acid (OCA) | TAA-induced cirrhosis (rats) | Pro-inflammatory & pro-fibrotic cytokines | Decreased expression[4] |
| GW4064 | LPS-induced inflammation (mice) | TNF-α, IL-1β, IL-6 | Reduction in pro-inflammatory cytokines |
| Mesalamine | DSS-induced colitis (mice) | Pro-inflammatory cytokines | Reduction in cytokine levels |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of fexaramine's anti-inflammatory effects.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is widely used to mimic the pathology of ulcerative colitis in rodents.
-
Induction of Colitis: Male C57BL/6 mice are administered 2.5-3% (w/v) DSS in their drinking water for 5-7 consecutive days. Control animals receive regular drinking water.
-
Fexaramine Administration: Fexaramine is administered daily via oral gavage at a dose of 50-100 mg/kg, starting either before or after the initiation of DSS treatment.
-
Assessment of Inflammation:
-
Disease Activity Index (DAI): Body weight loss, stool consistency, and the presence of blood in the stool are monitored daily.
-
Histological Analysis: At the end of the study, colonic tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
-
Cytokine Analysis: Colon tissue homogenates or serum samples are analyzed for the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-17A using enzyme-linked immunosorbent assay (ELISA) or multiplex bead arrays.
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to study acute systemic inflammatory responses.
-
Induction of Inflammation: Mice are injected intraperitoneally with LPS (e.g., from E. coli) at a dose of 1-5 mg/kg.
-
Fexaramine Treatment: Fexaramine is administered orally 1-2 hours prior to the LPS challenge.
-
Measurement of Inflammatory Markers:
-
Serum Cytokines: Blood is collected at various time points (e.g., 2, 6, and 24 hours) after LPS injection, and serum levels of TNF-α and IL-1β are quantified by ELISA.
-
Gene Expression: Tissues such as the liver and spleen are harvested to analyze the mRNA expression of inflammatory genes by quantitative real-time PCR (qRT-PCR).
-
In Vitro Osteoclastogenesis Assay
This assay is used to assess the direct effects of compounds on the differentiation of osteoclasts, which are involved in inflammatory bone loss.
-
Cell Culture: Bone marrow-derived macrophages (BMMs) are cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF).
-
Induction of Osteoclastogenesis: To induce differentiation into osteoclasts, the BMMs are stimulated with Receptor Activator of Nuclear Factor-κB Ligand (RANKL).
-
Fexaramine Treatment: Fexaramine is added to the culture medium at various concentrations.
-
Assessment of Osteoclast Formation: After several days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. The number of TRAP-positive multinucleated cells is then counted.
-
Western Blot Analysis: To investigate the signaling pathways, cell lysates are collected and subjected to Western blotting to detect the expression and phosphorylation of key proteins like NFATc1, c-Fos, p38, and ERK.
Signaling Pathways and Mechanisms of Action
Fexaramine's anti-inflammatory effects are primarily mediated through the activation of FXR, which in turn modulates downstream signaling pathways.
FXR-Mediated Antagonism of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Fexaramine, by activating FXR, can inhibit NF-κB activity. This is thought to occur through several mechanisms, including the prevention of NF-κB nuclear translocation and the recruitment of co-repressors to NF-κB target gene promoters.
Downregulation of NFATc1 Signaling in Osteoclastogenesis
In the context of inflammatory bone diseases, fexaramine has been shown to inhibit the differentiation of osteoclasts by downregulating the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) signaling pathway. NFATc1 is a master transcription factor for osteoclastogenesis.
References
- 1. Farnesoid X receptor mediates macrophage-intrinsic responses to suppress colitis-induced colon cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fexaramine Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR agonist obeticholic acid reduces hepatic inflammation and fibrosis in a rat model of toxic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
Fexaramine: A Highly Selective Farnesoid X Receptor Agonist with Minimal Cross-Reactivity
Fexaramine is a potent and selective agonist for the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. Extensive in vitro studies have demonstrated its high specificity for FXR with negligible off-target activity against a broad panel of other nuclear receptors. This high selectivity makes fexaramine a valuable research tool and a promising therapeutic candidate for metabolic diseases, minimizing the potential for side effects associated with promiscuous nuclear receptor activation.
Fexaramine activates FXR with high potency, exhibiting an EC50 of 25 nM.[1][2] Its selectivity has been confirmed through comprehensive cross-reactivity profiling against a wide array of other nuclear receptors, where it displayed no significant activity.[1] This makes it a valuable tool for researchers studying the specific roles of FXR in various physiological and pathological processes.
Comparative Analysis of Fexaramine's Nuclear Receptor Activity
The following table summarizes the cross-reactivity profile of fexaramine against a panel of human and murine nuclear receptors. The data clearly illustrates fexaramine's high selectivity for FXR.
| Nuclear Receptor | Species | Activity | Reference |
| Farnesoid X Receptor (FXR) | Human | Potent Agonist (EC50 = 25 nM) | |
| Retinoid X Receptor Alpha (hRXRα) | Human | No Activity | |
| Peroxisome Proliferator-Activated Receptor Alpha (hPPARα) | Human | No Activity | |
| Peroxisome Proliferator-Activated Receptor Gamma (hPPARγ) | Human | No Activity | |
| Peroxisome Proliferator-Activated Receptor Delta (hPPARδ) | Human | No Activity | |
| Pregnane X Receptor (mPXR) | Murine | No Activity | |
| Pregnane X Receptor (hPXR) | Human | No Activity | |
| Liver X Receptor Alpha (hLXRα) | Human | No Activity | |
| Thyroid Hormone Receptor Beta (hTRβ) | Human | No Activity | |
| Retinoic Acid Receptor Beta (hRARβ) | Human | No Activity | |
| Constitutive Androstane Receptor (mCAR) | Murine | No Activity | |
| Estrogen-Related Receptor Gamma (mERRγ) | Murine | No Activity | |
| Vitamin D Receptor (hVDR) | Human | No Activity |
Experimental Determination of Cross-Reactivity
The selectivity of fexaramine is typically determined using cell-based transcriptional activation assays. A common method involves the use of chimeric nuclear hormone receptor constructs.
Experimental Protocol: Chimeric Nuclear Receptor Reporter Assay
This assay measures the ability of a compound to activate a specific nuclear receptor and drive the expression of a reporter gene.
-
Plasmid Constructs:
-
Chimeric Receptor: A plasmid is engineered to express a fusion protein containing the DNA-binding domain (DBD) of a yeast transcription factor, GAL4, fused to the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., hFXR, hPPARα, etc.).
-
Reporter Plasmid: A second plasmid contains a luciferase reporter gene under the control of a promoter with GAL4 upstream activating sequences (UAS).
-
-
Cell Culture and Transfection:
-
A suitable mammalian cell line (e.g., CV-1, HEK293) is cultured under standard conditions.
-
Cells are co-transfected with both the chimeric receptor plasmid and the reporter plasmid. A β-galactosidase expression plasmid is often included as a control for transfection efficiency.
-
-
Compound Treatment:
-
After a post-transfection period (typically 24 hours), the cells are treated with various concentrations of fexaramine or a known reference agonist for each receptor. A vehicle control (e.g., DMSO) is also included.
-
-
Luciferase Assay:
-
Following an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
β-galactosidase activity is also measured to normalize the luciferase readings for transfection efficiency.
-
-
Data Analysis:
-
The fold activation is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.
-
Dose-response curves are generated to determine the EC50 values for agonistic activity.
-
The lack of a dose-dependent increase in luciferase activity for a given chimeric receptor construct indicates that fexaramine does not activate that particular nuclear receptor.
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for assessing nuclear receptor cross-reactivity and the general signaling pathway of FXR activation.
Caption: Workflow for Nuclear Receptor Cross-Reactivity Assay.
References
Safety Operating Guide
Personal protective equipment for handling NR1H4 activator 1
Essential Safety and Handling Guide for NR1H4 Activator 1
This guide provides critical safety and logistical information for the handling and disposal of this compound, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace[2].
| Type of Protection | Specific Recommendations | Standard/Specification |
| Eye Protection | Safety glasses with side shields. | Conforming to EN166 (EU) or NIOSH (US) approved[2]. |
| Hand Protection | Chemical-resistant gloves. Inspect gloves prior to use and use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use[2]. | Handle with gloves. |
| Skin and Body Protection | Impervious clothing, such as a lab coat, gown, or smock, to prevent skin contact. | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | Not specified under normal handling conditions. Use in a well-ventilated area. If engineering controls are not sufficient, a respirator may be required. | - |
Operational and Disposal Plans
Pre-Handling Procedures
-
Consult the Safety Data Sheet (SDS): Before working with this compound, thoroughly read and understand its SDS.
-
Ensure Availability of Emergency Equipment: Locate and ensure the functionality of the nearest eye-wash station and emergency shower.
-
Inspect PPE: Before each use, inspect all personal protective equipment for any signs of damage or deterioration.
-
Prepare Work Area: Ensure the work area is clean, uncluttered, and located in a well-ventilated space.
Step-by-Step Handling Protocol
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Aliquoting: When handling the solid compound, perform these tasks in a designated area, such as a chemical fume hood, to minimize inhalation risk.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Use: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory or when using this product.
-
Post-Handling: After handling, wash your hands and any exposed skin thoroughly. Decontaminate the work surface.
Emergency Procedures
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
Skin Contact: Remove contaminated clothing and shoes. Rinse the affected skin area thoroughly with large amounts of water and consult a physician.
-
Eye Contact: Remove any contact lenses. Immediately flush eyes with large amounts of water, separating the eyelids with fingers to ensure adequate flushing. Promptly call a physician.
-
Inhalation: Relocate to an area with fresh air. If breathing is difficult or stops, administer artificial respiration and seek medical attention.
Spill Response Protocol:
In the event of a spill, follow the procedure outlined in the workflow diagram below. The primary goal is to contain the spill, decontaminate the area, and dispose of the waste properly while ensuring the safety of all personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
